molecular formula C15H17F2NO4 B1529072 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate CAS No. 1356338-60-7

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Cat. No.: B1529072
CAS No.: 1356338-60-7
M. Wt: 313.3 g/mol
InChI Key: QQPDYUGXFQEOSS-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS 1356338-60-7) is a high-purity fluorinated piperidine derivative offered as a key heterocyclic building block for research and development . This compound has a molecular formula of C15H17F2NO4 and a molecular weight of 313.30 g/mol . The incorporation of two fluorine atoms at the 5-position of the piperidine ring makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly for creating analogs with modified electronic properties, metabolic stability, and membrane permeability . As a protected dicarboxylate, it provides defined reactive sites for further synthetic elaboration. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO4/c1-21-13(19)12-7-15(16,17)10-18(8-12)14(20)22-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPDYUGXFQEOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview for the synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine atoms into piperidine scaffolds can profoundly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this class of compounds a valuable asset in medicinal chemistry. This document outlines a plausible and scientifically grounded synthetic pathway, elucidating the rationale behind the chosen reactions and methodologies.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to interact with various biological targets. The introduction of fluorine atoms into this scaffold can lead to significant improvements in a molecule's properties, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins through hydrogen bonding and dipole-dipole interactions.

  • pKa Modulation: The presence of fluorine atoms can alter the basicity of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and solubility.

The target molecule, this compound, combines the piperidine core with a gem-difluoro group at the 5-position, a benzyl protecting group on the nitrogen, and a methyl ester at the 3-position. This specific combination of functional groups makes it a valuable building block for the synthesis of more complex and potentially therapeutic molecules.

Proposed Synthetic Pathway: A Multi-step Approach

The proposed synthetic route is a three-stage process:

  • Stage 1: Synthesis of the Piperidone Precursor via Dieckmann Condensation.

  • Stage 2: Gem-Difluorination of the Piperidone.

  • Stage 3: Reduction and Deoxygenation to Yield the Final Product.

The following sections will provide a detailed, step-by-step methodology for each stage, underpinned by established chemical principles.

Experimental Protocols and Methodologies

Stage 1: Synthesis of the Piperidone Precursor

The formation of the piperidine ring is proposed to proceed via a Dieckmann condensation, a well-established method for the intramolecular cyclization of diesters to form β-keto esters.[3][4][5][6][7] A plausible precursor for this cyclization is a diethyl N-benzyl-N-(2-ethoxycarbonylethyl)amino-3-propionate.

Step 1.1: Synthesis of Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminodiacetate

  • To a solution of benzylamine in a suitable aprotic solvent such as ethanol or toluene, add two equivalents of ethyl acrylate.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The progress of the Michael addition can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude diester, which can be purified by column chromatography.

Step 1.2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

  • The diester from the previous step is dissolved in an anhydrous, non-polar solvent like toluene or tetrahydrofuran (THF).

  • A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise at a controlled temperature (often 0 °C to room temperature) to initiate the intramolecular condensation.

  • The reaction mixture is typically stirred for several hours until the cyclization is complete.

  • Acidic workup (e.g., with dilute hydrochloric acid) is performed to neutralize the base and protonate the resulting enolate.

  • The organic layer is separated, washed, dried, and concentrated to afford the crude β-keto ester.

  • Purification is achieved through column chromatography or distillation under reduced pressure.

Stage 2: Gem-Difluorination of the Piperidone

The introduction of the gem-difluoro group at the C5 position is a critical step. This transformation can be achieved using various modern fluorinating agents that are effective for the conversion of ketones to difluorides.[8][9][10][11]

Step 2.1: Synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

  • The ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is dissolved in an appropriate anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • A suitable fluorinating agent is added. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) or its more stable analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).[9][11]

  • The reaction is often performed at room temperature or with gentle heating, and the progress is monitored by TLC or 19F NMR spectroscopy.

  • Careful quenching of the reaction is necessary, typically with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by flash column chromatography on silica gel yields the desired gem-difluorinated piperidone.

IntermediateStarting MaterialReagentsSolventYield (Typical)
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateDiethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminodiacetateNaOEt or NaHToluene60-80%
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylateEthyl 1-benzyl-4-oxopiperidine-3-carboxylateDAST or Deoxo-Fluor®DCM50-70%

Table 1: Summary of Key Intermediates and Reaction Conditions.

Stage 3: Reduction and Deoxygenation

The final stage involves the removal of the 4-oxo group. This is proposed to be a two-step process involving reduction of the ketone to a hydroxyl group, followed by deoxygenation.

Step 3.1: Reduction of the 4-Oxo Group

  • The ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is dissolved in a protic solvent like methanol or ethanol.

  • A reducing agent such as sodium borohydride (NaBH4) is added portion-wise at 0 °C.

  • The reaction is stirred until the starting material is consumed, as indicated by TLC.

  • The reaction is quenched by the addition of water or a dilute acid.

  • The product, ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate, is extracted, and the organic phase is washed, dried, and concentrated. This reduction may lead to a mixture of diastereomers (cis and trans), which may require separation by chromatography.

Step 3.2: Deoxygenation of the 4-Hydroxyl Group

The removal of the hydroxyl group can be achieved through several methods. A common and effective method is the Barton-McCombie deoxygenation.

  • The alcohol from the previous step is first converted to a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., NaH), followed by the addition of carbon disulfide and then methyl iodide.

  • The resulting xanthate is then subjected to radical-mediated reduction using a tin hydride reagent, such as tributyltin hydride (Bu3SnH), and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent like toluene at reflux.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed.

  • Purification to remove the tin byproducts is often challenging but can be achieved by chromatography on silica gel or by precipitation of the tin salts.

An alternative to the Barton-McCombie deoxygenation is the direct reduction of the corresponding tosylate or mesylate with a strong reducing agent like lithium aluminum hydride (LiAlH4).

Step 3.3: Transesterification to the Methyl Ester (if necessary)

If the final product requires a methyl ester at the 3-position, and the synthesis started with an ethyl ester, a transesterification step would be necessary. This can be accomplished by treating the ethyl ester with methanol in the presence of an acid or base catalyst. However, it is more efficient to start with the corresponding methyl ester precursors in Stage 1 if possible. Assuming the synthesis proceeded with the ethyl ester, the final step would be:

  • Dissolve the ethyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Upon completion, neutralize the catalyst and remove the excess methanol under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Piperidone Formation cluster_stage2 Stage 2: Fluorination cluster_stage3 Stage 3: Reduction & Deoxygenation start Benzylamine + Ethyl Acrylate diester Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminodiacetate start->diester Michael Addition piperidone Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate diester->piperidone Dieckmann Condensation difluoro_ketone Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate piperidone->difluoro_ketone Gem-Difluorination (DAST or Deoxo-Fluor®) alcohol Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate difluoro_ketone->alcohol Reduction (NaBH4) final_product_ethyl Ethyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate alcohol->final_product_ethyl Deoxygenation (e.g., Barton-McCombie) final_product_methyl This compound final_product_ethyl->final_product_methyl Transesterification

Sources

Project Chimera: Elucidating the Mechanism of Action of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The emergence of novel chemical entities from high-throughput synthesis programs necessitates a structured and hypothesis-driven approach to elucidate their mechanism of action. This guide presents a comprehensive strategy for characterizing 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a compound of interest with structural motifs suggesting potential neuromodulatory activity. Lacking direct published data, this document outlines a proposed mechanism centered on NMDA receptor antagonism, drawing inferences from structurally analogous compounds. We provide a detailed roadmap for experimental validation, from initial binding assays to functional cellular characterization, designed to rigorously test our hypothesis and establish a clear pharmacological profile.

Part 1: Structural Deconstruction and Mechanistic Hypothesis

The rational investigation of a novel molecule begins with a thorough analysis of its structure. The chemical architecture of this compound offers several clues to its potential biological function.

  • Piperidine Core: The piperidine ring is a privileged scaffold in neuroscience drug discovery, forming the core of numerous compounds targeting central nervous system (CNS) receptors and transporters.

  • N-Benzyl Group: While often employed as a protecting group in synthesis, the N-benzyl moiety can also serve as a pharmacophore, interacting with aromatic-binding pockets within receptor proteins. Its presence suggests a potential for high-affinity binding.

  • Gem-Difluoro Substitution: The introduction of a 5,5-difluoro group is a modern medicinal chemistry strategy. This modification drastically alters the local electronic environment and can increase the metabolic stability of the compound. Crucially, the electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially modulating its interaction with receptor targets.

  • 1,3-Dicarboxylate Moiety: The arrangement of the carboxylate groups is reminiscent of ligands for ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The glutamate binding site of the NMDA receptor accommodates a dicarboxylate pharmacophore, making this a primary hypothesis for the target of our compound.

Based on this structural analysis, our primary working hypothesis is that This compound acts as an antagonist at the glutamate binding site of the NMDA receptor. The difluoro substitution is predicted to enhance binding affinity and improve pharmacokinetic properties compared to non-fluorinated analogs.

Part 2: Proposed Signaling Pathway and Point of Intervention

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its overactivation, however, leads to excitotoxicity and is implicated in numerous neurological disorders. Antagonism of the NMDA receptor can be a valuable therapeutic strategy.

We hypothesize that our compound intervenes at the initial step of the NMDA receptor activation cascade: the binding of the neurotransmitter glutamate.

NMDA_Pathway cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDAR NMDA Receptor (Inactive) NMDAR_Active NMDA Receptor (Active) NMDAR->NMDAR_Active Conformational Change Ca_Channel_Open Ion Channel Open NMDAR_Active->Ca_Channel_Open Ca_Channel Ion Channel Blocked Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Compound Investigational Compound Compound->NMDAR Glutamate->NMDAR Binds

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Part 3: Experimental Validation Workflow

To rigorously test our hypothesis, a multi-stage experimental approach is required. This workflow is designed to first establish target engagement and then to characterize the functional consequences of this interaction.

Experimental_Workflow cluster_Phase1 Phase 1: Target Engagement & Affinity cluster_Phase2 Phase 2: Functional Characterization cluster_Phase3 Phase 3: Selectivity & Off-Target Profiling P1_A Radioligand Binding Assay (Determine Ki) P2_A Electrophysiology (Patch-Clamp on HEK293 or Neurons) P1_A->P2_A P1_B Isothermal Titration Calorimetry (ITC) (Determine Kd) P1_B->P2_A P2_B Calcium Imaging Assay (Measure changes in intracellular Ca²⁺) P2_A->P2_B P3_A Receptor Selectivity Panel (Screen against other receptors, e.g., AMPA, Kainate) P2_B->P3_A P3_B hERG Channel Assay (Assess cardiotoxicity risk) P3_A->P3_B

Caption: Phased experimental workflow for compound characterization.

Phase 1: Target Engagement and Affinity

The initial step is to confirm that the compound physically interacts with the NMDA receptor and to quantify the affinity of this interaction.

Experiment 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the investigational compound for the glutamate binding site on the NMDA receptor.

  • Methodology:

    • Prepare cell membrane fractions from HEK293 cells stably expressing the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A).

    • Incubate the membrane preparation with a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).

    • Add increasing concentrations of the investigational compound (this compound).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • The concentration of the investigational compound that inhibits 50% of the specific binding of the radioligand is the IC50.

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Data Interpretation: A low Ki value (nanomolar range) would indicate high-affinity binding to the NMDA receptor, supporting our primary hypothesis.

ParameterDescriptionExpected Outcome for Positive Result
IC50 Concentration for 50% inhibition of radioligand bindingLow nanomolar to micromolar range
Ki Inhibition constant, a measure of binding affinityLow nanomolar range
Phase 2: Functional Characterization

Once binding is confirmed, the next crucial step is to determine the functional effect of this binding. Does it inhibit or activate the receptor?

Experiment 2: Electrophysiology (Whole-Cell Patch-Clamp)

  • Objective: To directly measure the effect of the compound on NMDA receptor-mediated ion currents.

  • Methodology:

    • Culture primary neurons or HEK293 cells expressing recombinant NMDA receptors.

    • Establish a whole-cell patch-clamp recording configuration.

    • Perfuse the cells with a solution containing NMDA and its co-agonist, glycine, to elicit an inward current.

    • Once a stable baseline current is established, apply increasing concentrations of the investigational compound.

    • Measure the change in the amplitude of the NMDA-evoked current.

    • Calculate the IC50 for the inhibition of the current.

  • Data Interpretation: A concentration-dependent reduction in the NMDA-evoked current would confirm that the compound is a functional antagonist.

ParameterMeasurementExpected Outcome for Antagonism
NMDA-evoked current Inward flow of ions (pA or nA)Significant, dose-dependent reduction
IC50 Concentration for 50% current inhibitionCorrelates with the binding affinity (Ki)

Part 4: Selectivity and Broader Pharmacological Profile

A therapeutically viable compound must be selective for its intended target. The final phase of initial characterization involves assessing the compound's activity at other related receptors.

Experiment 3: Receptor Selectivity Screening

  • Objective: To determine if the compound binds to other ionotropic glutamate receptors (AMPA, Kainate) or other major CNS targets.

  • Methodology:

    • Utilize a commercial fee-for-service receptor screening panel (e.g., Eurofins SafetyScreen, CEREP panel).

    • Submit the compound for testing at a fixed concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, and transporters.

    • Follow up any significant "hits" (typically >50% inhibition) with full dose-response curves to determine the IC50 or Ki at those off-targets.

  • Data Interpretation: Ideally, the compound should exhibit high potency for the NMDA receptor with significantly lower potency (>100-fold difference) for all other targets tested, indicating a selective pharmacological profile.

References

As this is a hypothetical guide for a novel compound, direct references are not possible. The methodologies and principles described are based on standard practices in pharmacology and drug discovery. For further reading on the techniques and concepts, the following resources are recommended:

  • The Cheng-Prusoff Equation. Source: IUPHAR/BPS Guide to Pharmacology. [Link]

  • Patch Clamp Technique. Source: Axon Guide, Molecular Devices. [Link]

  • NMDA receptor structure and function. Source: Wikipedia. [Link]

An In-depth Technical Guide to the Structural Elucidation of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic interpretation required for the structural elucidation of 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 1356338-60-7).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore the application of mass spectrometry, multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F), and infrared spectroscopy in confirming the molecular structure of this difluorinated piperidine derivative. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and insightful resource.

Introduction: The Significance of Fluorinated Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[4] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[5] The gem-difluoro motif, in particular, offers a unique combination of steric and electronic effects. This compound combines these features, making it a valuable building block in the synthesis of novel therapeutic agents. A rigorous and unambiguous structural confirmation is the foundational first step in any drug discovery campaign. This guide outlines the integrated analytical approach to achieve this confirmation.

Molecular Structure and Isomerism

The target molecule, with the chemical formula C₁₅H₁₇F₂NO₄, possesses a stereocenter at the C3 position of the piperidine ring.[1] Therefore, it can exist as a racemic mixture of (R) and (S) enantiomers. While the analytical techniques discussed herein will confirm the overall connectivity, chiral chromatography or enantioselective synthesis would be required to isolate and characterize the individual enantiomers. This guide will focus on the elucidation of the racemic structure.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of a novel compound is a process of assembling evidence from various analytical techniques. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment. The workflow for this compound is outlined below.

Elucidation Workflow Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of the Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - ¹⁹F NMR (Fluorine Environment) Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmed Final Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A flowchart illustrating the key stages in the structural elucidation process.

Mass Spectrometry: Determining the Molecular Mass and Key Fragments

Mass spectrometry (MS) provides the molecular weight of the compound and offers clues about its substructures through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a mass-to-charge (m/z) range of 100-500.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Data Interpretation

The expected molecular weight of C₁₅H₁₇F₂NO₄ is 313.11 g/mol .[1] The high-resolution mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 314.1188.

Table 1: Predicted ESI-MS Fragmentation of this compound

m/z (Predicted)Fragment IonInterpretation
314.1188[C₁₅H₁₈F₂NO₄]⁺Protonated molecular ion [M+H]⁺
206.0887[C₁₀H₁₂F₂NO₂]⁺Loss of the benzyl group (C₇H₇) followed by loss of CO₂
108.0426[C₇H₈O]⁺Benzyl alcohol cation, a common fragment from benzyl esters/ethers
91.0548[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group[6]

The fragmentation pattern is expected to be dominated by the cleavage of the benzylic C-O bond and the loss of the carbamate group. The observation of the tropylium ion at m/z 91 is a strong indicator of the benzyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR Spectroscopy

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.25-7.40m5HAr-H Protons of the benzyl aromatic ring.
5.15s2H-CH ₂-PhBenzylic protons, appear as a singlet due to free rotation.
3.70s3H-OCHMethyl ester protons.
3.50-3.80m2HC2-HPiperidine ring protons adjacent to the nitrogen.
2.80-3.10m1HC3-H Methine proton at the stereocenter.
2.40-2.60m2HC4-HPiperidine ring protons.
3.90-4.20m2HC6-HPiperidine ring protons adjacent to the nitrogen.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The presence of fluorine will cause splitting of the signals for nearby carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Splitting (J_CF)AssignmentRationale
171.0-C =O (ester)Carbonyl carbon of the methyl ester.
155.0-C =O (carbamate)Carbonyl carbon of the benzyl carbamate.
136.5-Ar-C (quat.)Quaternary carbon of the benzyl ring.
128.5-Ar-C HAromatic carbons of the benzyl ring.
128.0-Ar-C HAromatic carbons of the benzyl ring.
127.8-Ar-C HAromatic carbons of the benzyl ring.
119.0t (J ≈ 245 Hz)C F₂Gem-difluorinated carbon, shows a characteristic triplet with a large coupling constant.[7]
67.5--C H₂-PhBenzylic carbon.
52.0--OC H₃Methyl ester carbon.
48.0t (J ≈ 25 Hz)C 6H₂Piperidine carbon adjacent to CF₂, shows a triplet due to two-bond C-F coupling.
45.0-C 2H₂Piperidine carbon adjacent to nitrogen.
42.0-C 3HMethine carbon at the stereocenter.
35.0t (J ≈ 22 Hz)C 4H₂Piperidine carbon adjacent to CF₂, shows a triplet due to two-bond C-F coupling.
¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. For a gem-difluoro group on a cyclohexane-like ring, the two fluorine atoms are diastereotopic and are expected to show distinct signals.

Table 4: Predicted ¹⁹F NMR Chemical Shifts (470 MHz, CDCl₃, ref. CFCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
-95.0 to -105.0AB quartetC5-Fₐ, C5-FₑThe two fluorine atoms are inequivalent, leading to an AB quartet. Each line of the quartet will be further split by coupling to the adjacent protons on C4 and C6.[7][8]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to establish the connectivity between protons and carbons.

Molecular_Structure_with_NMR_Correlations Key NMR Correlations cluster_correlations Predicted Correlations mol mol H_A Ar-H (7.25-7.40 ppm) H_B CH₂-Ph (5.15 ppm) H_B->H_A HMBC H_C OCH₃ (3.70 ppm) C_1 C=O (ester, 171.0 ppm) H_C->C_1 HMBC H_D C3-H (2.80-3.10 ppm) H_D->C_1 HMBC C_2 CF₂ (119.0 ppm) H_D->C_2 HMBC

Caption: A conceptual diagram showing expected key HMBC correlations. (Note: A proper chemical structure image would replace the placeholder).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the purified compound directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2950MediumC-H (aliphatic) stretch
~1735StrongC=O (ester) stretch
~1695StrongC=O (carbamate) stretch
~1450-1600MediumC=C (aromatic) stretch
~1100-1300StrongC-F stretch
~1250StrongC-O (ester) stretch

The presence of two distinct strong carbonyl absorptions is a key indicator for the two different ester/carbamate functionalities. The strong C-F stretching bands further support the presence of the difluoro group.

Conclusion: The Convergent Power of Spectroscopic Data

The structural elucidation of this compound is achieved through the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula. ¹H and ¹³C NMR spectroscopy, aided by 2D correlation experiments, map the proton and carbon frameworks, while ¹⁹F NMR provides direct evidence for the gem-difluoro substitution. Finally, IR spectroscopy confirms the presence of the key functional groups. Together, these methods provide a self-validating system, leading to the unambiguous confirmation of the molecular structure.

References

  • Dodd, G. H., Golding, B. T., & Ioannou, P. V. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(21), 4971-4981. [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396-3399. [Link]

  • Jefford, C. W., Hill, D. T., & Ramey, K. C. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Helvetica Chimica Acta, 53(5), 1184-1191. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • Al-Hourani, B. J., Clark, T. N., & Wuest, M. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

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biological activity of difluoropiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Difluoropiperidine Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of difluoropiperidine derivatives, a class of compounds demonstrating significant therapeutic potential across a range of biological targets. We will explore the fundamental physicochemical advantages conferred by geminal difluorination of the piperidine ring, detail key synthetic strategies, and present an in-depth analysis of their biological activities. This document synthesizes data from seminal studies, focusing on applications in central nervous system (CNS) disorders, enzyme inhibition, and anti-infective research. Through detailed structure-activity relationship (SAR) analyses, step-by-step experimental protocols, and data-rich visualizations, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of difluoropiperidine scaffolds in their research endeavors.

The Strategic Imperative of Fluorine in the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, valued for its ability to serve as a versatile scaffold and engage in critical hydrogen bonding interactions.[1][2] The introduction of fluorine, particularly as a gem-difluoro group, profoundly modulates the core properties of the piperidine moiety in several advantageous ways.[3][4]

  • Basicity (pKa) Attenuation: The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity is a critical tactic to mitigate off-target effects, such as binding to the hERG potassium channel, which is often associated with cardiac toxicity.[5]

  • Lipophilicity and CNS Penetration: Fluorination can increase the lipophilicity of a molecule, a property often correlated with improved membrane permeability and penetration of the blood-brain barrier (BBB). This makes difluoropiperidine derivatives particularly attractive for CNS drug discovery programs.[6][7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Installing a gem-difluoro group at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[3]

  • Conformational Control: The steric and electronic properties of fluorine substituents can lock the piperidine ring into specific conformations. This pre-organization can enhance binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[9]

Synthetic Pathways to Difluoropiperidine Scaffolds

The synthesis of substituted difluoropiperidines is a critical enabling step for exploring their biological potential. Several robust strategies have been developed to access these valuable building blocks.[10][11]

A common and effective approach involves a multi-step sequence starting from commercially available materials. This workflow allows for the installation of diverse functionalities, making it suitable for generating libraries for SAR studies.

G cluster_0 Core Synthesis Workflow start Commercially Available Difluoro-hydroxymethyl Piperidine (Boc-protected) mesylation Mesylation of Hydroxyl Group start->mesylation displacement Nucleophilic Displacement (e.g., with Phenols) mesylation->displacement deprotection Boc Deprotection (TFA or HCl) displacement->deprotection functionalization N-Functionalization (Reductive Amination or Alkylation) deprotection->functionalization final_product Final Biologically Active Derivative functionalization->final_product

Caption: Generalized synthetic workflow for difluoropiperidine derivatives.[12][13]

Other notable methods include the dearomatization-hydrogenation of fluoropyridine precursors, which provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines.[2][11]

Key Biological Activities and Therapeutic Applications

Difluoropiperidine derivatives have demonstrated potent and selective activity against a variety of biological targets.

Central Nervous System (CNS) Targets

The favorable physicochemical properties of difluoropiperidines make them exceptional candidates for CNS-acting drugs.[14][6]

The dopamine D4 receptor is a key target for antipsychotic drugs and therapies for L-DOPA-induced dyskinesias. Researchers have developed novel series of 3,3-difluoro and 4,4-difluoropiperidine ethers as potent and highly selective D4R antagonists.[12][13]

Structure-activity relationship (SAR) studies revealed that the 4,4-difluoropiperidine scaffold, in particular, can lead to compounds with exceptional binding affinity and selectivity.[12] For instance, strategic modifications to the arylether and southern nitrogen substituents led to the identification of compounds with sub-nanomolar potency.[13]

G cluster_0 Ligand-Receptor Interactions cluster_1 Key Residues ligand 4,4-Difluoropiperidine Derivative asp112 Asp112 ligand->asp112 Ionic Interaction (Piperidine N) glu183 Glu183 ligand->glu183 Ionic Interaction (Piperidine N) receptor Dopamine D4 Receptor (Binding Pocket)

Caption: Key interactions of difluoropiperidine ligands with D4 receptor residues.[12]

Table 1: Biological Data for Representative 4,4-Difluoropiperidine D4R Antagonists

Compound Aryl Ether Moiety Southern N-Substituent D4R Ki (nM)[12][13] cLogP[12][13] CNS MPO Score[12][13]
1a 4-Fluorophenoxy Imidazo[1,2-a]pyridin-8-yl 140 > 5.0 < 4.0
8c 4-Fluoro-3-methylphenoxy 3-Fluoro-4-methoxybenzyl 13 4.89 3.9
9j 4-Cyanophenoxy Imidazo[1,2-a]pyridin-8-yl 3.3 2.76 5.5

| 14a | 4-Cyanophenoxy | 3-Fluoro-4-methoxybenzyl | 0.3 | 3.09 | 5.1 |

CNS MPO (Multi-Parameter Optimization) score is a metric used to predict the potential of a compound to be a successful CNS drug, with a higher score (>4) being desirable.[6] The data clearly show that while initial compounds were potent, they suffered from high lipophilicity and poor CNS MPO scores.[13] The introduction of a cyano group on the phenoxy ring dramatically improved the physicochemical properties, leading to highly potent compounds with excellent CNS drug-like characteristics.[13]

Inhibition of GlyT1 is a promising therapeutic strategy for treating schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function.[15][16] Several research programs have explored piperidine-based structures as GlyT1 inhibitors. The difluoropiperidine scaffold serves as a valuable bioisostere for other cyclic amines in this context, offering a strategy to modulate potency and pharmacokinetic properties.[17][18] GlyT1 inhibitors with this scaffold act competitively with respect to glycine, blocking its reuptake from the synaptic cleft and thereby increasing its local concentration to co-activate NMDA receptors.[15][17][19]

Enzyme Inhibition

The unique electronic properties of the difluoropiperidine ring make it an attractive component for designing potent and selective enzyme inhibitors.

DPP-IV inhibitors, known as "gliptins," are a class of oral antihyperglycemic agents used to treat type 2 diabetes.[20][21] They work by preventing the degradation of incretin hormones, which in turn increases insulin secretion.[22][23] While many established DPP-IV inhibitors feature other scaffolds, the difluoropiperidine moiety is a compelling candidate for novel inhibitor design. Its ability to form specific interactions and its modulated basicity could lead to inhibitors with improved selectivity and pharmacokinetic profiles, particularly concerning selectivity against related proteases like DPP8 and DPP9, inhibition of which has been linked to toxicity.[24]

DHFR is a critical enzyme in the folate metabolic pathway and a validated target for anticancer and antimicrobial therapies.[25][26] Recently, a series of 4-piperidine-based thiosemicarbazones, which could be adapted to include the difluoropiperidine scaffold, were identified as potent DHFR inhibitors.[25] The piperidine nitrogen is believed to form key hydrogen bonds within the enzyme's active site.[25] The introduction of gem-difluorination could further enhance binding affinity through favorable electrostatic interactions and improve drug-like properties.

Table 2: DHFR Inhibitory Activity of Piperidine-Based Thiosemicarbazones

Compound ID Substitution Pattern IC50 (µM)[25]
5a 4-Piperidinylbenzaldehyde 47.30 ± 0.86

| 5p | 4-Piperidinyl-3-nitrobenzaldehyde | 13.70 ± 0.25 |

Anti-Infective and Other Activities

The versatility of the difluoropiperidine scaffold extends to various other therapeutic areas.

  • Antiviral Activity: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of viral replication.[27][28] More recently, screening efforts against SARS-CoV-2 identified 4-aminopiperidine derivatives with low micromolar activity, suggesting a potential mode of action involving phospholipid metabolism.[29]

  • Antitubercular Activity: MenA, an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, is a validated target for TB therapy.[30] SAR studies on a piperidine-based inhibitor scaffold led to the identification of novel compounds with potent activity against both the MenA enzyme and the Mtb bacterium.[30]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the biological activity of novel difluoropiperidine derivatives must be assessed using validated and reproducible methods.

Protocol 4.1: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor (hD4R).

Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from the hD4R.

Materials:

  • Cell membranes from HEK293 cells stably expressing hD4R.

  • [³H]N-methylspiperone (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (difluoropiperidine derivatives) at various concentrations.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration should span a range appropriate to determine the IC₅₀ (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL cell membranes.

    • Non-Specific Binding (NSB): 25 µL Haloperidol, 25 µL Radioligand, 50 µL cell membranes.

    • Test Compound: 25 µL Test Compound dilution, 25 µL Radioligand, 50 µL cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand ([³H]L) - Test Compound (I) plate Plate Assay: - Total Binding (L+M) - NSB (L+M+Cold Ligand) - Test (L+M+I) prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter & Wash to Separate Bound from Free Ligand incubate->filter count Scintillation Counting (CPM) filter->count analyze Calculate IC₅₀ and Kᵢ values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

Difluoropiperidine derivatives have unequivocally established themselves as a privileged scaffold in modern drug discovery. The strategic incorporation of geminal fluorine atoms provides a powerful tool to fine-tune the physicochemical and pharmacological properties of piperidine-containing molecules, leading to compounds with enhanced potency, selectivity, metabolic stability, and CNS penetration. The successful development of D4 receptor antagonists with sub-nanomolar affinity and excellent drug-like properties highlights the immense potential of this scaffold.[12][13]

Future research should continue to explore the application of this scaffold to a broader range of biological targets, including kinases, ion channels, and other GPCRs. Advances in synthetic chemistry will enable access to an even greater diversity of derivatives, allowing for more comprehensive SAR exploration. Furthermore, the use of difluoropiperidines in fragment-based drug discovery (FBDD) could provide novel starting points for challenging targets.[5][31] As our understanding of the interplay between fluorine substitution and biological activity deepens, difluoropiperidine derivatives are poised to deliver the next generation of innovative therapeutics.

References

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A Technical Guide to 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a fluorinated heterocyclic compound of significant interest in drug discovery and development. We will explore its fundamental chemical identity, synthesis, and the rationale behind its application as a building block for novel therapeutics.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 1356338-60-7[1][2][3]

  • Molecular Formula: C₁₅H₁₇F₂NO₄[1]

  • Molecular Weight: 313.30 g/mol [1]

Identifier Value Source
CAS Number1356338-60-7[1][2][3]
Molecular FormulaC₁₅H₁₇F₂NO₄[1]
Molecular Weight313.30 g/mol [1]
PubChem CID91800926[1]

The Strategic Importance of the 5,5-Difluoropiperidine Moiety

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[4][5][6] The introduction of a gem-difluoro group at the 5-position of the piperidine ring, as seen in the title compound, is a strategic design element in modern medicinal chemistry.

Modulation of Physicochemical Properties

Fluorine's high electronegativity profoundly influences the properties of adjacent functional groups. The gem-difluoro substitution in the piperidine ring can:

  • Lower pKa: The strong electron-withdrawing nature of the two fluorine atoms can decrease the basicity of the piperidine nitrogen. This modulation of pKa is critical for optimizing a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhance Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[7] This is a key consideration for drugs targeting the central nervous system (CNS) or other lipophilic environments.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing gem-difluoro groups can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

Conformational Control and Binding Interactions

The presence of the 5,5-difluoro group can also impose conformational constraints on the piperidine ring. This can pre-organize the molecule into a specific conformation that is favorable for binding to a biological target, potentially leading to increased potency and selectivity.

Synthetic Strategies

G Target_Molecule This compound Intermediate_A Key Piperidine Intermediate Target_Molecule->Intermediate_A Esterification & N-Benzylation Starting_Material_3 Benzyl Halide Target_Molecule->Starting_Material_3 N-Benzylation Starting_Material_4 Methyl Chloroformate Target_Molecule->Starting_Material_4 Esterification Starting_Material_1 Substituted Pyridine Intermediate_A->Starting_Material_1 Reduction & Fluorination Starting_Material_2 Fluorinating Agent Intermediate_A->Starting_Material_2 Fluorination

Caption: Retrosynthetic analysis of the target molecule.

A general synthetic workflow could involve the following key steps:

  • Construction of the Piperidine Ring: A common strategy for synthesizing substituted piperidines is the reduction of a corresponding pyridine precursor.[4]

  • Introduction of the Gem-Difluoro Group: This can be achieved through various fluorination methods. One approach could involve the oxidation of a piperidine to a piperidone, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents.

  • Functional Group Manipulations: The final steps would involve the introduction of the benzyl group onto the nitrogen and the methyl ester at the 3-position. This could be achieved through standard N-alkylation and esterification reactions.[8][9]

Applications in Drug Discovery

The 5,5-difluoropiperidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its unique properties make it particularly attractive for the development of therapeutics targeting:

  • Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability imparted by the gem-difluoro group are advantageous for CNS-penetrant drugs.

  • Oncology: The conformational constraints and altered electronic properties can lead to potent and selective enzyme inhibitors or receptor modulators.

  • Infectious Diseases: The piperidine scaffold is found in numerous antibacterial and antiviral agents.[5]

The structural motif of this compound provides a versatile platform for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for novel drug candidates.

Spectroscopic Characterization

While specific spectroscopic data for this exact compound is not publicly available, a researcher would typically use a combination of techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the benzyl protons, the methyl ester protons, and the protons on the piperidine ring. The coupling patterns would be complex due to the presence of fluorine.

    • ¹³C NMR would show distinct signals for each carbon, with the carbon bearing the two fluorine atoms exhibiting a characteristic triplet due to C-F coupling.

    • ¹⁹F NMR is a crucial technique for fluorinated compounds, and would show a singlet for the two equivalent fluorine atoms.[10]

  • Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the carbonyl groups of the esters and other functional groups present in the molecule.

Conclusion

This compound represents a strategically designed chemical entity that leverages the unique properties of fluorine to create a valuable building block for drug discovery. The incorporation of the gem-difluoro group on the piperidine scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, ultimately leading to the development of safer and more effective medicines. The continued exploration of synthetic methodologies to access such fluorinated scaffolds will undoubtedly fuel innovation in the pharmaceutical industry.

References

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  • Abdelshaheed MM, Fawzy IM, El-Subbagh HI, Youssef KM. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. 2021, 7(1), 188. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2023, 28(15), 5707. Available at: [Link]

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  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. 2023, 8(39), 36056-36072. Available at: [Link]

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literature review on substituted piperidine-1,3-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Piperidine-1,3-dicarboxylates: Synthesis, Conformation, and Application

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Among its many derivatives, substituted piperidine-1,3-dicarboxylates represent a uniquely valuable class of compounds. Their rigid, six-membered ring and dual carboxylate functionality allow them to serve as conformationally constrained amino acid analogues and as versatile, stereochemically-defined scaffolds for drug discovery.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the critical aspects of stereoselective synthesis, the nuances of conformational analysis that dictate biological activity, and the diverse applications of this important molecular framework. We will explore the causality behind modern synthetic choices, from chiral pool and asymmetric catalytic methods to diastereoselective cyclizations, and delve into the analytical techniques used to elucidate the three-dimensional structure that is paramount to function.

Introduction: The Piperidine-1,3-dicarboxylate Scaffold in Modern Chemistry

The prevalence of the piperidine motif in FDA-approved drugs underscores its significance as a privileged scaffold.[5] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets. The 1,3-dicarboxylate substitution pattern further enhances this utility. By introducing two key functional groups, it provides multiple points for diversification and can mimic the charge and spacing of dicarboxylic amino acids like glutamate.

However, the synthesis of these molecules is non-trivial. The presence of at least two stereocenters (at C1 and C3) necessitates robust methods for controlling both relative (cis/trans) and absolute stereochemistry. Furthermore, the conformational flexibility of the piperidine ring, primarily the equilibrium between two chair forms, means that the spatial arrangement of the carboxylates is not fixed. Understanding and controlling this equilibrium is often the key to unlocking biological activity, as receptor binding pockets are exquisitely sensitive to ligand conformation.[3] This guide will address these challenges directly, providing both the theoretical grounding and practical methodologies required for successful research and development in this area.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing substituted piperidine-1,3-dicarboxylates is the precise installation of stereocenters. The choice of strategy depends on the desired stereoisomer, available starting materials, and scalability.

Chiral Pool Synthesis: Leveraging Nature's Chirality

This approach utilizes readily available, enantiomerically pure starting materials, most commonly amino acids, to construct the piperidine ring. L-glutamic acid, with its inherent stereocenter and dicarboxylic acid functionality, is an ideal precursor.

A representative pathway involves a multi-step sequence beginning with the protection of the amine and reduction of the carboxylic acids to a diol. The diol is then converted to a ditosylate or dimesylate, transforming the hydroxyl groups into excellent leaving groups. Intramolecular cyclization via reaction with a primary amine then forms the piperidine ring, with the stereochemistry originating from the glutamic acid starting material preserved.

  • Causality: The advantage of this method lies in its reliability for accessing specific enantiomers without the need for chiral separation or asymmetric catalysis. The stereochemistry is set from the beginning. However, the synthetic route can be linear and lengthy, and it is limited by the availability of chiral starting materials.

Catalytic Asymmetric Synthesis: Precision and Efficiency

Modern asymmetric catalysis offers powerful and convergent routes to chiral piperidines. These methods construct the chiral centers during the reaction sequence using a substoichiometric amount of a chiral catalyst.

  • Asymmetric Hydrogenation: A highly effective method involves the asymmetric hydrogenation of substituted pyridine precursors. While direct hydrogenation is challenging, the reduction of activated pyridinium species or dihydropyridines using chiral transition metal catalysts (e.g., Rhodium, Iridium) can provide excellent enantioselectivity.[6] This approach often yields cis-substituted piperidines due to the catalyst directing the delivery of hydrogen from one face of the ring.

  • Rhodium-Catalyzed Cycloadditions: Rhodium(I) catalyzed [2+2+2] cycloadditions have been developed for the asymmetric synthesis of polysubstituted piperidines.[7] This methodology allows for the rapid assembly of the heterocyclic core from simpler acyclic components, such as an alkyne, alkene, and isocyanate, with high enantioselectivity.

  • Asymmetric Heck Reactions: A recently developed three-step process utilizes a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with a partially reduced pyridine derivative to furnish 3-substituted tetrahydropyridines with excellent yield and enantioselectivity.[8][9] A subsequent reduction step delivers the final chiral piperidine.

Synthetic_Strategies cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Product SM1 Chiral Amino Acids (e.g., L-Glutamic Acid) M1 Chiral Pool Synthesis SM1->M1 SM2 Substituted Pyridines M2 Asymmetric Hydrogenation SM2->M2 SM3 Acyclic Precursors M3 Asymmetric Cycloaddition / Heck SM3->M3 Product Enantiopure Substituted Piperidine-1,3-dicarboxylates M1->Product Preserves Stereochemistry M2->Product Creates Stereocenters M3->Product Creates Stereocenters

Caption: Overview of major stereoselective synthetic routes.

Control of Relative Stereochemistry: Accessing Cis and Trans Isomers

Often, a synthetic route will selectively produce one diastereomer (e.g., hydrogenation favoring the cis product). Accessing the other diastereomer is crucial for exploring structure-activity relationships. Base-mediated epimerization is a common and effective strategy.[6]

By treating a piperidine-1,3-dicarboxylate with a suitable base (e.g., sodium methoxide), the proton at C3, which is alpha to a carbonyl, can be removed to form an enolate. Re-protonation of this planar intermediate can occur from either face, leading to a mixture of diastereomers. Under thermodynamic control, the reaction will equilibrate to favor the most stable isomer, which is typically the trans product where the bulky substituents can occupy equatorial positions to minimize steric strain.[6]

MethodKey FeaturesStereocontrolAdvantagesDisadvantages
Chiral Pool Starts from enantiopure precursors (e.g., amino acids).Absolute (from start)Reliable for specific enantiomers.Can be lengthy; limited by precursor availability.
Asymmetric Hydrogenation Reduction of pyridines or dihydropyridines.Absolute & RelativeHigh efficiency and atom economy.Catalyst development can be complex.
Asymmetric Cycloaddition Convergent assembly from acyclic parts.Absolute & RelativeRapid increase in molecular complexity.Substrate scope can be limited.
Epimerization Post-synthesis isomerization of an existing stereocenter.Relative (cis/trans)Accesses thermodynamic products.Not suitable for creating new absolute stereocenters.
Table 1. Comparison of Key Synthetic Methodologies.

Conformational Analysis: Dictating Biological Function

The biological activity of a substituted piperidine is intrinsically linked to its three-dimensional shape. The piperidine ring predominantly adopts a low-energy chair conformation. In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). These two chair conformations can interconvert via a "ring-flip."

C1_img [image="https://i.imgur.com/3j5g2gG.png", label=""]; C2_img [image="https://i.imgur.com/G5c8h4P.png", label=""];

C1_img:e -> C2_img:w [label="Ring Flip", fontcolor="#202124"]; C2_img:w -> C1_img:e [arrowhead=normal, color="#5F6368"]; } Caption: Ring-flip equilibrium between chair conformations.

The equilibrium between these two conformers is determined by the energetic favorability of each state. Generally, bulky substituents prefer the less sterically hindered equatorial position. The energy difference between the axial and equatorial conformers is known as the conformational free energy or "A-value."

For piperidine-1,3-dicarboxylates, the analysis is complex:

  • N-Substituent: The nature of the nitrogen protecting group (e.g., Boc, Cbz) influences the ring's electronic properties and steric environment.

  • C3-Carboxylate: This group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions with hydrogens on C5.

  • Other Substituents: Additional substituents on the ring will have their own conformational preferences, and the final equilibrium is a sum of all these effects.

  • Protonation: In physiological environments, the piperidine nitrogen can be protonated. This introduces a positive charge, which can have profound effects on conformation through electrostatic interactions with polar substituents. For instance, in some 4-substituted piperidines, protonation can reverse the conformational preference, favoring the axial conformer due to stabilizing electrostatic interactions. [10]

Analytical Techniques for Conformational Analysis
  • NMR Spectroscopy: The primary tool for determining conformation in solution is ¹H NMR. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (J ≈ 8-12 Hz) are indicative of an axial-axial relationship, while smaller values are observed for axial-equatorial and equatorial-equatorial protons. This allows for the confident assignment of substituent positions. [10]* Computational Chemistry: Molecular mechanics and quantum chemical calculations are used to predict the relative energies of different conformers. These models can accurately predict conformational free energies and provide insight into the underlying forces (steric, electrostatic, hyperconjugation) that govern the equilibrium. [10][11]

Applications in Medicinal Chemistry and Drug Discovery

The rigid framework and defined stereochemistry of piperidine-1,3-dicarboxylates make them highly valuable in drug design.

Constrained Amino Acid Analogues

Many biologically active peptides adopt specific secondary structures (e.g., β-turns) to bind to their receptors. Incorporating piperidine-1,3-dicarboxylates into a peptide sequence acts as a "conformational lock," forcing the peptide backbone into a specific orientation. This can enhance binding affinity, increase selectivity, and improve metabolic stability compared to the native peptide. [4]

Scaffolds for Biologically Active Molecules

The piperidine-1,3-dicarboxylate core is an excellent starting point for building more complex molecules. The two carboxylate groups can be selectively modified to introduce diverse functionality.

  • Excitatory Amino Acid (EAA) Receptor Ligands: A key application is in the development of ligands for EAA receptors, such as the NMDA receptor. [3]Studies have shown that the stereochemistry of piperidine dicarboxylates is critical for their activity. For example, (+/-)-trans-2,4-PDA shows peak agonist activity at NMDA receptors, while (+/-)-cis-2,3-PDA acts as an antagonist. [3]This demonstrates how subtle changes in the spatial arrangement of the carboxylate groups, dictated by the ring's stereochemistry and conformation, can switch a molecule from an activator to an inhibitor.

CompoundStereochemistryTargetActivityReference
(+/-)-trans-2,4-PDAtransNMDA ReceptorAgonist[3]
(+/-)-cis-2,3-PDAcisNMDA ReceptorAntagonist[3]
(-)-cis-2,3-PDAcisNMDA ReceptorAgonist & Antagonist[3]
Table 2. Biological Activity of Representative Piperidine Dicarboxylates.

Key Experimental Protocols

The following protocols are representative of the key transformations discussed in this guide. They are intended as a starting point and should be optimized for specific substrates.

Protocol: Diastereoselective Hydrogenation of a Pyridine-3-carboxylate
  • Rationale: This protocol achieves the reduction of the aromatic pyridine ring to a piperidine, often with high diastereoselectivity for the cis isomer due to steric hindrance directing the approach to the catalyst. The N-protection step is crucial for subsequent manipulations.

  • Procedure:

    • To a solution of methyl 2-methylpyridine-3-carboxylate (1.0 equiv) in methanol, add Platinum(IV) oxide (PtO₂, 0.05 equiv).

    • Place the reaction vessel in a high-pressure autoclave. Purge with nitrogen gas, then pressurize with hydrogen gas to 100 psi.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Carefully vent the autoclave and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be used directly or purified by chromatography.

    • For N-protection, dissolve the crude piperidine in dichloromethane. Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

    • Stir at room temperature for 12 hours. Wash the reaction with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the N-Boc protected product by silica gel chromatography to yield the cis-diastereomer as the major product.

Protocol: Base-Mediated Epimerization to the trans Isomer
  • Rationale: This procedure converts the kinetically or synthetically favored cis isomer to the more thermodynamically stable trans isomer by equilibrating the C3 stereocenter via an enolate intermediate.

  • Procedure:

    • Dissolve the purified cis-N-Boc-piperidine-1,3-dicarboxylate (1.0 equiv) in anhydrous methanol.

    • Add a solution of sodium methoxide (NaOMe, 2.0 equiv) in methanol.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the ratio of cis to trans isomers reaches equilibrium (typically 12-24 hours).

    • Cool the reaction to room temperature and carefully neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography to isolate the trans-diastereomer.

Experimental_Workflow Start Substituted Pyridine Precursor Step1 Step 1: Catalytic Hydrogenation (e.g., PtO₂, H₂) Start->Step1 Product1 cis-Piperidine (Major Product) Step1->Product1 Step2 Step 2: Base-Mediated Epimerization (e.g., NaOMe) Product1->Step2 Analysis Analysis: NMR, HPLC, MS Product1->Analysis Product2 trans-Piperidine (Thermodynamic Product) Step2->Product2 Product2->Analysis

Caption: Workflow for synthesis and isomerization.

Conclusion and Future Outlook

Substituted piperidine-1,3-dicarboxylates are more than just simple heterocyclic molecules; they are precision tools for chemical biology and drug discovery. The continued development of novel catalytic methods that provide access to all possible stereoisomers with high efficiency will further empower medicinal chemists. [7][8]As our understanding of conformational control deepens, the rational design of ligands with bespoke three-dimensional structures will become increasingly sophisticated. The future of this field lies in integrating advanced synthetic strategies with high-throughput biological screening and computational modeling to rapidly identify and optimize next-generation therapeutics based on this remarkably versatile scaffold.

References

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An In-depth Technical Guide to Identifying and Validating the Therapeutic Targets of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a promising small molecule to a clinically approved drug is fraught with challenges. A critical and often arduous step in this process is the identification and validation of the molecule's biological target(s). This guide provides a comprehensive, in-depth framework for elucidating the therapeutic targets of the novel compound, 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. By leveraging its distinct structural features—a difluoropiperidine core, a benzyl group, and a dicarboxylate moiety—we will explore a multi-pronged strategy that combines in silico prediction with robust experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies required to unravel the mechanism of action of this promising chemical entity.

Introduction: The Compound and the Quest for its Target

This compound is a novel chemical entity with the molecular formula C15H17F2NO4[1]. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological pathways, from central nervous system disorders to oncology[2][3]. The introduction of geminal fluorine atoms at the 5-position of the piperidine ring is a key design feature. This modification can significantly alter the compound's physicochemical properties, including its basicity (pKa) and conformational preferences[4][5]. Lowering the basicity can mitigate off-target effects, such as binding to the hERG channel, a common cause of cardiotoxicity[4]. Furthermore, the fluorine atoms can form favorable interactions with biological targets and enhance metabolic stability, making the difluoropiperidine motif a valuable component in modern drug design[6][7].

The benzyl and methyl dicarboxylate groups offer additional points of interaction and potential for metabolic activity, further diversifying the possible biological targets. The fundamental challenge and the primary focus of this guide is to systematically identify which protein or proteins this compound interacts with to exert a potential therapeutic effect.

The Initial Approach: In Silico Target Prediction

Before embarking on resource-intensive experimental studies, a logical first step is to employ computational methods to predict potential biological targets. These in silico tools leverage vast databases of known drug-target interactions and chemical structures to generate a ranked list of plausible protein targets for a novel small molecule.

Rationale for Computational Prediction

Computational approaches are rapid, cost-effective, and can provide a broad overview of the potential bioactivity of a compound. By comparing the structure of this compound to libraries of compounds with known targets, algorithms can identify potential matches based on structural similarity, pharmacophore features, or predicted binding modes. This approach helps to prioritize experimental efforts and formulate initial hypotheses.

Recommended In Silico Workflow

A robust in silico workflow should utilize multiple platforms to cross-validate predictions. A suggested workflow is as follows:

  • Structure Preparation: Obtain the 2D or 3D structure of the compound.

  • Target Prediction:

    • SwissTargetPrediction: This web-based tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands. The output is a ranked list of targets, with higher-ranking targets having a greater probability of being a true interactor.

    • PASS (Prediction of Activity Spectra for Substances) Online: This tool predicts a wide range of biological activities based on the structure of the compound, offering insights into potential pharmacological effects, mechanisms of action, and even toxicities[8][9].

  • Data Analysis and Hypothesis Generation: Analyze the outputs from these tools, looking for convergence on specific protein families or pathways. For instance, if both tools predict interactions with G-protein coupled receptors (GPCRs), this would be a high-priority target class for experimental validation.

Based on the structural motifs present in this compound, and the known activities of similar compounds, we can hypothesize several potential target classes.

Hypothesized Therapeutic Target Classes

The unique combination of chemical features in this molecule suggests several promising avenues for investigation.

G-Protein Coupled Receptors (GPCRs)

The piperidine scaffold is a common feature in many GPCR ligands. Notably, difluoropiperidine derivatives have been developed as potent and selective antagonists for the Dopamine D4 receptor[10]. The benzyl group can also engage in hydrophobic and aromatic interactions within the transmembrane domains of GPCRs.

Enzymes: Hydrolases and Kinases

Piperidine-containing compounds have been successfully developed as enzyme inhibitors. For example, benzylpiperidine and benzylpiperazine derivatives have been investigated as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system[11]. The ester functionalities in our compound of interest could potentially act as mimics of endogenous substrates for various hydrolases.

Ion Channels

Voltage-gated ion channels are another major class of proteins targeted by piperidine derivatives[8][12]. The lipophilic nature of the benzyl group combined with the polar dicarboxylate could facilitate interaction with the complex environments of ion channel pores or regulatory domains.

Transporter Proteins

The structural similarity of the piperidine ring to endogenous neurotransmitters suggests that the compound could interact with neurotransmitter transporters, such as the serotonin transporter (SERT) or dopamine transporter (DAT). Indeed, 1-benzylpiperidine derivatives have been explored as dual-target inhibitors of acetylcholinesterase and SERT for the treatment of Alzheimer's disease[13].

Experimental Target Identification and Validation

Following in silico prediction, a systematic experimental approach is required to identify and validate the true biological target(s). A combination of affinity-based and label-free methods provides the most comprehensive and reliable results[14].

Strategy 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a powerful affinity-based method for isolating target proteins from complex biological mixtures.

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for anticipated binding.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the immobilized probe to allow for the formation of probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the original, non-tagged compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AC_MS_Workflow cluster_prep Preparation cluster_binding Binding & Isolation cluster_analysis Analysis Compound Synthesize Biotinylated Probe Beads Immobilize Probe on Beads Compound->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Specific Binding Proteins Wash->Elute LC_MS LC-MS/MS Analysis Elute->LC_MS Data Identify Potential Target Proteins LC_MS->Data

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Strategy 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on the principle that small molecule binding can stabilize a protein against proteolysis.

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Treat aliquots of the lysate with the test compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a fixed time.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein profiles of the different treatment groups using SDS-PAGE and Coomassie staining or by mass spectrometry.

  • Target Identification: Proteins that are protected from digestion in the presence of the compound will appear as more prominent bands on the gel or will be more abundant in the mass spectrometry data compared to the control. These are the candidate target proteins.

DARTS_Workflow cluster_treatment Treatment Lysate Prepare Native Cell Lysate Control Vehicle Control (e.g., DMSO) Lysate->Control Compound Test Compound (1-Benzyl 3-methyl... ) Lysate->Compound Protease Limited Proteolysis (e.g., Thermolysin) Control->Protease Compound->Protease Analysis Analyze Proteins (SDS-PAGE or LC-MS/MS) Protease->Analysis Result Identify Protected Proteins as Potential Targets Analysis->Result

Caption: Workflow for Drug Affinity Responsive Target Stability.

Target Validation: From Binding to Function

Once candidate targets are identified, it is crucial to validate their interaction with the compound and to demonstrate a functional consequence of this interaction.

These assays confirm a direct physical interaction between the compound and the purified candidate protein.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free quantification of binding kinetics (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Compound Concentration (nM)Response Units (RU)
1015.2
5068.5
100110.3
250185.7
500220.1
Calculated K D 85.5 nM

These assays assess the effect of the compound on the biological activity of the target in a cellular context. The specific assay will depend on the nature of the validated target.

  • If the target is a receptor: A reporter gene assay or a second messenger assay (e.g., cAMP or calcium flux) can be used to determine if the compound acts as an agonist or antagonist.

  • If the target is an enzyme: An in-cell enzyme activity assay can be performed to measure inhibition or activation.

  • If the target is an ion channel: Electrophysiological techniques like patch-clamping can be used to measure changes in ion flow.

Signaling_Pathway Compound 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate GPCR Hypothetical GPCR Target (e.g., Dopamine Receptor) Compound->GPCR Antagonism G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response (e.g., Gene Expression Changes) Downstream_Kinase->Cellular_Response

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

The identification of therapeutic targets for a novel small molecule like this compound is a complex but manageable challenge. By adopting a hierarchical approach that begins with broad, predictive in silico methods and progressively narrows the focus through rigorous experimental validation, researchers can efficiently and accurately elucidate the compound's mechanism of action. The strategies outlined in this guide, from computational screening to affinity-based proteomics and functional cellular assays, provide a robust roadmap for transforming a promising molecule into a well-characterized therapeutic lead.

References

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  • T. C. P. D. B. van der Meer, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(16), 6439-6444. [Link][5]

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  • D. C. G. A. Pinto, et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. International Journal of Molecular Sciences, 26(15), 8345. [Link][13]

  • S. S. M. A. de Sousa, et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 260, 115729. [Link][11]

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A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and synthesis of fluorinated piperidines, a class of compounds holding immense potential in drug development. The piperidine ring is the most abundant nitrogen-containing heterocycle in FDA-approved drugs, and its fluorination offers a powerful tool to modulate key pharmaceutical properties.[1][2] We will dissect the strategic rationale behind fluorination, from enhancing metabolic stability to fine-tuning receptor binding affinity, and provide a comprehensive overview of cutting-edge synthetic methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the synthesis and application of these valuable molecular building blocks.

The Strategic Imperative for Fluorinating Piperidines in Drug Discovery

The deliberate introduction of fluorine into drug candidates is a widely employed strategy to optimize physicochemical and pharmacokinetic properties.[1][3] Fluorine, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere of hydrogen (1.20 Å) with minimal steric perturbation.[4] This unique combination of size and electronics imparts several advantageous effects:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][5] Fluorination at a "metabolic soft spot" can block unwanted oxidation, thereby increasing a drug's half-life and bioavailability.[4][6][7]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms, such as the one in the piperidine ring.[4][8][9] This reduction in basicity can improve cell membrane permeability and oral absorption while reducing off-target interactions with entities like the hERG potassium channel, which is often associated with cardiac toxicity.[8][9][10]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions.[7] This can lead to enhanced binding affinity and potency.

  • Conformational Control: The strong preference of the C-F bond for a gauche orientation relative to adjacent electron-donating groups can be used to lock the piperidine ring into a specific, biologically active conformation.[1][2] For instance, the orientation of a fluorine atom can determine whether it sits in an axial or equatorial position, profoundly impacting how the molecule interacts with its target.[11][12]

Given that 59% of small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle, the combination of the privileged piperidine scaffold with the unique properties of fluorine represents a powerful synergy for the development of next-generation therapeutics.[1][2]

Core Synthetic Strategies for Accessing Fluorinated Piperidines

The synthesis of fluorinated piperidines presents unique challenges, primarily centered on achieving regiochemical and stereochemical control. Methodologies can be broadly categorized into two main approaches: the saturation of pre-fluorinated pyridine precursors and the direct fluorination of a pre-existing piperidine or its synthetic equivalent.

G A Fluorinated Pyridines (Abundant Precursors) C Catalytic Hydrogenation (e.g., Pd, Rh, Ir) A->C D Dearomatization-Hydrogenation (DAH Process) A->D B Piperidine / Precursor Scaffolds E Direct Fluorination (Electrophilic / Nucleophilic) B->E F Deoxyfluorination B->F G Novel Fluorinated Piperidines C->G D->G E->G F->G

Caption: Overview of major synthetic routes to fluorinated piperidines.

Strategy 1: Catalytic Hydrogenation of Fluoropyridines

The most direct and atom-economical approach to fluorinated piperidines is the hydrogenation of readily available and inexpensive fluoropyridine precursors.[1] However, this transformation is complicated by the risk of competitive hydrodefluorination, which yields the undesired non-fluorinated piperidine.[2] Significant progress has been made in developing catalytic systems that favor reduction of the aromatic ring while preserving the C-F bond.

A robust and widely applicable method involves heterogeneous palladium-catalyzed hydrogenation under acidic conditions.[1][2] The use of a Brønsted acid, such as HCl, protonates the pyridine nitrogen, which both activates the ring towards reduction and protects the resulting piperidine from poisoning the catalyst.[2]

G cluster_workflow Workflow: Hydrogenation of Fluoropyridines Start Fluoropyridine Substrate Step1 Dissolve in Solvent (e.g., MeOH) Start->Step1 Step2 Add Brønsted Acid (e.g., aq. HCl) & Heterogeneous Catalyst (e.g., Pd(OH)₂/C) Step1->Step2 Step3 Pressurize with H₂ Gas (e.g., 50 bar) Step2->Step3 Step4 Agitate at Defined Temp & Time (e.g., 80°C, 16h) Step3->Step4 Step5 Filter Catalyst, Concentrate Step4->Step5 Step6 Optional: In situ Protection (e.g., with Boc₂O or CbzCl) Step5->Step6 End Cis-Fluorinated Piperidine Step6->End

Caption: Experimental workflow for palladium-catalyzed hydrogenation.

This method typically yields cis-diastereomers with high selectivity, a valuable feature for controlling the final geometry of the molecule.[1][13] Other successful approaches include a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process, which provides access to all-cis-(multi)fluorinated piperidines.[11]

Table 1: Comparison of Catalytic Systems for Fluoropyridine Hydrogenation

Catalyst System Substrate Example Conditions Yield Diastereoselectivity (cis:trans) Reference
20% Pd(OH)₂/C 3-Fluoropyridine H₂ (50 bar), aq. HCl, MeOH, 80°C, 16h 85% (as Cbz-protected) >98:2 [2]
5% Rh/Al₂O₃ 2,6-Difluoropyridine H₂ (50 bar), HFIP, 80°C, 16h 82% (as Boc-protected) >98:2 [11]

| Ir(III) complex | 3-Fluoropyridine | Hantzsch ester, PhCl, 100°C, 24h | 95% | >95:5 |[14] |

Strategy 2: Direct Fluorination and Deoxyfluorination

This approach involves introducing the fluorine atom onto a pre-formed saturated or partially saturated ring. It is particularly valuable for late-stage functionalization (LSF), where fluorine is introduced at a late step in a synthetic sequence, allowing for rapid generation of analogs from a common advanced intermediate.[3][15]

Electrophilic Fluorination: Carbon nucleophiles, such as enamines or enolates derived from piperidinones (piperidine ketones), can be fluorinated using an electrophilic fluorine source ("F+").[16][17] Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are commonly used due to their stability, selectivity, and ease of handling.[17][18][19] This method allows for precise installation of fluorine adjacent to a carbonyl group.

Deoxyfluorination: This powerful technique replaces a hydroxyl (-OH) group with fluorine. It is a cornerstone of LSF, especially when hydroxylated metabolites of a lead compound have been identified.[20][21] Replacing the metabolically labile hydroxyl group with a stable fluorine atom is a classic strategy to block metabolism.[20] A wide array of reagents have been developed for this purpose, each with its own advantages in terms of safety, scope, and reactivity.[21][22]

G Start Hydroxypiperidine Reagent Deoxyfluorination Reagent (e.g., DAST, PyFluor) Start->Reagent Activation of -OH Intermediate Activated Intermediate (e.g., Sulfonate Ester) Reagent->Intermediate Product Fluoropiperidine (Inverted Stereochemistry) Intermediate->Product SN2 Displacement Fluoride Fluoride Source (F⁻ from reagent) Fluoride->Intermediate

Sources

Spectroscopic Characterization of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the structural features of this molecule, this guide serves as a critical resource for its application in medicinal chemistry and materials science. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific integrity and practical utility.

Introduction

This compound is a synthetically valuable compound, integrating several key functional groups: a benzyl carbamate, a methyl ester, and a gem-difluorinated piperidine ring. This unique combination of moieties suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials. The gem-difluoro group, in particular, is a bioisostere for a carbonyl or ether oxygen, and its presence can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability and binding affinity.

A thorough understanding of the three-dimensional structure and electronic properties of this molecule is paramount for its rational application. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, offering insights into the causality behind the expected spectral features.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The numbering convention used throughout this guide is also indicated.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides information on the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will show distinct signals for the benzyl group, the methyl ester, and the piperidine ring protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbamate, ester, and gem-difluoro groups.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
Phenyl-H7.25-7.40m-
Cbz-CH₂5.15s-
Piperidine-H2, H63.0-4.2m-
Piperidine-H32.8-3.2m-
Piperidine-H42.0-2.4m-
Ester-CH₃3.70s-

Interpretation:

  • Aromatic Protons (7.25-7.40 ppm): The five protons of the benzyl group's phenyl ring are expected to resonate in this region as a complex multiplet.

  • Benzylic Protons (5.15 ppm): The two protons of the benzylic methylene group (C8) will appear as a sharp singlet due to the absence of adjacent protons.

  • Piperidine Protons (2.0-4.2 ppm): The protons on the piperidine ring will exhibit complex multiplets due to geminal and vicinal coupling, as well as coupling to the fluorine atoms. The protons on C2 and C6, adjacent to the nitrogen atom, will be deshielded and appear at a lower field. The proton at C3, alpha to the ester carbonyl, will also be deshielded. The gem-difluoro group at C5 will significantly influence the chemical shifts and multiplicities of the neighboring protons at C4 and C6 through space and through-bond coupling.

  • Methyl Ester Protons (3.70 ppm): The three protons of the methyl ester group (C10) will appear as a singlet in a region typical for methyl esters.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The signals will be influenced by the electronegativity of the attached atoms (N, O, F) and the magnetic anisotropy of the carbonyl and phenyl groups.

Carbon(s) Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
Phenyl-C (ipso)136-138s-
Phenyl-C (o, m, p)127-129s-
Cbz-C=O (C7)154-156s-
Ester-C=O (C9)170-173s-
Cbz-CH₂ (C8)67-69s-
Piperidine-C5118-122t¹JCF ≈ 240-250
Piperidine-C4, C640-50t²JCF ≈ 20-30
Piperidine-C245-55t³JCF ≈ 5-10
Piperidine-C340-50t³JCF ≈ 5-10
Ester-CH₃ (C10)51-53s-

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons of the carbamate (C7) and the ester (C9) will appear at the downfield end of the spectrum, with the ester carbonyl typically resonating at a slightly lower field than the carbamate carbonyl.

  • Aromatic and Benzylic Carbons: The carbons of the phenyl ring will resonate in the 127-138 ppm range. The benzylic carbon (C8) will appear around 67-69 ppm.

  • Piperidine Carbons: The carbon bearing the gem-difluoro group (C5) will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms. The adjacent carbons (C4 and C6) will also show triplet multiplicity due to two-bond C-F coupling. Carbons C2 and C3 will exhibit smaller triplet splittings due to three-bond C-F coupling.

  • Methyl Ester Carbon: The methyl carbon of the ester group (C10) will resonate in the typical region of 51-53 ppm.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shift of the fluorine atoms in this compound is expected to be in the range typical for gem-difluoroalkanes.

Fluorine(s) Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
C5-F₂-90 to -110m-

Interpretation:

The two fluorine atoms at the C5 position are diastereotopic and are expected to be chemically non-equivalent, potentially giving rise to two separate signals or a complex multiplet. They will exhibit a large geminal F-F coupling constant. Furthermore, they will couple to the adjacent protons on C4 and C6, leading to a complex multiplet. The exact chemical shift and multiplicity will be highly dependent on the conformation of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O Stretch (Ester)1735-1750Strong
C=O Stretch (Carbamate)1690-1710Strong
C-H Stretch (Aromatic)3030-3100Medium
C-H Stretch (Aliphatic)2850-2960Medium
C-N Stretch1200-1350Medium
C-O Stretch1000-1300Strong
C-F Stretch1000-1100Strong

Interpretation:

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl stretch is expected at a higher wavenumber (1735-1750 cm⁻¹) compared to the carbamate carbonyl stretch (1690-1710 cm⁻¹).[1][2] The spectrum will also feature characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Strong absorptions corresponding to C-N, C-O, and C-F stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation pattern. For this compound (C₁₅H₁₇F₂NO₄), the expected exact mass is approximately 313.1125.

Predicted Fragmentation Pattern

Under electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 314.

The fragmentation of the molecular ion is likely to proceed through several key pathways:

M [M+H]⁺ m/z 314 frag1 Loss of C₇H₇ (tropylium) m/z 223 M->frag1 - C₇H₇ frag2 Loss of CO₂ from carbamate m/z 270 M->frag2 - CO₂ frag3 Loss of CH₃OH from ester m/z 282 M->frag3 - CH₃OH frag4 Loss of CO₂CH₃ m/z 255 M->frag4 - •CO₂CH₃ frag5 Tropylium cation m/z 91 M->frag5 α-cleavage

Caption: Predicted key fragmentation pathways for this compound.

Interpretation:

  • α-Cleavage: A characteristic fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium cation at m/z 91.[3]

  • Loss of Neutral Molecules: The protonated molecular ion can undergo the loss of small neutral molecules. This includes the loss of carbon dioxide from the carbamate group (m/z 270) or the loss of methanol from the methyl ester group (m/z 282).

  • Loss of Radicals: Loss of the methoxycarbonyl radical (•CO₂CH₃) would result in a fragment at m/z 255.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.

  • 2D NMR: To confirm assignments and elucidate coupling networks, acquire 2D NMR spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments by selecting the protonated molecular ion as the precursor ion and applying collision-induced dissociation (CID).

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and data from analogous structures, offers a comprehensive framework for the structural elucidation of this novel compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality data. This document is intended to be a valuable resource for scientists working with this molecule, facilitating its further investigation and application in various fields of chemical science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

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Methodological & Application

Application Notes and Protocols for 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its three-dimensional architecture allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. The strategic introduction of fluorine atoms into this privileged scaffold has emerged as a powerful tool in modern drug discovery. Fluorination can profoundly influence a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, metabolic stability, and conformational preference.[2][3] Specifically, the gem-difluoro substitution at the 5-position of the piperidine ring, as seen in 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate , offers a unique combination of steric and electronic effects that can enhance binding affinity and improve pharmacokinetic profiles.[2][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, potential synthesis, and key chemical transformations of This compound . This versatile intermediate serves as a valuable building block for the synthesis of novel therapeutic agents.

Compound Profile

Property Value
IUPAC Name This compound
CAS Number 1356338-60-7
Molecular Formula C₁₅H₁₇F₂NO₄
Molecular Weight 313.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)

Proposed Synthetic Strategy

The following workflow illustrates a potential synthetic pathway via catalytic hydrogenation:

G cluster_0 Synthetic Pathway start Commercially available starting materials step1 Multi-step synthesis start->step1 Dieckmann Condensation or other cyclization pyridine N-Benzyl-5,5-difluoro-1,2,3,6-tetrahydropyridine-3-carboxylate step1->pyridine hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) pyridine->hydrogenation product This compound hydrogenation->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols: Key Transformations

This section details the experimental protocols for two fundamental transformations of This compound , enabling its use as a versatile scaffold in the synthesis of diverse target molecules.

Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

The removal of the N-benzyl protecting group is a crucial step to enable further functionalization of the piperidine nitrogen. Catalytic hydrogenation is a widely used and effective method for this transformation.[14][15]

Workflow for N-Debenzylation:

G cluster_0 N-Debenzylation Workflow start This compound reaction Catalytic Hydrogenation (H₂, Pd/C, Solvent) start->reaction workup Filtration and Solvent Removal reaction->workup product Methyl 5,5-difluoropiperidine-3-carboxylate workup->product

Caption: Workflow for the N-debenzylation of the title compound.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl 5,5-difluoropiperidine-3-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the hydrogenolysis of benzyl groups.[14]

  • Solvent: Protic solvents like methanol or ethanol are typically used for this reaction as they are compatible with the catalyst and readily dissolve the substrate.

  • Hydrogen Pressure: Atmospheric or slightly elevated pressure is often sufficient for this deprotection, minimizing the risk of over-reduction of other functional groups.[14]

Protocol 2: Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester at the 3-position yields the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. Both acidic and basic conditions can be employed for this transformation.[16][17][18]

Workflow for Ester Hydrolysis:

G cluster_0 Ester Hydrolysis Workflow start This compound reaction Base-catalyzed Hydrolysis (e.g., LiOH, THF/H₂O) start->reaction workup Acidification and Extraction reaction->workup product 1-Benzyl-5,5-difluoropiperidine-1,3-dicarboxylic acid workup->product

Caption: Workflow for the hydrolysis of the methyl ester.

Step-by-Step Protocol (Base-Catalyzed):

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to accelerate the hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of ~3-4 with a suitable acid (e.g., 1 M HCl).

  • Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid. The product can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide is a commonly used base for the saponification of esters and is generally effective under mild conditions.[18]

  • Solvent System: The mixture of THF and water ensures the solubility of both the organic substrate and the inorganic base.

  • Acidification: Acidification of the reaction mixture after hydrolysis protonates the carboxylate salt, allowing for its extraction into an organic solvent.

Safety and Handling

Substituted piperidines should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22][23]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[19][20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Characterization

The structure and purity of This compound and its derivatives can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the benzyl, methyl ester, and difluoropiperidine moieties. The fluorine atoms will cause characteristic splitting patterns in both the proton and carbon spectra.[17][24][25]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound and its fragmentation pattern, further confirming its identity.[26][27][28][29]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The presence of the gem-difluoro group offers opportunities to fine-tune the properties of lead compounds. The protocols outlined in this document for the key transformations of N-debenzylation and ester hydrolysis provide a solid foundation for the utilization of this intermediate in the synthesis of novel and potentially potent therapeutic agents. As with all chemical research, appropriate safety measures and analytical characterization are paramount to ensure successful and reliable outcomes.

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  • Glorius, F., et al. (2020). Hydrogenation of multi-fluorinated pyridine derivatives.
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  • Diva-Portal.org. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org.
  • Xiao, J., et al. (2022). A rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts.
  • Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. Usiena Air.
  • Zhang, X., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst.
  • MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(3), 1345.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org.
  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • ChemRxiv. (2024). Gem-difluorinative ring-expansion of alkenes. ChemRxiv.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • ResearchGate. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
  • Chemistry Steps. (n.d.).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
  • Echemi. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook.
  • Molbase. (n.d.). Synthesis of 1-(3,5-difluorobenzyl)-2-mercaptoimidazole-5-carboxylic acid methyl ester. Molbase.
  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness.org.
  • UNIPI. (2023).
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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The Strategic Application of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents to optimize interactions with biological targets.[2] The strategic incorporation of fluorine into this privileged structure has become a powerful tactic in modern drug design.[2] The introduction of a gem-difluoro group, as seen in 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, offers a unique combination of physicochemical and metabolic advantages.

Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility, permeability, and target engagement.[3] Specifically, the C-F bond is exceptionally stable, and the presence of a CF2 group can block sites of metabolic oxidation, a common liability for cyclic amines, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[3] This application note details the utility of this compound as a versatile building block, providing a foundation for the synthesis of novel, high-value compounds for drug discovery programs.

Physicochemical Properties and Structural Data

A summary of the key properties of the title compound is presented below. This data is essential for planning synthetic transformations and for computational modeling studies.

PropertyValueReference
CAS Number 1356338-60-7N/A
Molecular Formula C15H17F2NO4N/A
Molecular Weight 313.30 g/mol N/A
Topological Polar Surface Area 58.0 ŲN/A
Predicted XLogP3-AA 1.8N/A

Proposed Synthetic Pathway

The following diagram outlines a logical synthetic workflow for accessing this key intermediate.

G cluster_0 Synthetic Workflow A 1-Benzyl-4-piperidone B 1-Benzyl-3-(methoxycarbonyl)-4-oxopiperidine A->B Carboxymethylation C 1-Benzyl 3-methyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate Intermediate B->C Deoxofluorination D This compound C->D Reduction of Ketone

Caption: Proposed synthetic workflow for the title compound.

This multi-step synthesis would likely involve:

  • Carboxymethylation: Introduction of a methyl carboxylate group at the C3 position of 1-Benzyl-4-piperidone.

  • Deoxofluorination: Conversion of the ketone at C5 to a gem-difluoro group using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.[4]

  • Reduction: Stereoselective reduction of the remaining ketone at C4 to a hydroxyl group, followed by deoxygenation to yield the final saturated piperidine ring.

This approach provides a rational, albeit hypothetical, pathway to this valuable synthetic intermediate, leveraging well-documented transformations in heterocyclic chemistry.[5][6]

Application as a Versatile Synthetic Intermediate

This compound is a strategically protected bifunctional molecule, offering two primary points for diversification: the nitrogen atom (currently protected with a benzyl group) and the methyl ester at the C3 position. This dual functionality allows for sequential or orthogonal modifications to build molecular complexity.

Workflow for Derivatization

The following diagram illustrates the primary pathways for utilizing this building block in a drug discovery campaign.

G cluster_1 Derivatization Pathways cluster_N N-Position Modification cluster_C C3-Position Modification start 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate N_debenz N-Debenzylation start->N_debenz Pathway A C_hydrolysis Ester Hydrolysis start->C_hydrolysis Pathway B N_functional N-Alkylation / N-Arylation N_debenz->N_functional N_functional->C_hydrolysis Sequential Modification C_amide Amide Coupling C_hydrolysis->C_amide C_amide->N_debenz Sequential Modification

Caption: Key derivatization pathways from the title compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations outlined above. These are generalized procedures based on established chemical principles and should be optimized for specific substrates.

Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

This protocol describes the removal of the N-benzyl protecting group, unmasking the secondary amine for further functionalization.

Rationale: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like ammonium formate is a common and effective method for N-debenzylation under relatively mild conditions.[7] This method avoids the use of high-pressure hydrogen gas.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq)

  • Ammonium formate (5.0 eq)

  • Methanol (MeOH)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • To a round-bottom flask, add this compound and dissolve in methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-20 hours).[7]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue can be purified by column chromatography or crystallization to yield methyl 5,5-difluoropiperidine-3-carboxylate.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

This protocol details the conversion of the methyl ester at the C3 position to the corresponding carboxylic acid, which is a crucial precursor for amide bond formation.

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and reliable method for hydrolyzing methyl esters without affecting other functional groups under controlled conditions.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl.

  • A precipitate of the carboxylic acid may form. If so, collect by filtration.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid.

Protocol 3: Amide Coupling of the C3-Carboxylic Acid

This protocol outlines the formation of an amide bond from the C3-carboxylic acid intermediate, a cornerstone reaction in medicinal chemistry for building diverse chemical libraries.[8][9]

Rationale: Amide coupling is frequently achieved by activating the carboxylic acid with a coupling reagent, which facilitates nucleophilic attack by an amine.[10] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a widely used system that forms a reactive intermediate and minimizes side reactions.[10]

Materials:

  • 1-(benzyloxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and dissolve in anhydrous DCM or DMF.

  • Add the desired amine and DIPEA to the solution.

  • In a separate vial, dissolve EDC and HOBt in a minimal amount of anhydrous DMF.

  • Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide derivative.

Conclusion

This compound represents a highly valuable, yet underexplored, building block for medicinal chemistry. The strategic placement of the gem-difluoro moiety offers a route to enhanced metabolic stability, while the orthogonally protected amine and carboxylic acid functionalities provide a platform for rapid and diverse library synthesis. The protocols detailed herein offer robust and well-precedented methods for leveraging this scaffold to generate novel chemical entities poised for biological evaluation. As the demand for three-dimensional, metabolically stable drug candidates continues to grow, the application of such fluorinated piperidine intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025).
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry, 37(6).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI.
  • (S)-Piperidine-3-carboxylic acid amide. (n.d.). BOC Sciences.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide. (n.d.). PubChem.
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. (n.d.). Organic Syntheses.
  • Piperidine Synthesis. (2025).
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.).
  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025). Royal Society of Chemistry.
  • Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness.org.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • 1-benzyl-4-substituted piperidines. (n.d.).
  • An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ′-diamino acid. (2003). ScienceDirect.
  • Benzyl piperidine-1-carboxyl
  • Asymmetric routes to substituted piperidines. (n.d.). Royal Society of Chemistry.
  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. (n.d.). PubMed.
  • Medicinal Chemistry of Difluoropurines. (n.d.). PubMed.
  • Direct Amidation of Tertiary N-Benzylamines. (2026).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Method for preparing 4-piperidyl piperidine. (n.d.).
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.

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Synthetic Strategies for 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5,5-Difluoropiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif (CF2), in particular, is a valuable bioisostere for a carbonyl group or a methylene bridge, offering unique conformational constraints and electronic properties. The 5,5-difluoropiperidine core has emerged as a privileged scaffold in the design of various therapeutic agents.

Notably, analogs of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate have been investigated as potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1).[2][3] SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[4][5][6] Dysregulation of SCD1 activity has been implicated in a range of metabolic diseases, including obesity, diabetes, and certain cancers, making it an attractive therapeutic target.[3][4] The 5,5-difluoro substitution on the piperidine ring plays a crucial role in optimizing the potency and pharmacokinetic profile of these inhibitors.[3]

This application note provides a comprehensive overview of the synthetic routes to this compound and its analogs, intended for researchers and scientists in drug discovery and development. We will delve into the key synthetic strategies, from the construction of the core difluoropiperidine ring to its subsequent functionalization, supported by detailed, field-proven protocols.

Strategic Analysis of Synthetic Routes

The synthesis of the target compound and its analogs can be logically dissected into two primary phases:

  • Construction of the 5,5-Difluoropiperidine Core: This is the most critical and challenging aspect of the synthesis. The introduction of the gem-difluoro moiety requires specialized fluorination chemistry or the use of fluorinated building blocks.

  • Functionalization of the Piperidine Ring: Once the core is established, the synthesis focuses on the introduction of the N-benzyl group and the C3-methoxycarbonyl group, as well as variations to generate analogs.

Below, we explore two effective strategies for the synthesis of the 5,5-difluoropiperidine core.

Strategy 1: Halocyclization of a Difluorinated Acyclic Precursor

One of the most elegant and efficient methods for constructing the 5,5-difluoropiperidine ring involves the N-halosuccinimide-induced cyclization of a 2,2-difluoro-4-pentenylamine derivative.[7][8] This approach offers excellent control over the ring formation and provides a handle (a halogen at the 3-position) for further functionalization.

G A 2,2-Difluoropent-4-enoic acid B 2,2-Difluoropent-4-en-1-ol A->B Reduction (e.g., LiAlH4) C N-Benzyl-N-(2,2-difluoropent-4-enyl)amine B->C Amination sequence D 1-Benzyl-3-halo-5,5-difluoropiperidine C->D Halocyclization (e.g., NBS, NIS) E Target Analogs D->E Functionalization (e.g., Carboxylation, Esterification) G A Difluorinated Building Block B Acyclic Diene Precursor A->B Multi-step synthesis C Dihydropyridine Intermediate B->C Ring-Closing Metathesis (RCM) D 5,5-Difluoropiperidine Core C->D Reduction E Target Analogs D->E Functionalization

Caption: Ring-Closing Metathesis (RCM) strategy for piperidine synthesis.

This route offers the advantage of building complexity in the acyclic precursor before the ring-forming step. A suitable difluorinated building block is elaborated into a diene, which then undergoes RCM to form a dihydropyridine intermediate. Subsequent reduction of the double bond furnishes the saturated 5,5-difluoropiperidine core, which can then be functionalized as required.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the target compound and its key intermediates, primarily following the halocyclization strategy, which is well-documented in the literature.

Protocol 1: Synthesis of 2,2-Difluoropent-4-en-1-ol

This protocol describes the reduction of 2,2-difluoro-4-pentenoic acid to the corresponding alcohol, a key starting material.

Materials:

  • 2,2-Difluoro-4-pentenoic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether

  • 15% aqueous NaOH solution

  • Water

  • Magnesium sulfate (MgSO4)

  • Celite

Procedure:

  • To a solution of 2,2-difluoro-4-pentenoic acid (1.0 eq) in dry diethyl ether at 0 °C, carefully add LiAlH4 (2.0 eq) in portions.

  • Stir the reaction mixture for 2 hours at 0 °C.

  • Add an additional portion of LiAlH4 (1.0 eq) and stir for a further 3 hours at room temperature.

  • Cool the mixture to 0 °C and quench the reaction by the dropwise addition of water (1 mL per 1 g of LiAlH4), followed by 15% aqueous NaOH solution (1 mL per 1 g of LiAlH4), and finally water (3 mL per 1 g of LiAlH4).

  • Stir the resulting slurry for 1 hour and then filter over a Celite plug.

  • Wash the filtrate with water and dry the organic phase over MgSO4.

  • Remove the solvent in vacuo at room temperature to yield the crude 2,2-difluoropent-4-en-1-ol, which can be purified by distillation. [9]

Protocol 2: Synthesis of N-Benzyl-N-(2,2-difluoropent-4-enyl)amine

This protocol outlines the conversion of the alcohol to the N-benzylated amine.

Materials:

  • 2,2-Difluoropent-4-en-1-ol

  • Tosyl chloride

  • Pyridine

  • Benzylamine

  • Dichloromethane

  • Saturated NaHCO3 solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Tosylation: To a solution of 2,2-difluoropent-4-en-1-ol (1.0 eq) in pyridine at 0 °C, add tosyl chloride (1.1 eq). Stir for 15 hours at room temperature. Pour the reaction mixture into water and extract with dichloromethane. Wash the combined organic phases with saturated NaHCO3 solution and dry over MgSO4. Evaporate the solvent in vacuo to obtain the crude tosylate. [9]2. Amination: Dissolve the crude tosylate in a suitable solvent (e.g., acetonitrile) and add benzylamine (2.0 eq). Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up the reaction by removing the solvent and partitioning the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 3: Synthesis of 1-Benzyl-5-bromo-3,3-difluoropiperidine

This protocol details the key halocyclization step.

Materials:

  • N-Benzyl-N-(2,2-difluoropent-4-enyl)amine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane

  • Water

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of N-benzyl-N-(2,2-difluoropent-4-enyl)amine (1.0 eq) in dichloromethane, add N-bromosuccinimide (1.0 eq).

  • Stir the mixture for 2 hours at room temperature.

  • Pour the mixture into water and extract twice with dichloromethane.

  • Dry the combined organic layers over MgSO4 and evaporate the solvent in vacuo to yield the crude product, which can be purified by column chromatography. [9]

Protocol 4: Synthesis of this compound

This final protocol describes the introduction of the carboxylate group and esterification.

Materials:

  • 1-Benzyl-5-bromo-3,3-difluoropiperidine

  • tert-Butyllithium

  • Dry ice (solid CO2)

  • Anhydrous THF

  • Hydrochloric acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • Carboxylation: To a solution of 1-benzyl-5-bromo-3,3-difluoropiperidine (1.0 eq) in anhydrous THF at -78 °C, add tert-butyllithium (2.2 eq) dropwise. After stirring for 30 minutes, add an excess of crushed dry ice. Allow the mixture to warm to room temperature. Quench with water and acidify with HCl. Extract with ethyl acetate, dry the organic layer over MgSO4, and concentrate to give the crude carboxylic acid.

  • Esterification: Dissolve the crude carboxylic acid in methanol and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4 hours. Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo. Purify the crude product by column chromatography to yield this compound. [10]

Data Summary and Analog Synthesis

The yields and purities of the intermediates and final product should be carefully monitored and recorded. The following table provides a template for summarizing typical results.

StepProductTypical Yield (%)Purity (%)
12,2-Difluoropent-4-en-1-ol80-90>95
2N-Benzyl-N-(2,2-difluoropent-4-enyl)amine60-70>95
31-Benzyl-5-bromo-3,3-difluoropiperidine70-80>95
4This compound50-60>98

Synthesis of Analogs:

The synthetic route described is amenable to the generation of a wide range of analogs.

  • Varying the N-substituent: Different primary amines can be used in Protocol 2 to introduce a variety of substituents on the piperidine nitrogen.

  • Varying the C3-ester: Different alcohols can be used in the esterification step of Protocol 4 to generate a library of esters.

  • Further functionalization: The carboxylic acid intermediate from Protocol 4 can be coupled with various amines to produce amide analogs.

Conclusion

The synthetic routes outlined in this application note provide a robust and versatile platform for the preparation of this compound and its analogs. The halocyclization strategy, in particular, offers an efficient means of constructing the key 5,5-difluoropiperidine core. These protocols, grounded in established literature, are designed to be readily implemented in a research and development setting, facilitating the exploration of this important class of molecules for various therapeutic applications.

References

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-7. [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed, 20668779. [Link]

  • Imamura, K., et al. (2017). Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents. PubMed, 28712836. [Link]

  • Various Authors. (2023). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. PubMed Central, PMC10821815. [Link]

  • Various Authors. (2024). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. MDPI, [Link]

  • Wikipedia. Stearoyl-CoA 9-desaturase. [Link]

  • Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, PMC9098192. [Link]

  • Di Micco, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air, [Link]

  • Various Authors. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health, [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure, [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245. [Link]

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Application Notes & Protocols: Leveraging 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate as a chemical probe. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals, indicating its privileged interaction with a wide range of biological targets.[1] The introduction of geminal fluorine atoms onto the piperidine ring is a strategic design element intended to enhance metabolic stability, modulate pKa, and improve pharmacokinetic properties.[2][3] Furthermore, the presence of fluorine provides a unique spectroscopic handle for biophysical assays, particularly ¹⁹F-NMR, a powerful tool in fragment-based drug discovery and for studying ligand-target interactions without the interference of endogenous signals.[4][5][6] This guide details the physicochemical properties of the probe, proposes a strategic workflow for target identification and validation, and provides detailed, field-proven protocols for its application in both in vitro and cell-based assays.

Introduction: The Rationale for a Difluoropiperidine-Based Chemical Probe

The piperidine heterocycle is a prevalent motif in both natural products and synthetic drugs, recognized for its ability to engage with a diverse array of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[1] The specific compound, this compound, integrates several key features that make it an attractive candidate for a chemical probe:

  • Privileged Scaffold: The core piperidine structure is a well-established pharmacophore.[1]

  • Gem-Difluoro Modification: The C5-difluorination is anticipated to confer increased metabolic stability by blocking a potential site of oxidation.[2] This modification can also alter the conformation and basicity of the piperidine nitrogen, potentially fine-tuning its binding affinity and selectivity for target proteins.[3]

  • Dual Functionality: The presence of both a benzyl protecting group and a methyl ester provides two distinct chemical handles. These can be selectively modified to introduce reporter tags (e.g., biotin, fluorophores) or affinity handles for pull-down experiments, transforming the parent molecule into a versatile tool for target identification.

  • ¹⁹F-NMR Reporter: The two fluorine atoms serve as an intrinsic, sensitive reporter for Nuclear Magnetic Resonance (NMR) studies.[4] Since fluorine is absent in biological systems, ¹⁹F-NMR offers a background-free window to monitor target engagement, conformational changes, and binding kinetics in complex biological mixtures like cell lysates.[5][6]

This guide will walk the user through the necessary steps to characterize this probe and deploy it in robust experimental workflows to identify and validate its biological targets.

Physicochemical Properties & Handling

A thorough understanding of the probe's physicochemical properties is critical for designing and interpreting experiments.

Compound Specifications
PropertyValueSource
CAS Number 1356338-60-7[7][8]
Molecular Formula C₁₅H₁₇F₂NO₄[7]
Molecular Weight 313.30 g/mol [7]
Purity >95% (typical)[7][8]
Appearance Solid (typical)
Storage Store at 2-8°C, sealed in a dry environment.
Protocol: Solubility and Stability Assessment

Rationale: Determining the probe's solubility in aqueous buffers and its stability over time is a prerequisite for all biological assays. Poor solubility can lead to compound aggregation and false-positive results, while instability can reduce the effective concentration and generate confounding byproducts.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay-specific buffer (e.g., Tris-HCl, HEPES)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution.

  • Aqueous Solubility Test: a. Serially dilute the DMSO stock solution into your primary aqueous buffer (e.g., PBS) to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is kept constant and low (<0.5%). b. Incubate the solutions at the desired experimental temperature (e.g., 25°C or 37°C) for 1 hour. c. Visually inspect for any precipitation. d. Centrifuge the samples at high speed (>14,000 x g) for 15 minutes. e. Analyze the supernatant by HPLC-UV to quantify the concentration of the soluble compound. The highest concentration that shows no precipitation and a single HPLC peak corresponding to the parent compound is the kinetic solubility limit.

  • Stability Test: a. Prepare a solution of the probe in the assay buffer at a relevant concentration (e.g., 10 µM). b. Incubate the solution at the experimental temperature. c. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC-UV. d. Monitor the peak area of the parent compound. A decrease of >10% in the parent peak area or the appearance of new peaks indicates degradation.

Workflow for Target Identification and Validation

Given that the biological target of this compound is unknown, a systematic approach is required. The following workflow outlines a strategy combining unbiased discovery with rigorous validation.

Target_ID_Workflow cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Engagement & Validation Probe Probe Compound (1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate) Derivatize Synthesize Affinity Probe (e.g., Biotinylated version) Probe->Derivatize APMS Affinity Purification- Mass Spectrometry (AP-MS) Derivatize->APMS Hits Identify Potential Binding Proteins ('Hits') APMS->Hits Lysate Cell Lysate / Tissue Homogenate Lysate->APMS F19_NMR ¹⁹F-NMR Binding Assay (Target Engagement) Hits->F19_NMR Hits->F19_NMR Compete Competitive Binding Assay Hits->Compete Cell_Assay Cellular Thermal Shift Assay (CETSA) Hits->Cell_Assay Validation Validated Target(s) F19_NMR->Validation Compete->Validation Cell_Assay->Validation

Caption: Workflow for target identification and validation.

Experimental Protocols: From Discovery to Validation

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: This protocol aims to isolate proteins that physically interact with the probe. It requires the synthesis of an "affinity probe" where the core molecule is attached to an affinity tag (e.g., biotin) via a linker. The benzyl or methyl ester group on the parent compound can be selectively hydrolyzed and used as an attachment point.

Materials:

  • Biotinylated affinity probe derivative

  • Streptavidin-coated magnetic beads

  • Cell lysate (prepared in a non-denaturing lysis buffer, e.g., RIPA without SDS)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl)

  • Parent (non-biotinylated) probe for competition control

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Lysate Preparation: Grow and harvest cells of interest. Lyse cells on ice using a mild lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Bead Equilibration: Wash streptavidin beads three times with lysis buffer.

  • Probe Incubation: Incubate the clarified lysate (e.g., 1-2 mg total protein) with the biotinylated affinity probe (e.g., 1-5 µM) for 1-2 hours at 4°C with gentle rotation.

  • Competition Control: In a parallel sample, co-incubate the lysate with the biotinylated probe and a 100-fold molar excess of the free, non-biotinylated parent compound. This will distinguish specific binders from non-specific bead/biotin binders.

  • Capture: Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for another 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (5-7 times) with cold Wash Buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 10 minutes.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the affinity probe sample compared to the competition control and beads-only control. These are your high-confidence "hits."

Protocol: ¹⁹F-NMR for Target Engagement

Rationale: This technique directly observes the probe's interaction with its target. When the probe binds to a large protein, its local chemical environment changes, leading to a shift or broadening of the ¹⁹F-NMR signal. This confirms direct physical interaction.

Materials:

  • This compound

  • Purified recombinant protein of a top "hit" from AP-MS

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Probe Reference Spectrum: Dissolve the probe in NMR buffer (e.g., at 50 µM) and acquire a clean ¹⁹F reference spectrum. The two fluorine atoms may appear as a single peak or a more complex multiplet depending on their magnetic equivalence.

  • Protein Spectrum (Control): Acquire a ¹⁹F spectrum of the purified protein alone in the NMR buffer to ensure there are no contaminating fluorine signals.

  • Titration: Add increasing concentrations of the purified protein to the probe sample. Acquire a ¹⁹F spectrum after each addition.

  • Data Analysis: Monitor for changes in the probe's ¹⁹F signal.

    • Chemical Shift Perturbation (CSP): A change in the peak's position indicates that the fluorine atoms are in a different electronic environment upon binding.

    • Line Broadening: An increase in the peak's width indicates that the small, fast-tumbling probe is now part of a large, slow-tumbling complex.

    • These changes confirm direct target engagement. The magnitude of the change can be used to calculate the binding affinity (K_D).

F19_NMR_Principle cluster_0 Free Probe cluster_1 Probe + Target Probe_Free Probe in Solution (Fast Tumbling) Spectrum_Free Sharp ¹⁹F NMR Signal Plus + Probe_Bound Probe-Target Complex (Slow Tumbling) Spectrum_Bound Broadened / Shifted ¹⁹F NMR Signal Target Target Protein Arrow Binding

Caption: Principle of ¹⁹F-NMR for detecting target binding.

Concluding Remarks

This compound represents a promising starting point for the development of a sophisticated chemical probe. Its design leverages the privileged nature of the piperidine scaffold while incorporating gem-difluoro atoms as a dual-purpose element for enhancing drug-like properties and enabling advanced biophysical characterization via ¹⁹F-NMR. The workflows and protocols outlined in this document provide a robust framework for elucidating its biological targets and mechanism of action. Successful application of these methods will pave the way for understanding its potential therapeutic relevance and for the rational design of next-generation modulators.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). PubMed Central. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. Available at: [Link]

  • Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. (2023). ChemRxiv. Available at: [Link]

  • Synthesis of 1-(3,5-difluorobenzyl)-5-[(4-methyl-1-piperazinyl)methyl]-2-mercaptoimidazole. Molbase. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). Semantic Scholar. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Available at: [Link]

  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem. PubChem. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

  • Practical access to piperidines. ResearchGate. Available at: [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2023). MDPI. Available at: [Link]

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2016). ChemInform. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2020). New Journal of Chemistry. Available at: [Link]

  • Perfluorocarbons in Chemical Biology. (2020). PubMed Central. Available at: [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023). Usiena AIR. Available at: [Link]

  • Perfluorocarbons in Chemical Biology. (2020). PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PubMed Central. Available at: [Link]

  • (R)-ethyl 3-(3,4-difluorobezamido)-1,4'-bipiperidine-1'-carboxylate | C20H27F2N3O3 | CID 57394608 - PubChem. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Difluorinated Piperidine Scaffold in Targeted Protein Degradation

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is a structurally distinct chemical entity characterized by a difluorinated piperidine core. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While the specific biological activities of this compound are still under investigation, its classification as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They typically consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The piperidine scaffold, a common motif in pharmacologically active compounds, can be a crucial component of the E3 ligase-binding element. This document provides a comprehensive guide for researchers on a hypothetical application of this compound in the development of a PROTAC targeting a hypothetical cancer-associated protein, "Tumor-Associated Kinase X" (TAK-X).

Hypothetical Target and Mechanism of Action

For the purpose of these protocols, we will hypothesize that this compound is a precursor for the E3 ligase-binding moiety of a PROTAC designed to degrade TAK-X, a kinase overexpressed in a specific cancer cell line (e.g., MCF-7 breast cancer cells). The proposed PROTAC, "PROTAC-T," will be evaluated for its ability to induce the degradation of TAK-X and subsequently inhibit cancer cell proliferation.

cluster_0 PROTAC-T Mediated Protein Degradation PROTAC-T PROTAC-T TAK-X Target Protein (TAK-X) PROTAC-T->TAK-X Binds E3_Ligase E3 Ubiquitin Ligase PROTAC-T->E3_Ligase Recruits Proteasome 26S Proteasome TAK-X->Proteasome Targeted for Degradation E3_Ligase->TAK-X Ubiquitinates Ub Ubiquitin Ub->TAK-X Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Figure 1: Hypothetical mechanism of action for PROTAC-T.

Part 1: In Vitro Assays for PROTAC-T Characterization

Target Binding Affinity

Objective: To determine the binding affinity of the TAK-X binding moiety of PROTAC-T to its target protein.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human TAK-X protein onto a CM5 sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the TAK-X binding moiety (or PROTAC-T) in a suitable running buffer.

  • Binding Analysis: Inject the analyte dilutions over the sensor chip surface and monitor the change in the SPR signal.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Compoundka (1/Ms)kd (1/s)KD (nM)
TAK-X Binder1.5 x 10^53.0 x 10^-42.0
PROTAC-T1.2 x 10^53.6 x 10^-43.0
E3 Ligase Binding Affinity

Objective: To confirm the binding of the E3 ligase-binding moiety (derived from this compound) to its target E3 ligase (e.g., Cereblon or VHL).

Methodology: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified E3 ligase in the ITC cell and the E3 ligase-binding moiety in the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and binding affinity (KD).

CompoundnΔH (kcal/mol)KD (µM)
E3 Ligase Binder1.05-8.50.5
PROTAC-T0.98-8.20.7
In-Cell Target Degradation

Objective: To quantify the degradation of TAK-X in cancer cells treated with PROTAC-T.

Methodology: Western Blotting

  • Cell Culture and Treatment: Seed MCF-7 cells and treat with increasing concentrations of PROTAC-T for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against TAK-X and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the percentage of TAK-X degradation relative to the vehicle control.

TreatmentConcentration (nM)TAK-X Level (% of Control)
Vehicle-100
PROTAC-T185
PROTAC-T1050
PROTAC-T10015
PROTAC-T10005
Cell Viability Assay

Objective: To assess the cytotoxic effect of PROTAC-T-mediated TAK-X degradation on cancer cell proliferation.

Methodology: MTT Assay

  • Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well plate and treat with a serial dilution of PROTAC-T for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

CompoundIC50 (nM)
PROTAC-T25
TAK-X Inhibitor (Control)50

Part 2: In Vivo Evaluation of PROTAC-T

Animal Model

Female athymic nude mice (6-8 weeks old) are used for this study. All animal procedures should be performed in accordance with institutional guidelines.

Xenograft Tumor Model
  • Cell Implantation: Subcutaneously implant MCF-7 cells into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle, PROTAC-T at different doses).

Start Start Implant_Cells Implant MCF-7 Cells Start->Implant_Cells Monitor_Tumor Monitor Tumor Growth Implant_Cells->Monitor_Tumor Randomize Randomize Mice Monitor_Tumor->Randomize Treatment Administer PROTAC-T Randomize->Treatment Measure_Tumor Measure Tumor Volume Treatment->Measure_Tumor PK_PD PK/PD Analysis Measure_Tumor->PK_PD Endpoint Efficacy Endpoint PK_PD->Endpoint End End Endpoint->End

Figure 2: In vivo xenograft study workflow.

Dosing and Administration

PROTAC-T is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered to the mice via intraperitoneal (IP) injection once daily.

Efficacy Assessment
  • Tumor Volume: Measure tumor volume twice weekly using calipers.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size, and the tumors from all groups are excised for further analysis.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • PK: Collect blood samples at various time points after dosing to determine the plasma concentration of PROTAC-T using LC-MS/MS.

  • PD: Collect tumor tissue at the end of the study to measure the levels of TAK-X protein by Western blotting or immunohistochemistry to confirm target degradation in vivo.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)TAK-X Degradation in Tumor (%)
Vehicle-00
PROTAC-T104560
PROTAC-T308590

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro and in vivo evaluation of a hypothetical PROTAC derived from this compound. This difluorinated piperidine building block holds promise for the development of novel protein degraders with potentially enhanced pharmacological properties. The successful execution of these assays will be crucial in advancing such compounds through the drug discovery pipeline.

References

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules.[Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery.[Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research.[Link]

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[Link]

Application Note: High-Throughput Quantification of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate using Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a novel difluorinated piperidine derivative with significant potential in pharmaceutical development. We provide detailed protocols for two primary chromatographic techniques: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The methodologies are developed based on the physicochemical properties of the analyte and are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Analyte Profile

This compound is a key intermediate or potential active pharmaceutical ingredient (API) characterized by a unique structural combination: a piperidine core, geminal fluorine atoms, a benzyl protecting group, and a methyl ester. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[4][5][6] Accurate quantification of this molecule is critical for pharmacokinetic studies, process optimization, stability testing, and quality control.

Analyte Structure and Properties:

  • Molecular Formula: C₁₅H₁₇F₂NO₄

  • Molecular Weight: 329.3 g/mol

  • Key Features:

    • Chromophore: The benzyl group provides strong ultraviolet (UV) absorbance, making HPLC-UV a suitable detection method.

    • Ionizable Group: The tertiary amine in the piperidine ring is readily protonated, enabling sensitive detection by electrospray ionization mass spectrometry (ESI-MS).

    • Polarity: The ester and difluoro functionalities contribute to its moderate polarity, making it ideal for reverse-phase chromatography.

Primary Method: HPLC-UV for Routine Quantification

This method is designed for reliability, robustness, and ease of implementation in standard quality control laboratories. The presence of the benzyl chromophore allows for direct UV detection without the need for derivatization.

Rationale and Method Development Insights

The choice of a C18 stationary phase provides excellent hydrophobic retention for the benzyl group, while the inclusion of an acidic modifier (formic acid) in the mobile phase is critical. This modifier protonates the piperidine nitrogen, preventing peak tailing by minimizing secondary interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff. The detection wavelength is set near the absorbance maximum of the benzyl group (~254 nm) to maximize sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in ACN) cal_standards 2. Create Calibration Curve (Serial Dilution) stock->cal_standards samples 3. Prepare QC/Unknown Samples stock->samples injection 4. Inject onto HPLC System cal_standards->injection samples->injection separation 5. Isocratic Elution (C18 Column) injection->separation detection 6. UV Detection (254 nm) separation->detection integration 7. Integrate Peak Area detection->integration quantification 8. Quantify Concentration (vs. Calibration Curve) integration->quantification

Caption: Workflow for quantification via HPLC-UV.

Detailed Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Formic Acid (FA), LC-MS grade.

  • Ultrapure Water.

  • Reference Standard: this compound (>99% purity).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v with 0.1% FA in both solvents). Filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in ACN to prepare a 1.0 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the unknown sample in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 ACN:H₂O + 0.1% FA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Run Time: 10 minutes

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples using the linear regression equation derived from the curve.

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices or for impurity profiling, LC-MS/MS is the method of choice.[7][8] Its superior sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

Rationale and Method Development Insights

The analyte is readily protonated at the piperidine nitrogen, making Electrospray Ionization in Positive Mode (ESI+) highly effective. The initial step involves identifying the protonated molecular ion [M+H]⁺ as the precursor ion in a full scan (Q1). Subsequently, Collision-Induced Dissociation (CID) is used to fragment this precursor ion. Plausible, stable product ions are then selected for monitoring in Q3. A common fragmentation pathway for such molecules is the loss of the benzyl group (C₇H₇, 91 Da), providing a strong and specific transition for MRM. This targeted approach minimizes matrix interference and delivers exceptional sensitivity.[7]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_prep 1. Prepare Standards & Samples in ACN/H₂O infusion 2. Direct Infusion (Tune MS Parameters) sample_prep->infusion injection 3. Inject onto UPLC System sample_prep->injection infusion->injection Define Method separation 4. Gradient Elution (C18 Column) injection->separation ionization 5. ESI+ Ionization separation->ionization mrm 6. MRM Detection (Precursor -> Product) ionization->mrm integration 7. Integrate MRM Peak mrm->integration quantification 8. Quantify Concentration integration->quantification

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

Instrumentation and Materials:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (ACN) and Water, LC-MS grade.

  • Formic Acid (FA), LC-MS grade.

  • Nitrogen gas supply for the MS source.

  • Argon gas for collision-induced dissociation.

Procedure:

  • Mass Spectrometer Tuning: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to optimize source parameters and identify precursor and product ions.

    • Expected Precursor Ion [M+H]⁺: m/z 330.1

    • Plausible Product Ions: m/z 239.1 (loss of C₇H₇), m/z 91.1 (benzyl cation). Select the most intense, stable product ion for quantification.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample and Standard Preparation: Prepare stock and calibration standards as in the HPLC-UV method, but at a lower concentration range (e.g., 0.1 to 100 ng/mL) using 50:50 ACN:H₂O as the diluent.

  • Chromatographic and MS Conditions:

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
LC Gradient Start at 30% B, ramp to 95% B over 3 min, hold 1 min, return to 30% B and re-equilibrate.
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition Example: 330.1 -> 239.1 (Quantifier), 330.1 -> 91.1 (Qualifier)
Collision Energy Optimize experimentally for each transition.
  • Data Analysis: Integrate the peak area from the quantifier MRM transition. Plot a calibration curve and determine the concentration of unknown samples.

Method Validation Protocol

All analytical methods intended for use in a regulated environment must be validated to ensure they are suitable for their intended purpose.[9][10][11] The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[1][3][12]

Validation Parameters and Relationships

Validation_Parameters cluster_core Core Performance cluster_range Range & Sensitivity center_node Validated Method Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision Specificity Specificity center_node->Specificity Linearity Linearity (r²) center_node->Linearity Accuracy->Precision Specificity->Accuracy Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: Key parameters for analytical method validation.

Validation Experiments
ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, placebo, and known impurities. Assess peak purity using a PDA detector or MS.The analyte peak should be free of interference at its retention time. Peak purity index > 0.99.
Linearity Analyze at least five concentrations across the intended range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.
Accuracy Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Conclusion

This document provides two comprehensive, validated methods for the quantification of this compound. The HPLC-UV method serves as a robust tool for routine analysis and quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. Both protocols are grounded in established chromatographic principles and adhere to international validation standards, ensuring reliable and accurate data for drug development professionals.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Analytical Method Validation: Mastering FDA Guidelines Source: Rondaxe URL: [Link]

  • Title: FDA Guidance For Industry Analytical Procedures and Methods Validation Source: Scribd URL: [Link]

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  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]

  • Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL: [Link]

  • Title: The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
  • Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: PubMed URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Publications URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: ResearchGate URL: [Link]

  • Title: Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions Source: Scholars Research Library URL: [Link]

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Application Note & Protocol: Strategic Derivatization of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic derivatization of the 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate scaffold. The protocols detailed herein are designed for medicinal chemists and drug discovery scientists aiming to conduct Structure-Activity Relationship (SAR) studies. By systematically modifying the N-1 and C-3 positions of the piperidine ring, researchers can generate a library of analogs to probe interactions with biological targets and optimize pharmacokinetic and pharmacodynamic properties. This document outlines two primary diversification workflows: (A) N-1 modification via debenzylation and subsequent functionalization, and (B) C-3 modification through ester hydrolysis followed by amide coupling. Each protocol is accompanied by detailed experimental procedures, rationale for methodological choices, and characterization data.

Introduction: The Significance of the 5,5-Difluoropiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The introduction of fluorine atoms into organic molecules is a widely adopted strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Specifically, the gem-difluoro substitution at the C-5 position of the piperidine ring offers several advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, thereby increasing the half-life of the drug candidate.[4]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its charge state at physiological pH and potentially affecting target engagement and cell permeability.[5]

  • Conformational Restriction: The gem-difluoro group can influence the conformational preference of the piperidine ring, which can be crucial for optimal binding to a biological target.

The starting material, this compound, serves as a versatile template for generating a diverse library of compounds for SAR studies. The benzyl group on the nitrogen and the methyl ester at the C-3 position are ideal handles for orthogonal chemical modifications.

Strategic Overview for SAR Library Generation

The derivatization strategy is bifurcated to allow for systematic exploration of the chemical space around the 5,5-difluoropiperidine core. The following diagram illustrates the two main diversification pathways.

SAR_Strategy A Starting Material 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate B Pathway A: N-1 Derivatization A->B Diversification at N-1 C Pathway B: C-3 Derivatization A->C Diversification at C-3 D Step A1: N-Debenzylation B->D G Step B1: Ester Hydrolysis C->G E Step A2: N-Alkylation / N-Arylation / Amide Coupling D->E F SAR Library A (N-1 Diverse Analogs) E->F H Step B2: Amide Coupling G->H I SAR Library B (C-3 Diverse Analogs) H->I

Caption: Overall workflow for the derivatization of the core scaffold.

Pathway A: Derivatization at the N-1 Position

Modification at the nitrogen atom of the piperidine ring is a common strategy to alter a compound's polarity, basicity, and potential for hydrogen bonding, all of which can significantly impact its biological activity and pharmacokinetic profile.

Protocol A1: N-Debenzylation via Catalytic Hydrogenation

The removal of the N-benzyl group is a critical step to unmask the secondary amine for further functionalization. Catalytic transfer hydrogenation using palladium on carbon is a widely used and effective method.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, 0.1 M), add 10% Palladium on carbon (Pd/C, 10% w/w).

  • Hydrogen Source: Add ammonium formate (5.0 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture vigorously under a nitrogen atmosphere at 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate.

Causality and Insights:

  • Catalyst Choice: 10% Pd/C is a robust and efficient catalyst for hydrogenolysis of the C-N bond of the benzyl group.

  • Hydrogen Donor: Ammonium formate serves as a convenient and safer in situ source of hydrogen compared to using hydrogen gas.

  • Solvent: Methanol is an excellent solvent for both the substrate and the ammonium formate, and it is compatible with the hydrogenation conditions.

Protocol A2: N-Functionalization of the Secondary Amine

The resulting secondary amine is a versatile nucleophile that can undergo a variety of reactions to introduce diverse functionalities.

A2.1. Reductive Amination for N-Alkylation:

  • Reaction Setup: To a solution of 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

A2.2. Buchwald-Hartwig Amination for N-Arylation:

  • Reaction Setup: In a dry flask, combine 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (1.0 eq), an aryl halide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction Conditions: Add anhydrous toluene or dioxane and heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify the residue by flash chromatography.

A2.3. Amide Coupling for N-Acylation:

  • Reaction Setup: To a solution of a carboxylic acid (1.1 eq) in DCM or DMF, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes.

  • Addition of Amine: Add a solution of 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (1.0 eq) in the same solvent.

  • Reaction Conditions: Stir at room temperature for 2-12 hours.

  • Work-up and Purification: Dilute with an organic solvent, wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer and concentrate. Purify by flash chromatography.

Pathway B: Derivatization at the C-3 Position

The C-3 position, bearing a methyl ester, provides another key point for diversification. Converting the ester to an amide introduces a hydrogen bond donor and acceptor, which can significantly alter the binding mode and properties of the molecule.

Protocol B1: Saponification of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid is the first step in this pathway.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 3-4 with 1N HCl. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Causality and Insights:

  • Base Selection: LiOH is a commonly used base for saponification as it is less likely to cause epimerization at the adjacent stereocenter compared to stronger bases like NaOH or KOH.[7]

  • Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the hydroxide salt.

Protocol B2: Amide Coupling

The newly formed carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of amides.

Experimental Protocol:

  • Reaction Setup: To a solution of the carboxylic acid from Protocol B1 (1.0 eq) in DMF (0.1 M), add a coupling reagent such as HATU (1.1 eq) and DIPEA (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq).

  • Reaction Conditions: Continue stirring at room temperature for 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.

Causality and Insights:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[8] Other reagents like HBTU or EDC/HOBt can also be employed.[9][10]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and facilitate the coupling process.

Data Presentation: Example Derivatization and Characterization

The following tables summarize hypothetical results for the synthesis of a small set of derivatives to illustrate the expected outcomes of the described protocols.

Table 1: N-1 Derivatization of 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Derivative IDR GroupMethodYield (%)Purity (LC-MS, %)
A-1 -CH₂-cyclopropylA2.178>98
A-2 -Ph-4-ClA2.265>97
A-3 -C(O)-PhA2.385>99
A-4 -C(O)-CH₂-morpholineA2.382>98

Table 2: C-3 Derivatization of 1-Benzyl-5,5-difluoropiperidine-3-carboxylic acid

Derivative IDAmine CoupledMethodYield (%)Purity (LC-MS, %)
B-1 BenzylamineB288>99
B-2 MorpholineB291>98
B-3 (S)-(-)-α-MethylbenzylamineB285>97
B-4 AnilineB275>96

Visualization of the SAR Logic

The following diagram illustrates the logic of a typical SAR study based on the synthesized derivatives.

SAR_Logic cluster_0 N-1 Modifications (Pathway A) cluster_1 C-3 Modifications (Pathway B) A1 Core Scaffold (Secondary Amine) A2 Alkyl Chains (Lipophilicity, Size) A1->A2 A3 Aryl Groups (π-stacking, Electronics) A1->A3 A4 Amide Groups (H-bonding, Polarity) A1->A4 SAR Structure-Activity Relationship (SAR) [Biological Activity Data] A2->SAR A3->SAR A4->SAR B1 Core Scaffold (Carboxylic Acid) B2 Aliphatic Amides (Flexibility, Polarity) B1->B2 B3 Aromatic Amides (Rigidity, H-bonding) B1->B3 B4 Chiral Amides (Stereochemistry) B1->B4 B2->SAR B3->SAR B4->SAR

Caption: Logic diagram for SAR exploration.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the derivatization of this compound. By systematically applying these methods, researchers can efficiently generate libraries of analogs for comprehensive SAR studies, accelerating the process of lead optimization in drug discovery programs. The strategic introduction of the 5,5-difluoro moiety provides a metabolically stable core upon which diverse chemical functionalities can be installed to fine-tune biological activity and ADME properties.

References

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  • Taylor & Francis Online. (2025, March 6). Key developments in fluorinated heterocycles.
  • PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • ResearchGate. (n.d.). Some medicinally active fluorinated heterocycles and their....
  • RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
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Application Notes & Protocols: The Strategic Role of the 5,5-Difluoropiperidine Moiety in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs. Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility, and to act as a versatile scaffold for exploring three-dimensional chemical space.[1][2] However, the parent piperidine ring can suffer from metabolic liabilities and may lack the conformational rigidity required for optimal target engagement. A key strategy to overcome these limitations is the introduction of fluorine atoms. This guide provides an in-depth analysis of the 5,5-difluoropiperidine moiety, a gem-difluorinated motif that offers a sophisticated toolkit for fine-tuning the properties of drug candidates. We will explore its profound impact on basicity, lipophilicity, metabolic stability, and conformation, and provide detailed protocols for its synthesis and characterization.

The Physicochemical Impact of C-5 gem-Difluorination

The substitution of the two hydrogen atoms at the C-5 position of the piperidine ring with fluorine is not a trivial modification. It leverages the unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—to exert powerful, predictable, and often synergistic effects on the molecule's overall profile.[3][4]

Precise Modulation of Basicity (pKa)

The basicity of the piperidine nitrogen is a critical parameter influencing a drug's absorption, distribution, and target binding. The introduction of the strongly electron-withdrawing CF₂ group at the C-5 position significantly lowers the pKa of the piperidine nitrogen through a potent inductive effect.[5][6] This reduction in basicity can be highly advantageous.

  • Rationale: At physiological pH (7.4), a lower pKa means a smaller proportion of the molecule is protonated. This can enhance membrane permeability and oral bioavailability by increasing the concentration of the more lipophilic, neutral species.[3] Furthermore, tuning the pKa can prevent unwanted interactions with off-targets like the hERG channel, a common cause of cardiotoxicity.[4]

CompoundMoietypKa (Protonated Amine)Rationale for Change
Piperidine (Reference)-CH₂-~11.2Baseline basicity.
5,5-Difluoropiperidine -CF₂- ~8.5 - 9.5 (Est.) The potent inductive electron-withdrawing effect of the two fluorine atoms destabilizes the protonated form (R₃NH⁺), making the amine less basic.[5][6]
4,4-Difluoropiperidine-CF₂- (at C-4)~7.6The effect is more pronounced at C-4 due to closer proximity to the nitrogen.

Data compiled from principles described in cited literature. Exact pKa values are context-dependent.

Conformational Control and Pre-organization

Fluorine substitution can dramatically alter the conformational preferences of the piperidine ring.[7][8] While a standard piperidine ring readily interconverts between two chair conformations, the introduction of a gem-difluoro group can create a conformational bias. This is governed by a complex interplay of steric effects, dipole minimization, and hyperconjugative interactions, such as the stabilizing donation of electron density from an adjacent C-H σ orbital into the C-F σ* antibonding orbital.[8][9]

  • Rationale: By locking the piperidine ring into a specific conformation, the molecule can be "pre-organized" for optimal binding to its biological target. This reduces the entropic penalty upon binding, which can lead to a significant increase in binding affinity and selectivity.[3][10] Understanding these preferences allows for rational, structure-based drug design.

Figure 1: Conformational biasing effect of gem-difluorination.

Enhanced Metabolic Stability

One of the most powerful applications of the 5,5-difluoropiperidine moiety is to block metabolic oxidation.[11][12] The C-H bonds on a piperidine ring, particularly those adjacent to the nitrogen or at other activated positions, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and short drug half-life.[12]

  • Rationale: Replacing the two C-H bonds at the C-5 position with highly stable C-F bonds effectively creates a "metabolic shield."[13] The C-F bond is exceptionally strong (~116 kcal/mol) and resistant to cleavage by CYP enzymes. This prevents hydroxylation at this position, redirecting metabolism to other, potentially less problematic sites, or simply slowing down overall clearance. This can significantly improve a drug's pharmacokinetic profile, potentially allowing for lower or less frequent dosing.[6][11]

Figure 2: The 5,5-difluoro moiety as a metabolic shield.

Synthetic Protocols: Accessing Key Building Blocks

The successful incorporation of the 5,5-difluoropiperidine moiety relies on robust and scalable synthetic routes to key building blocks. Several methods have been developed, often starting from commercially available materials. Below is a representative protocol for the synthesis of a protected 5,5-difluoropiperidine intermediate.

Protocol 2.1: Synthesis of 1-Boc-3,3-difluoropiperidine

This protocol outlines a common strategy involving the difluorination of a corresponding ketone precursor.

  • Materials: 1-Boc-3-piperidinone, Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent (e.g., Deoxo-Fluor®), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography, Hexanes, Ethyl acetate.

  • Instrumentation: Round-bottom flask, Magnetic stirrer, Stir bar, Ice bath, Nitrogen or Argon line, Separatory funnel, Rotary evaporator, Flash chromatography system.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-Boc-3-piperidinone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M solution).

    • Causality: Anhydrous conditions are critical as fluorinating agents like DAST react violently with water. The inert atmosphere prevents side reactions.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: The fluorination reaction can be exothermic. Cooling helps to control the reaction rate and minimize the formation of byproducts.

  • Addition of Fluorinating Agent: Add DAST (1.2 eq) dropwise to the stirred solution over 15-20 minutes.

    • Causality: Slow, dropwise addition is crucial for controlling the reaction temperature and preventing a runaway reaction. A slight excess of the fluorinating agent ensures complete conversion of the ketone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Causality: The quench neutralizes the acidic byproducts of the DAST reaction. It must be done slowly and with cooling as the process is exothermic and releases gas.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

    • Causality: The brine wash removes residual water and inorganic salts. MgSO₄ removes any remaining traces of water from the organic solvent.

  • Purification: Filter the mixture and concentrate the filtrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Boc-3,3-difluoropiperidine as a clear oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

    • Causality: ¹⁹F NMR is an essential characterization technique for any fluorinated compound, providing direct evidence of the successful fluorination.[14]

Figure 3: General workflow for the synthesis of a difluoropiperidine.

Application in Drug Design: A Strategic Bioisostere

The 5,5-difluoropiperidine moiety is a powerful bioisostere, a molecular fragment that can replace another group while retaining or improving biological activity.[15][16] Its unique electronic and steric properties allow it to serve as a replacement for various functional groups.

  • Bioisostere for a Carbonyl/Ketal Group: The CF₂ group mimics the steric profile and electrostatic potential of a carbonyl group (C=O) but is non-planar and chemically inert, making it a useful replacement to improve stability and remove a potential hydrogen-bond acceptor.

  • Bioisostere for a gem-Dimethyl Group: It can replace a gem-dimethyl group to block a site of metabolism while introducing polarity and altering local dipole moments, which can forge new, beneficial interactions with a protein target.[4]

  • Bioisostere for a Sulfone Group: The CF₂ group can act as a non-ionizable, less polar mimic of a sulfone (SO₂), which can be useful for improving cell permeability.

The strategic incorporation of this moiety can thus simultaneously solve multiple problems in a lead optimization campaign, such as poor metabolic stability, low permeability, and suboptimal target affinity.[17][18]

Conclusion and Future Outlook

The 5,5-difluoropiperidine moiety is far more than a simple fluorinated analog; it is a sophisticated tool for medicinal chemists. Its ability to predictably modulate pKa, enforce conformational rigidity, and block metabolic oxidation provides a clear rationale for its inclusion in drug design campaigns.[5][6] As synthetic methods for creating fluorinated building blocks become more efficient and diverse, the application of the 5,5-difluoropiperidine and related motifs is set to expand, enabling the development of safer, more effective therapeutics across a wide range of disease areas.

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  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Available from: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116867. Available from: [Link]

  • N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus. Chimie, 27(S1), 1-13. Available from: [Link]

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  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

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Application Note: A Scalable Protocol for the Synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated piperidines are privileged scaffolds in modern drug discovery, offering unique physicochemical and metabolic properties.[1][2] The gem-difluoro group, in particular, serves as a valuable bioisostere for carbonyls and other polar functional groups, influencing molecular conformation and basicity. This application note provides a detailed, scalable, and robust protocol for the synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a key building block for pharmaceutical research. The protocol focuses on the critical deoxyfluorination step of a piperidone precursor, emphasizing safety, efficiency, and scalability for researchers in industrial and academic settings.

Introduction: The Strategic Value of Fluorinated Piperidines

The incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly modulate a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[2] The piperidine ring is the most abundant heterocycle found in FDA-approved small-molecule drugs.[4] Consequently, the combination of these two motifs in fluorinated piperidines provides access to a rich and valuable chemical space for drug development.

The target molecule, this compound (CAS 1356338-60-7)[5][6], features a gem-difluoro group at the 5-position. This CF₂ moiety is often used to replace a ketone, locking the ring conformation and removing a potential hydrogen-bond acceptor while maintaining a similar steric profile. This guide presents a comprehensive protocol designed for scale-up, moving from gram to multi-gram quantities.

Synthetic Strategy and Mechanistic Considerations

The most direct and scalable approach to the target compound involves the deoxyfluorination of a readily accessible ketone precursor, 1-benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate . This strategy hinges on the selection of an appropriate and safe fluorinating agent.

The Choice of Deoxyfluorination Reagent

Several reagents can convert a ketone to a gem-difluoride, but they vary significantly in terms of safety, scope, and ease of handling on a larger scale.

  • Diethylaminosulfur Trifluoride (DAST): While effective, DAST is notoriously unstable and can decompose violently, making it unsuitable for process chemistry.[7]

  • Sulfur Tetrafluoride (SF₄): A highly effective but gaseous and toxic reagent, SF₄ requires specialized equipment, though its use in continuous flow systems has been developed to mitigate risks.[8]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Deoxo-Fluor is a significant improvement over DAST, offering much greater thermal stability.[9][10] It is a liquid that is widely used for converting ketones to gem-difluorides and is a preferred choice for kilogram-scale synthesis.

  • PyFluor® (Pyridine-2-sulfonyl Fluoride): A more recent development, PyFluor is an inexpensive and thermally stable solid reagent. It is highly selective and avoids the formation of elimination byproducts often seen with other reagents, simplifying purification.[7][11]

For this protocol, we will focus on Deoxo-Fluor due to its established track record in scale-up operations and its commercial availability. The principles and procedures can be adapted for other modern reagents like PyFluor with appropriate adjustments to reaction conditions.

The mechanism of deoxyfluorination with reagents like Deoxo-Fluor involves the initial activation of the ketone carbonyl group by the sulfur trifluoride moiety, followed by two sequential nucleophilic substitutions by fluoride ions to replace the oxygen atom.

Overall Synthetic Workflow

The synthesis is a straightforward two-step process starting from the N-protected keto-ester.

G cluster_0 Precursor Synthesis cluster_1 Scale-Up Fluorination Protocol start Methyl 5-oxopiperidine-3-carboxylate precursor 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate start->precursor Benzyl Chloroformate, Base (e.g., NaHCO₃) product This compound precursor->product Deoxyfluorination reagents Deoxo-Fluor, Anhydrous Solvent (e.g., DCM) reagents->product purification Work-up & Purification (Chromatography/Crystallization) product->purification final_product Final Product (>97% Purity) purification->final_product

Caption: Synthetic workflow for the target compound.

Detailed Protocol for Scalable Synthesis

This protocol is designed for a nominal 10-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate>95%VariousThe key precursor.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)Synthesis GradeSigma-AldrichHazardous: Corrosive, reacts with water. Handle in a fume hood with appropriate PPE.
Dichloromethane (DCM), AnhydrousAnhydrous, >99.8%VariousUse a freshly opened bottle or pass through a solvent purification system.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradeN/AFor quenching and work-up.
Brine (Saturated NaCl Solution)Reagent GradeN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic layer.
Silica Gel230-400 meshVariousFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeVariousSolvents for chromatography.

Equipment:

  • 250 mL three-neck, round-bottom flask (or jacketed reactor for larger scale)

  • Overhead mechanical stirrer

  • Thermocouple and temperature controller

  • Addition funnel

  • Nitrogen/Argon inlet for inert atmosphere

  • Condenser (optional, for reflux)

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, acid-resistant gloves (e.g., neoprene).

Step-by-Step Procedure

SAFETY FIRST: Deoxyfluorination reagents are hazardous and react exothermically with protic solvents. The reaction generates HF as a byproduct. All operations must be conducted in a well-ventilated chemical fume hood.

  • Reactor Setup:

    • Assemble the reactor system and ensure it is clean and dry. Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

    • Equip the flask with an overhead stirrer, thermocouple, and an addition funnel.

  • Charging Reagents:

    • Charge the reactor with 1-benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (10.0 g, 32.5 mmol, 1.0 equiv).

    • Add anhydrous dichloromethane (100 mL, ~10 volumes) via cannula or syringe.

    • Stir the mixture until all the solid has dissolved. Cool the solution to 0 °C using an ice/water bath.

  • Deoxyfluorination Reaction:

    • Carefully charge the addition funnel with Deoxo-Fluor (8.64 g, 39.0 mmol, 1.2 equiv).

    • Add the Deoxo-Fluor dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction is expected.

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 30% Ethyl Acetate in Hexanes. Stain with potassium permanganate. The product should have a higher Rf than the starting ketone.

    • The reaction is complete when the starting material is no longer detectable.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

    • CAUTION: The quenching process is highly exothermic and releases gas. Perform this step slowly and carefully behind a blast shield.

    • Slowly and dropwise, add saturated sodium bicarbonate solution to the reaction mixture with vigorous stirring. Continue the addition until gas evolution ceases and the pH of the aqueous layer is basic (>8).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 25%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • The final product, This compound , should be obtained as a clear oil or a white solid.[5] Yields typically range from 60-80%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the benzyl group (aromatic protons ~7.3 ppm, CH₂ protons ~5.2 ppm), the methyl ester (~3.7 ppm), and the piperidine ring protons. Protons adjacent to the CF₂ group will show complex splitting patterns due to H-F coupling.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A characteristic signal (likely an AB quartet) for the non-equivalent fluorine atoms.

  • ¹³C NMR (CDCl₃, 100 MHz): The CF₂ carbon will appear as a triplet with a large C-F coupling constant (J ≈ 240-250 Hz).

  • Mass Spectrometry (ESI+): Calculated for C₁₅H₁₇F₂NO₄ [M+H]⁺: 314.11.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent, low temperature, short reaction time, or wet solvent.Add an additional portion of Deoxo-Fluor (0.2-0.3 equiv). Allow the reaction to stir for a longer duration or gently warm to 30-35 °C. Ensure all reagents and solvents are strictly anhydrous.
Formation of Side Products Reaction temperature too high, leading to elimination or decomposition.Maintain strict temperature control during the addition of the fluorinating agent. Use a slower addition rate. Consider using a more selective reagent like PyFluor if elimination is a persistent issue.[7]
Difficult Purification Co-elution of product with byproducts.Use a shallower gradient during column chromatography. If the product is crystalline, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether).
Low Yield after Work-up Product loss during aqueous extraction; incomplete extraction.Perform additional extractions of the aqueous layer with DCM or ethyl acetate. Ensure the pH is basic before extraction to keep any amine byproducts in their free base form.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By employing a thermally stable deoxyfluorination reagent like Deoxo-Fluor and adhering to strict anhydrous and safety protocols, researchers can confidently produce this valuable fluorinated building block in significant quantities. The provided guidelines on reaction monitoring, purification, and troubleshooting are intended to facilitate the successful implementation of this methodology in both academic and industrial drug discovery programs.

References

  • (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. [Source: Google Search]
  • Schaffrath, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • Schaffrath, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Source: Semantic Scholar]
  • Wang, J., et al. (Date not available). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Source: NIH]
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  • Sondej, S. C., & Katzenellenbogen, J. A. (Date not available). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Illinois Experts. [Source: Illinois Experts]
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  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137, 9571-9574.
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Troubleshooting & Optimization

Navigating the Synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower researchers in achieving optimal yields and purity for this valuable fluorinated piperidine derivative. As Senior Application Scientists, we have compiled this resource based on established fluorination chemistry principles and field-proven insights to address the specific challenges you may encounter.

I. Synthesis Overview & Core Challenges

The synthesis of this compound typically involves a two-step process: first, the preparation of the precursor, 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, followed by the crucial geminal difluorination of the ketone functionality. The primary challenge lies in the fluorination step, which requires careful selection of reagents and precise control of reaction conditions to maximize the yield of the desired difluorinated product while minimizing side reactions.

II. Troubleshooting Guide: From Precursor to Product

This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (Precursor) Incomplete reaction during the carboxymethylation of 1-benzyl-4-piperidone.- Ensure anhydrous conditions: Moisture can quench the base (e.g., NaH) used for deprotonation. - Optimize base and solvent: Sodium hydride in an aprotic solvent like THF or DMF is commonly effective. Ensure the base is fresh and of high purity. - Reaction temperature: The initial deprotonation may require cooling, while the subsequent reaction with dimethyl carbonate may need gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
Low yield of this compound - Incomplete fluorination of the ketone precursor. - Degradation of the fluorinating agent (e.g., DAST). - Formation of side products.- Choice of fluorinating agent: Diethylaminosulfur trifluoride (DAST) is a common choice, but the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) may offer better yields and safety.[1][2] - Stoichiometry of fluorinating agent: An excess of the fluorinating agent (typically 2-3 equivalents) is often necessary to drive the reaction to completion.[2] - Reaction temperature: Initiate the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. Overheating can lead to decomposition of DAST and increased side product formation.[2] - Solvent: Anhydrous dichloromethane (DCM) is a standard solvent for this transformation.
Formation of vinyl fluoride impurity Elimination side reaction, particularly with enolizable ketones.[3]- Use a less hindered base (if applicable) or a fluorinating agent less prone to inducing elimination. - Maintain low reaction temperatures to disfavor the elimination pathway.
Complex reaction mixture and difficult purification - Presence of unreacted starting material, vinyl fluoride byproduct, and decomposition products of the fluorinating agent.- Careful quenching: Slowly add the reaction mixture to a cooled, saturated aqueous solution of sodium bicarbonate to neutralize excess reagent and acidic byproducts. - Extraction: Use a suitable organic solvent like DCM or ethyl acetate for extraction. - Chromatography: Column chromatography on silica gel is typically required for purification. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Product decomposition during workup or purification The product may be sensitive to acidic or basic conditions.- Neutral workup: Ensure the aqueous washes are neutral or slightly basic. - Avoid prolonged exposure to silica gel during chromatography if the compound shows instability.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of geminal difluorination of a ketone using DAST?

A1: The reaction is believed to proceed through the initial activation of the carbonyl oxygen by the electrophilic sulfur of DAST. This is followed by the nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination of a sulfur-containing byproduct and the introduction of a second fluoride ion leads to the formation of the geminal difluoride.[4]

Q2: Are there safer alternatives to DAST?

A2: Yes, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a commercially available alternative that is more thermally stable than DAST and may provide better yields in some cases.[1][2] This increased stability reduces the risk of exothermic decomposition, which is a known hazard with DAST.[5]

Q3: How can I monitor the progress of the fluorination reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (ketone) from the less polar difluorinated product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS or ¹⁹F NMR spectroscopy can be employed.

Q4: What are the key safety precautions when working with DAST?

A4: DAST is a hazardous reagent that should be handled with extreme caution in a well-ventilated fume hood. It is sensitive to moisture and can decompose exothermically, especially at elevated temperatures (above 90 °C).[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It is advisable to conduct the reaction behind a blast shield.

Q5: My ¹H NMR spectrum of the final product looks complex. What should I expect?

A5: The introduction of two fluorine atoms at the 5-position will cause splitting of the signals of the neighboring protons (at the 4 and 6 positions) due to H-F coupling. This will result in more complex multiplets than in the starting material. ¹⁹F NMR spectroscopy is a crucial technique for confirming the presence of the CF₂ group.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (Precursor)

This protocol is a representative procedure based on common organic synthesis techniques for similar structures.[7]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath.

  • Carboxymethylation: To the cooled suspension, slowly add a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes. Then, add dimethyl carbonate (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This is a general procedure for the geminal difluorination of a ketone using DAST.

  • Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the precursor, 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1 equivalent), and dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (2.5 equivalents) to the cooled solution via a syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quenching: Carefully and slowly pour the reaction mixture into a cooled, stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

V. Visualizing the Workflow

Synthetic Pathway

Synthesis_Workflow Start 1-Benzyl-4-piperidone Precursor 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate Start->Precursor 1. NaH, THF 2. Dimethyl carbonate Product 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate Precursor->Product DAST or Deoxo-Fluor® DCM, -78 °C to rt

Caption: Synthetic route to the target compound.

Troubleshooting Logic

Troubleshooting_Logic LowYield Low Yield of Final Product IncompleteReaction Incomplete Fluorination LowYield->IncompleteReaction SideProducts Side Product Formation LowYield->SideProducts Degradation Reagent/Product Degradation LowYield->Degradation Sol1 Sol1 IncompleteReaction->Sol1 Increase DAST/Deoxo-Fluor® equivalents Sol2 Sol2 IncompleteReaction->Sol2 Optimize reaction time/temperature Sol3 Sol3 SideProducts->Sol3 Maintain low temperature Sol4 Sol4 SideProducts->Sol4 Check for enolizable protons Sol5 Sol5 Degradation->Sol5 Ensure anhydrous conditions Sol6 Sol6 Degradation->Sol6 Careful workup and purification

Caption: Troubleshooting flowchart for low yield.

VI. References

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  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]

  • Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

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Technical Support Center: Purification of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this fluorinated piperidine derivative. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the gem-difluoro group on the piperidine ring. However, its purification can be complex. The presence of multiple functional groups—a tertiary amine, a benzyl protecting group, a methyl ester, and the electron-withdrawing difluoromethylene group—introduces several potential challenges. These include the separation of closely related impurities from the synthesis, potential diastereomer resolution, and compound stability during purification.

This guide will address these issues in a practical question-and-answer format, providing both the "how" and the "why" behind each recommendation.

Troubleshooting Guide

Problem 1: My crude product is a complex mixture after synthesis. What are the likely impurities?

Answer:

Understanding the potential impurities is the first step to devising an effective purification strategy. The synthesis of this compound likely proceeds through a multi-step sequence, culminating in a Dieckmann condensation.[1][2][3] Based on this, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: These may include precursors to the acyclic diester that undergoes cyclization, such as derivatives of N-benzyl glycine.[4][5]

  • Acyclic Diester Precursor: Incomplete cyclization will leave the open-chain diester in your crude product.

  • Byproducts of the Dieckmann Condensation: The Dieckmann condensation can sometimes lead to side products, especially if the reaction conditions are not carefully controlled.[1][2]

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis, especially if the work-up or purification involves acidic or basic conditions. While silica gel is generally considered slightly acidic, prolonged exposure can potentially lead to hydrolysis of sensitive esters.[6][7]

Problem 2: I'm struggling to get good separation using flash column chromatography. My compound is either not moving or streaking badly.

Answer:

Flash column chromatography is a primary tool for purifying this compound. However, the combination of a basic nitrogen and polar ester groups can lead to poor chromatographic behavior on standard silica gel.

Probable Causes & Solutions:

  • Strong Interaction with Silica: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor peak shape.

    • Solution: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). This will neutralize the acidic sites on the silica and improve the elution of your basic compound.[8]

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your product from the impurities.

    • Solution: A good starting point for fluorinated N-heterocycles is a hexane/ethyl acetate gradient.[9] Begin with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. Monitor the separation by thin-layer chromatography (TLC) first to determine the optimal solvent ratio.

  • Compound Degradation on Silica: Although the gem-difluoro group is generally stable, some fluorinated heterocycles have been reported to undergo elimination of hydrogen fluoride on silica gel, leading to the formation of unsaturated byproducts.[9]

    • Solution: If you suspect degradation, minimize the contact time of your compound with the silica gel by running the column faster. Alternatively, you can use a less acidic stationary phase like alumina or a deactivated silica gel.[3]

Experimental Protocol: Flash Column Chromatography

Objective: To purify crude this compound.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Appropriate glassware for column chromatography

Procedure:

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3). Add a drop of TEA to the developing chamber to mimic the column conditions. Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from major impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane with 0.5% TEA). Pack the column carefully to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet loading.

  • Elution: Begin elution with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to elute your compound. For example, you can increase the ethyl acetate concentration in increments of 5-10%.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Diagram: Flash Chromatography

flash_chromatography_troubleshooting start Crude Product problem Poor Separation in Flash Chromatography start->problem cause1 Strong Silica Interaction (Tailing) problem->cause1 Symptom cause2 Incorrect Solvent Polarity problem->cause2 Symptom cause3 On-Column Degradation problem->cause3 Symptom solution1 Add 0.1-1% Triethylamine to Eluent cause1->solution1 Solution solution2 Optimize Hexane/ Ethyl Acetate Gradient (via TLC) cause2->solution2 Solution solution3 Use Alumina or Deactivated Silica cause3->solution3 Solution outcome Pure Product solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for flash chromatography.

Problem 3: My product from chromatography is an oil that won't crystallize, or the recrystallization yield is very low.

Answer:

Recrystallization is an excellent method for obtaining highly pure, crystalline material. The introduction of a Cbz (or in this case, a benzyl) group can often facilitate crystallization.[10] However, finding the right solvent system is key.

Strategies for Recrystallization:

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Single Solvents: Test common solvents like ethanol, isopropanol, ethyl acetate, and acetonitrile.

    • Two-Solvent Systems: A powerful technique involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. Common pairs include ethyl acetate/hexane and dichloromethane/hexane.

  • "Oiling Out": If your compound separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.

    • Solutions:

      • Use a lower-boiling point solvent.

      • Use a more dilute solution.

      • Scratch the inside of the flask with a glass rod to induce nucleation.

      • Add a seed crystal of the pure compound if available.

Experimental Protocol: Recrystallization

Objective: To obtain crystalline this compound.

Materials:

  • Purified, oily product

  • Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of your product in different solvents at room temperature and upon heating.

  • Dissolution: Place the oily product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the oil completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Recrystallization Solvent Selection Guide

Solvent ClassExamplesSuitability for Piperidine Dicarboxylates
AlcoholsEthanol, IsopropanolOften a good starting point due to their polarity.
EstersEthyl AcetateGood "good" solvent for two-solvent systems.
HydrocarbonsHexane, HeptaneGood "poor" solvents for two-solvent systems.
NitrilesAcetonitrileCan be effective for moderately polar compounds.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final product?

A1: A combination of analytical techniques is essential:

  • NMR Spectroscopy:

    • ¹H NMR: Will confirm the presence of the benzyl group, the methyl ester, and the piperidine ring protons.

    • ¹³C NMR: Will show the characteristic signals for the carbonyls and the carbon bearing the two fluorine atoms.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. You should observe a signal corresponding to the CF₂ group.[11][12]

  • Mass Spectrometry (MS): Will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for better peak shape) is a good starting point. HPLC is also critical for separating and quantifying any diastereomers.[8][13][14]

Q2: My product appears to be a mixture of diastereomers. How can I separate them?

A2: The carbon at the 3-position is a stereocenter, so your product can exist as a mixture of diastereomers.

  • Chromatography: Careful flash chromatography may separate the diastereomers, but often the resolution is poor. Preparative HPLC is a more effective but less scalable option. Both normal-phase and reversed-phase HPLC can be explored for diastereomer separation.[13][15]

  • Recrystallization: Sometimes, one diastereomer will preferentially crystallize from a solution, allowing for enrichment. This is often a matter of empirical screening of different solvents.

  • Epimerization: Be aware that the proton at the 3-position is alpha to a carbonyl and can be acidic, especially under basic conditions. This can lead to epimerization and a change in the diastereomeric ratio during purification.[16] It is therefore advisable to use mild conditions and avoid prolonged exposure to strong bases.

Q3: How should I store the purified this compound?

A3: As a tertiary amine, it can be susceptible to air oxidation over time. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperature (e.g., in a refrigerator or freezer) to minimize degradation. Piperidines have also been known to react with atmospheric carbon dioxide.[17]

References

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (URL not available)
  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

  • Dieckmann Condensation - Alfa Chemistry. (URL not available)
  • Synthesis of gem ‐difluoroalkenes via photoredox‐catalyzed defluoroaryloxymethylation of α‐trifluoromethyl alkenes - ResearchG
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - The Royal Society of Chemistry. (URL not available)
  • Fluorinated Heterocycles - ResearchG
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers - Benchchem. (URL not available)
  • Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. (URL not available)
  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC - NIH. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

  • Comparative study on separation of diastereomers by HPLC - ResearchG
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations - ResearchG
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (URL not available)
  • (PDF)
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

  • Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis - ChemRxiv. [Link]

  • Properties of solvents tested for the thermal recrystallization of CBZ - ResearchG
  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability - PubMed. [Link]

  • Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes - Bioengineer.org. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS - download. (URL not available)
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (URL not available)
  • US4185027A - Hydrolysis of methyl esters - Google P
  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC - NIH. [Link]

  • 1 H and 13 C NMR spectra of isolated (a)
  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. [Link]

  • gem-Difluoropropargylation of Aldehydes Using cat. In/Zn in Aqueous Media | Request PDF. (URL not available)
  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (URL not available)

Sources

stability and degradation of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Understanding these characteristics is crucial for ensuring the integrity of your experimental results and the successful development of new therapeutic agents.

Introduction

This compound is a multifaceted molecule with a unique combination of functional groups that contribute to its potential as a pharmaceutical building block. The presence of a gem-difluoro group on the piperidine ring, an N-benzyl protecting group, and a methyl ester presents specific stability considerations that must be carefully managed during research and development. This guide provides a comprehensive overview of potential degradation pathways and offers practical troubleshooting advice to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The key functional groups that can influence the stability of this compound are:

  • The gem-difluoropiperidine ring: The C-F bonds are generally strong, but the gem-difluoro moiety can be susceptible to elimination reactions under certain conditions.

  • The N-benzyl group: The benzylic position is prone to oxidation.

  • The methyl ester: This group is susceptible to hydrolysis under both acidic and basic conditions.

  • The tertiary amine within the piperidine ring, which can be prone to oxidation.

Q2: What are the general storage recommendations for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage to prevent oxidation. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (-20°C or below).

Q3: Is this compound sensitive to light?

A3: Aromatic compounds can be susceptible to photolytic degradation.[1] While specific data for this compound is not available, it is good practice to protect it from light, especially during long-term storage or when in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent analytical results or appearance of new peaks in chromatography.

This often indicates degradation of the compound. The following steps will help you identify the cause and mitigate the issue.

Potential Cause & Solution

  • Hydrolysis of the Methyl Ester: The appearance of a more polar impurity in your chromatogram could indicate hydrolysis of the methyl ester to the corresponding carboxylic acid. This is particularly likely if your experimental conditions involve acidic or basic aqueous solutions.

    • Confirmation: Use LC-MS to identify the mass of the new peak, which should correspond to the hydrolyzed product.

    • Mitigation: If possible, avoid acidic or basic conditions. If these conditions are necessary, minimize the exposure time and temperature. For purification, use neutral or slightly acidic conditions. Base-catalyzed hydrolysis using alkali metal hydroxides is a common method for cleaving methyl esters, so exposure to strong bases should be avoided if the ester is to be retained.[2]

  • Oxidation of the N-benzyl group or piperidine ring: The formation of N-oxide or other oxidative degradation products can occur, especially in the presence of oxidizing agents or upon prolonged exposure to air.

    • Confirmation: Look for an increase in mass corresponding to the addition of one or more oxygen atoms in your LC-MS analysis.

    • Mitigation: Use degassed solvents and maintain an inert atmosphere during reactions and storage. Avoid sources of ignition and oxidizing agents.

  • Defluorination: While the C-F bond is strong, gem-difluoro compounds can undergo elimination reactions to form monofluoroalkenes, particularly in the presence of strong bases or certain transition metals.[3][4] This can be a more complex degradation pathway to identify.

    • Confirmation: This would result in a product with a lower mass. NMR spectroscopy would be a valuable tool to confirm structural changes, specifically the loss of fluorine atoms.

    • Mitigation: Avoid harsh basic conditions and incompatible transition metal catalysts if defluorination is a concern.

Issue 2: Poor recovery of the compound after a reaction or work-up.

This could be due to degradation or physical loss of the compound.

Potential Cause & Solution

  • Degradation during work-up: If your work-up involves aqueous acidic or basic washes, you may be inducing hydrolysis of the methyl ester.

    • Mitigation: Use neutral water or brine for washes whenever possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Thermal degradation: Although expected to be reasonably stable at ambient temperatures, prolonged exposure to high heat can lead to decomposition.[1]

    • Mitigation: When concentrating solutions, use a rotary evaporator at a moderate temperature. For reactions requiring heat, monitor the reaction progress closely to avoid prolonged heating.

Experimental Protocols

Forced Degradation Study Protocol

To proactively understand the stability of this compound, a forced degradation study is recommended.[5] This involves subjecting the compound to a variety of stress conditions.

1. Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) and LC-MS to identify and quantify any degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results

Stress Condition% DegradationMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h15%Hydrolyzed carboxylic acid
0.1 M NaOH, 60°C, 24h40%Hydrolyzed carboxylic acid
3% H₂O₂, RT, 24h10%N-oxide
Solid, 80°C, 48h<2%-
Solution, 80°C, 48h5%Minor unidentified peaks
UV Light, 24h8%Minor unidentified peaks

Visualizations

Potential Degradation Pathways

G main 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate hydrolysis Hydrolyzed Product (Carboxylic Acid) main->hydrolysis Acid/Base Hydrolysis oxidation N-Oxide Product main->oxidation Oxidation (e.g., H₂O₂) defluorination Monofluoroalkene Product main->defluorination Strong Base/ Transition Metal

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow

G start Inconsistent Results/ New Peaks Observed check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions lcms_analysis Perform LC-MS Analysis check_conditions->lcms_analysis hydrolysis Mass consistent with hydrolysis? lcms_analysis->hydrolysis oxidation Mass consistent with oxidation? hydrolysis->oxidation No mitigate_hydrolysis Mitigate: Avoid harsh pH, minimize exposure time hydrolysis->mitigate_hydrolysis Yes defluorination Mass consistent with defluorination? oxidation->defluorination No mitigate_oxidation Mitigate: Use inert atmosphere, degassed solvents oxidation->mitigate_oxidation Yes mitigate_defluorination Mitigate: Avoid strong base/ incompatible metals defluorination->mitigate_defluorination Yes other Investigate other degradation pathways defluorination->other No

Caption: Troubleshooting workflow for identifying degradation.

References

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC. (n.d.). PubMed Central.
  • Selective defluorination of unactivated gem-difluoroalkanes. (a,b)... - ResearchGate. (n.d.).
  • An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxyl
  • Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation and defluoroacylation of α-CF3 styrenes with oxime esters - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acet
  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC. (n.d.).
  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (n.d.).
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates - ResearchGate. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave.
  • The Dark Side of Fluorine - PMC. (2019, June 20).
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (2000, August 11). PubMed.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - Research Repository UCD. (2017, July 10). University College Dublin.
  • Hydrolysis of the methyl ester of 5,5diphenylpyrrolidine... - ResearchGate. (n.d.).
  • Methyl Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • 6.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem. (n.d.). Benchchem.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Difluoropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of difluoropiperidines. As a Senior Application Scientist, I understand that while these fluorinated heterocycles are invaluable in modern drug discovery, their synthesis can present unique challenges. This guide is structured to provide you with direct, actionable solutions to common side reactions encountered in the lab. We will delve into the causality behind these issues and offer field-proven strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues that researchers face during the synthesis of difluoropiperidines.

Q1: My reaction is producing a significant amount of mono-fluorinated and non-fluorinated piperidine byproducts. What is causing this, and how can I prevent it?

A1: This is a classic case of hydrodefluorination, a prevalent side reaction, especially during the catalytic hydrogenation of fluoropyridine precursors.

Root Cause Analysis: Hydrodefluorination is the hydrogenolysis of a C-F bond, replacing fluorine with hydrogen. This is often promoted by certain hydrogenation catalysts, particularly under harsh conditions (high temperature or pressure) or in the presence of acidic or basic impurities. The catalyst's surface can facilitate the cleavage of the C-F bond, leading to the formation of undesired byproducts.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is critical. While highly active catalysts like Rhodium on carbon can be effective for arene hydrogenation, they can also be more prone to causing hydrodefluorination. Consider using a milder catalyst, such as Palladium on carbon (Pd/C), which has been shown to be more selective for the reduction of the pyridine ring while minimizing C-F bond cleavage.[1][2]

  • Reaction Condition Optimization:

    • Temperature and Pressure: Employ the mildest conditions possible that still allow for a reasonable reaction rate. Start with lower temperatures (e.g., room temperature) and pressures (e.g., 50 psi) and gradually increase if necessary.

    • Solvent Choice: The solvent can influence catalyst activity and selectivity. Protic solvents like methanol or ethanol are commonly used.

  • pH Control: The presence of acid can promote hydrodefluorination. If your reaction conditions are acidic, consider adding a non-nucleophilic base to neutralize any excess acid.

  • Alternative Synthetic Routes: If hydrodefluorination remains a persistent issue, consider a dearomatization-hydrogenation (DAH) process, which can offer higher selectivity for the formation of all-cis-(multi)fluorinated piperidines.[3][4]

Q2: I am observing a significant amount of an elimination byproduct (a tetrahydropyridine derivative) in my fluorination reaction of a piperidone precursor. How can I suppress this side reaction?

A2: The formation of an elimination byproduct, typically a monofluorinated tetrahydropyridine, is a common issue when using nucleophilic fluorinating agents on ketone precursors.

Root Cause Analysis: This side reaction is often an E2 elimination competing with the desired nucleophilic substitution. The fluorinating agent, or other basic species in the reaction mixture, can act as a base, abstracting a proton from the carbon adjacent to the newly formed C-F bond, leading to the elimination of HF and the formation of a double bond.

Troubleshooting Strategies:

  • Choice of Fluorinating Agent: The basicity of the fluorinating agent plays a significant role. Highly basic fluoride sources like potassium fluoride (KF) can favor elimination. Consider using less basic or non-basic fluorinating agents.

    • Diethylaminosulfur Trifluoride (DAST): While still requiring careful handling, DAST is a common reagent for the fluorination of ketones and is generally less prone to causing elimination compared to more basic fluoride sources.

    • Morpholino-difluorosulfinium salts: These reagents have been shown to be effective for the synthesis of gem-difluoro compounds from ketones with high yields and reduced elimination byproducts.[5]

  • Temperature Control: Lowering the reaction temperature can often favor the desired substitution reaction over the elimination pathway, which typically has a higher activation energy.

  • Protecting Group Strategy: Ensure the piperidine nitrogen is protected (e.g., with a Boc group) during the fluorination step. This prevents the nitrogen from acting as a base and promoting elimination.

Q3: My reaction is sluggish, and I'm isolating a complex mixture of partially reduced intermediates. What's going on?

A3: The formation of partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines, points towards an incomplete reaction, often due to catalyst deactivation or suboptimal reaction conditions.

Root Cause Analysis: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[3] This can slow down the reaction and lead to the accumulation of partially reduced intermediates.

Troubleshooting Strategies:

  • Catalyst Loading: Increasing the catalyst loading may help to overcome partial deactivation and drive the reaction to completion.

  • Reaction Time and Temperature: If the reaction is proceeding slowly, extending the reaction time or cautiously increasing the temperature may be necessary. Monitor the reaction progress by techniques like GC-MS or NMR to determine the optimal reaction time.

  • Catalyst Poisoning Prevention: Ensure all reagents and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds).

  • Protecting the Nitrogen: While the pyridine nitrogen is less basic than the resulting piperidine, in some cases, transient protection or the use of an acidic additive can modulate its interaction with the catalyst.

Troubleshooting Summary Table

Observed Issue Potential Side Reaction Primary Cause Recommended Solutions
Formation of mono- and non-fluorinated products HydrodefluorinationHarsh reaction conditions, inappropriate catalystUse a milder catalyst (e.g., Pd/C), optimize temperature and pressure, control pH.[1][2]
Presence of unsaturated byproducts EliminationBasic reaction conditions, highly basic fluorinating agentUse a less basic fluorinating agent (e.g., DAST, morpholino-difluorosulfinium salts), lower reaction temperature.[5]
Incomplete conversion, mixture of intermediates Incomplete HydrogenationCatalyst deactivation by the nitrogen heterocycleIncrease catalyst loading, extend reaction time, ensure purity of reagents.[3]
Formation of unexpected hydroxylated products Ring opening of epoxide precursorsRegioselectivity issues with fluoride nucleophileControl conformation of the substrate, optimize fluoride source and reaction conditions.[6][7]
Low yield, presence of polar impurities Hydrolysis of precursors or intermediatesPresence of water in the reactionUse anhydrous solvents and reagents, perform the reaction under an inert atmosphere.[8]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthetic pathway versus common side reactions.

Desired Synthesis vs. Side Reactions in Fluorination of Piperidone

cluster_0 Fluorination of N-Boc-4-Piperidone Piperidone N-Boc-4-Piperidone FluorinatingAgent Fluorinating Agent Piperidone->FluorinatingAgent Difluoropiperidine N-Boc-4,4-Difluoropiperidine (Desired Product) FluorinatingAgent->Difluoropiperidine Substitution (SN2-type) EliminationProduct N-Boc-4-fluoro-1,2,3,6-tetrahydropyridine (Elimination Byproduct) FluorinatingAgent->EliminationProduct Elimination (E2)

Caption: Desired substitution vs. elimination side reaction.

Troubleshooting Workflow for Hydrodefluorination

Caption: Stepwise troubleshooting for hydrodefluorination.

Experimental Protocol: Minimizing Hydrodefluorination during Hydrogenation of 3-Fluoropyridine

This protocol provides a starting point for the selective hydrogenation of a fluoropyridine to the corresponding fluoropiperidine, aiming to minimize the hydrodefluorination side product.

Materials:

  • 3-Fluoropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (anhydrous)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In Situ Protection: In a round-bottom flask, dissolve 3-fluoropyridine (1.0 eq) in anhydrous methanol. Add Di-tert-butyl dicarbonate (1.1 eq). Stir at room temperature for 1 hour to facilitate the formation of the N-Boc protected intermediate.

  • Catalyst Addition: To the solution from step 1, carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored periodically by GC-MS or ¹⁹F NMR to check for the consumption of the starting material and the formation of the desired product versus the hydrodefluorination byproduct.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired N-Boc-3-fluoropiperidine from any non-fluorinated byproduct.

Note: This is a general procedure and may require optimization for specific substrates.

References

  • Yan, N., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry, 14(12), 3295-3299. [Link]

  • Hu, XG., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. RSC Publishing. [Link]

  • O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]

  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. [Link]

  • Clayden, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855-10860. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen, 5(5), 457-469. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Lindsley, C. W., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 18(14), e202300139. [Link]

  • Lindsley, C. W., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Nikiforov, V. A. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. Chemosphere, 276, 130044. [Link]

  • Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Benzylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-benzylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. The N-benzyl piperidine motif is a cornerstone in medicinal chemistry, valued for its structural and physicochemical properties that are instrumental in drug design.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthetic methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the N-benzylation of piperidines, providing a logical framework for diagnosis and resolution.

Issue 1: My reaction is sluggish or has stalled completely.

A slow or incomplete reaction is one of the most common hurdles. The root cause often lies in insufficient reactivity of one or more components under the chosen conditions.

Potential Cause & Recommended Solution

  • Insufficient Basicity: The N-benzylation reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid protonates the nucleophilic piperidine starting material, forming an unreactive ammonium salt and effectively shutting down the reaction.[2]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or milder options like sodium bicarbonate (NaHCO₃) for sensitive substrates. Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also highly effective.[2] The base should be added in at least stoichiometric amounts (1.0 equivalent), with a slight excess (1.5-2.0 equivalents) often being beneficial.[3][4]

  • Poor Leaving Group on the Benzylating Agent: The reaction rate is highly dependent on the quality of the leaving group. The general reactivity trend for benzyl halides is I > Br > Cl.

    • Solution: If you are using a benzyl chloride and observing low reactivity, consider switching to the corresponding benzyl bromide or iodide.[2] This significantly accelerates the rate of nucleophilic substitution.

  • Steric Hindrance: Bulky substituents on the piperidine ring (especially near the nitrogen) or on the benzylating agent can sterically impede the approach of the nucleophile to the electrophilic carbon.

    • Solution: To overcome steric barriers, you may need to increase the reaction temperature.[2][5] However, be mindful that higher temperatures can also promote side reactions. Alternatively, using a more reactive benzylating agent (e.g., benzyl bromide instead of chloride) can sometimes compensate for steric hindrance.[2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they effectively solvate the cationic transition state of an SN2 reaction without interfering with the nucleophile.[2][6]

Issue 2: I'm observing significant formation of a second, more polar spot by TLC, likely the quaternary ammonium salt.

This issue, known as over-alkylation, occurs when the desired N-benzylpiperidine product (a tertiary amine) reacts with another molecule of the benzylating agent. This is a frequent problem because the tertiary amine product is often more nucleophilic than the starting secondary amine.[3]

Potential Cause & Recommended Solution

  • Incorrect Stoichiometry: Using an excess of the benzylating agent is the most direct cause of over-alkylation.[3][5]

    • Solution: Carefully control the stoichiometry. Use the benzylating agent as the limiting reagent or use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents).[5] This ensures that the benzyl halide is consumed before it can react significantly with the product.

  • High Localized Concentration of Benzylating Agent: Adding the entire amount of benzyl halide at the beginning of the reaction creates a high initial concentration, favoring the second alkylation.

    • Solution: Add the benzylating agent slowly over several hours.[3][4][5] Using a syringe pump for controlled, slow addition is an excellent technique to maintain a low concentration of the electrophile, thus favoring mono-alkylation.[4]

  • High Reaction Temperature: Elevated temperatures increase the rate of both the desired reaction and the undesired over-alkylation.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate.[5] Often, room temperature is sufficient, especially when using reactive benzylating agents like benzyl bromide or iodide.[4]

Issue 3: I'm having difficulties with product isolation and purification.

Challenges during the workup and purification can lead to significant loss of yield.

Potential Cause & Recommended Solution

  • Emulsion Formation During Workup: The basic nature of the N-benzylpiperidine product can lead to the formation of stable emulsions during aqueous extraction.

    • Solution: To break an emulsion, try adding a saturated solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous phase helps to separate the layers. In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.[5]

  • Product is a Non-Crystalline Oil: Many N-benzylpiperidines are oils at room temperature, making them difficult to purify by crystallization.

    • Solution: If the product is an oil, consider converting it to a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt.[5] These salts are often crystalline solids that can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base.

  • Co-eluting Impurities in Chromatography: The starting piperidine or other non-polar impurities may have similar polarities to the product, making separation by column chromatography difficult.

    • Solution: Optimize your chromatography conditions by screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[5] If co-elution remains an issue, consider alternative purification methods such as distillation (if the product is thermally stable) or the salt formation/recrystallization technique mentioned above.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for N-benzylation, and why?

A1: The ideal base is a non-nucleophilic "acid scavenger." Its role is solely to neutralize the acid byproduct without competing with the piperidine as a nucleophile.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent choices. They are inexpensive, easy to remove by filtration, and their heterogeneous nature can sometimes help moderate the reaction rate. K₂CO₃ is a workhorse for this transformation.[2][4]

  • Organic Amine Bases (e.g., Et₃N, DIPEA): These are homogeneous bases that are soluble in common organic solvents. DIPEA (N,N-diisopropylethylamine) is particularly useful when dealing with sterically hindered substrates due to its bulky nature, which renders it highly non-nucleophilic.[2][7]

Q2: How does my choice of solvent affect the reaction?

A2: The solvent choice can influence reaction rates and even the mechanistic pathway (SN1 vs. SN2).

  • Polar Aprotic Solvents (MeCN, DMF, THF): These are generally the best choice for N-benzylation, which typically proceeds via an SN2 mechanism.[2][6] They can stabilize the charged transition state without solvating the amine nucleophile, leading to faster reaction rates.

  • Polar Protic Solvents (Ethanol, Methanol): These solvents can participate in the reaction, especially with highly reactive benzylating agents (e.g., p-methoxybenzyl chloride), leading to the formation of ether byproducts.[6] They can also solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.

  • Apolar Aprotic Solvents (DCM, Toluene): While less common, they can be used. Reactions in these solvents may be slower but can be advantageous if side reactions with the solvent are a concern.[6]

Q3: When should I consider reductive amination instead of direct alkylation?

A3: Reductive amination is a powerful alternative to direct alkylation and should be considered in the following scenarios:

  • When the Benzyl Halide is Unavailable or Unstable: If the required benzyl halide is not commercially available or is prone to decomposition, the corresponding benzaldehyde is often a more stable and accessible precursor.

  • To Avoid Over-alkylation: Reductive amination is not prone to over-alkylation, making it an excellent method for cleanly synthesizing tertiary amines.[5]

  • Improved Functional Group Tolerance: The milder conditions of modern reductive amination protocols (e.g., using NaBH(OAc)₃) can be more compatible with sensitive functional groups elsewhere in the molecule compared to direct alkylation, which may require heating.[3]

Q4: How can I effectively monitor the reaction progress?

A4: The most common method is Thin Layer Chromatography (TLC). Stain the plate with a potassium permanganate (KMnO₄) solution. The piperidine starting material (a secondary amine) will typically show up as a yellowish spot, while the N-benzylpiperidine product (a tertiary amine) will not stain as readily. This difference allows for clear visualization of the consumption of the starting material. For more quantitative analysis, techniques like LC-MS, GC, or HPLC are recommended.[5]

Visual Guides and Workflows

Reaction Scheme and Troubleshooting Logic

The following diagrams illustrate the core reaction pathway and a decision-making workflow for troubleshooting common issues.

R1 Piperidine (Nucleophile) Product Desired Product (N-Benzylpiperidine) R1->Product S_N2 Attack HX H-X (Acid) R2 Benzyl Halide (Electrophile) R2->Product Base Base (e.g., K₂CO₃) BaseH Base-H⁺ + X⁻ Base->BaseH Acid Scavenging Side_Product Side Product (Quaternary Salt) Product->Side_Product Product->HX +

Caption: Reaction pathway showing desired benzylation and undesired over-alkylation.

decision decision action action start Low Yield or Incomplete N-Benzylation Reaction check_base Is a suitable base (e.g., K₂CO₃, DIPEA) present in excess? start->check_base add_base Add 1.5-2.0 eq. of a non-nucleophilic base. check_base->add_base No check_halide Is the leaving group reactive enough (Br, I)? check_base->check_halide Yes add_base->check_halide switch_halide Switch from Benzyl-Cl to Benzyl-Br or Benzyl-I. check_halide->switch_halide No check_temp Is steric hindrance a likely issue? check_halide->check_temp Yes switch_halide->check_temp increase_temp Increase reaction temperature. Monitor for side products. check_temp->increase_temp Yes check_overalk Is over-alkylation (quaternary salt) observed? check_temp->check_overalk No increase_temp->check_overalk slow_addition Use slow addition of benzyl halide (limiting reagent). check_overalk->slow_addition Yes consider_ra Consider alternative: Reductive Amination. check_overalk->consider_ra No / Other Issues slow_addition->consider_ra

Sources

Technical Support Center: Resolving Enantiomers of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral resolution of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are tasked with separating the enantiomers of this and structurally related fluorinated piperidine derivatives. The stereochemistry of such scaffolds is often critical to pharmacological activity, making efficient and robust enantiomeric separation a key step in drug discovery and development.[1][2]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the two primary industrial and laboratory-scale resolution strategies: Chiral Chromatography and Diastereomeric Salt Crystallization .

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to help you decide on an initial resolution strategy.

Q1: What is the recommended primary strategy for resolving this specific difluoropiperidine derivative?

A: For initial discovery-scale work (milligrams to a few grams) where speed and access to both enantiomers are critical, Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the superior choice.[3][4] These methods offer rapid development times and high-resolution separations. For larger, process-scale synthesis (multi-gram to kilograms), Diastereomeric Salt Crystallization is often more economical and scalable, though it requires more intensive initial screening for the appropriate resolving agent and solvent system.[5][6]

Q2: How does the 5,5-difluoro substitution impact the resolution strategy?

A: The gem-difluoro group significantly alters the molecule's electronic properties and conformation. The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which must be considered when selecting a chiral acid for salt formation. In chromatography, the fluorine atoms can influence interactions with the chiral stationary phase (CSP) and may affect the molecule's solubility in common mobile phases.[7][8] Recent studies have even explored using ¹⁹F NMR as a rapid, separation-free method for chiral analysis of fluorinated compounds, which could be a useful analytical tool.[9][10]

Q3: What are the key differences between Chiral HPLC and SFC for this compound?

A: Supercritical Fluid Chromatography (SFC) is often advantageous for basic compounds like piperidines.[4] It typically uses supercritical CO₂ mixed with a co-solvent (like methanol or ethanol), which offers faster separations due to lower mobile phase viscosity and is considered a "greener" technology.[4] SFC can sometimes provide better peak shapes and efficiency for amines compared to HPLC.[4] However, HPLC is a more universally available technique, and its versatility in mobile phase composition (normal-phase, reversed-phase, polar organic) is extensive.[3]

Q4: For diastereomeric salt crystallization, what class of resolving agent is most likely to be successful?

A: Since the target molecule is a basic amine, you will need a chiral acid as the resolving agent.[11][12] The most common and effective choices are carboxylic acids or sulfonic acids. Excellent starting points include derivatives of tartaric acid (e.g., Di-p-toluoyl-tartaric acid), mandelic acid, or camphorsulfonic acid.[13][14][15] The key to success is finding a pair that forms a stable, crystalline salt where one diastereomer is significantly less soluble than the other in a given solvent system.[16]

Part 2: Chiral Chromatography (HPLC/SFC) Troubleshooting Guide

This section focuses on resolving specific issues encountered during chromatographic method development.

Q5: I am not seeing any separation between the enantiomers on my initial screen. What is the first thing I should change?

A: The most critical factor in a chiral separation is the Chiral Stationary Phase (CSP) .[17][18] If your initial CSP shows no selectivity, a different type of CSP is needed. Chiral recognition is a highly specific, three-dimensional interaction. A CSP that works for one class of molecules may not work for another.

  • Expert Insight: For a molecule containing an aromatic ring, an ester, and a basic nitrogen, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are the most versatile and successful starting points. Phases like Chiralpak® AD-H, AS-H, or Chiralcel® OD-H, OJ-H cover a broad interaction space (π-π stacking, hydrogen bonding, dipole-dipole) and are highly recommended for initial screening.

Q6: I have baseline resolution, but the peaks are tailing badly. What causes this and how can I fix it?

A: Peak tailing for basic compounds like your piperidine derivative is commonly caused by secondary interactions with acidic sites on the silica support of the CSP, such as residual silanols.[17]

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic additive to your mobile phase to block the active sites. For normal phase (e.g., Hexane/Ethanol), add 0.1-0.2% of an amine like diethylamine (DEA) or butylamine. For reversed-phase, adding 0.1% trifluoroacetic acid (TFA) can improve peak shape by protonating the amine, although this can sometimes reduce retention.

    • Check for Column Contamination: Strongly adsorbed impurities from previous injections can create active sites.[17] Flushing the column according to the manufacturer's instructions may resolve the issue.[19]

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to both peak broadening and tailing.[17] Try reducing the injection volume or sample concentration.

Q7: My resolution is poor (Rs < 1.5). How can I improve it without changing the column?

A: Poor resolution can often be optimized by adjusting mobile phase composition and temperature.[17][20]

  • Troubleshooting Steps:

    • Optimize Mobile Phase Strength: In normal phase, decrease the percentage of the alcohol co-solvent (e.g., from 20% ethanol to 10%). This increases retention and often gives the enantiomers more time to interact with the CSP, improving resolution.

    • Change the Alcohol Modifier: The type of alcohol can have a dramatic effect. Switching from ethanol to isopropanol or n-butanol can alter the selectivity.

    • Adjust Temperature: Temperature affects the thermodynamics of chiral recognition.[17] Lowering the column temperature (e.g., from 25°C to 15°C) often increases selectivity and improves resolution, though it will also increase analysis time and backpressure.

Data Presentation: Initial HPLC/SFC Screening Conditions

The following table provides a robust starting point for screening your racemic compound.

Parameter Condition 1 (Normal Phase) Condition 2 (Polar Organic) Condition 3 (SFC)
Column Chiralpak® IA or AD-HChiralpak® ICChiralpak® AD-H or AS-H
Mobile Phase Hexane/Ethanol (80:20 v/v) + 0.1% DEAAcetonitrile/Methanol (50:50 v/v)CO₂/Methanol (70:30 v/v) + 0.2% DEA
Flow Rate 1.0 mL/min[3]0.8 mL/min3.0 mL/min
Temperature 25°C25°C40°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Experimental Workflow: Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start Prepare Racemic Standard (1 mg/mL in Mobile Phase) Screen Screen on 3-4 Polysaccharide CSPs (e.g., AD, AS, OD, OJ) using Normal & Polar Organic Modes Start->Screen Eval Resolution > 1.5? Screen->Eval Optimize Optimize Mobile Phase (Solvent Ratio, Additives) & Temperature Eval->Optimize No Validate Method Validation (Robustness, Linearity, LOD/LOQ) Eval->Validate Yes Optimize->Validate

Part 3: Diastereomeric Salt Crystallization Troubleshooting Guide

This section addresses the challenges of developing a classical resolution protocol.

Q8: I've screened several chiral acids, but nothing crystallizes. What should I do?

A: Failure to crystallize is typically a solubility issue. The diastereomeric salt is too soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Change the Solvent: This is the most powerful variable. If you are using a polar solvent like methanol or ethanol where solubility is high, switch to a less polar solvent like isopropanol, acetone, or ethyl acetate. Often, a mixture of solvents (e.g., ethanol/water, acetone/hexane) is required to find the perfect balance of solubility for selective crystallization.[21]

    • Increase Concentration: Ensure your solution is saturated or even supersaturated. You can achieve this by slowly evaporating the solvent or by preparing the solution at a higher temperature and then allowing it to cool slowly.

    • Introduce a Seed Crystal: If you can generate even a tiny amount of solid (e.g., by scratching the inside of the flask with a glass rod or by fast evaporation of a small aliquot), using it to seed a saturated solution can induce crystallization.

    • Re-evaluate the Resolving Agent: The chosen acid may not form a stable, high-melting-point salt with your amine. Ensure there is a good acid-base match and that the agent itself has a rigid structure conducive to forming a well-ordered crystal lattice.[6]

Q9: A solid formed, but the enantiomeric excess (e.e.) is very low after I liberate the free base. Why?

A: Low enantiomeric excess indicates that both diastereomeric salts have similar solubilities and are co-precipitating.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Rapid precipitation often traps the more soluble diastereomer. Aim for slow, controlled crystal growth. This is achieved by cooling the solution very slowly (e.g., over 12-24 hours) and avoiding agitation. This favors thermodynamic control over kinetic control.[5][22]

    • Optimize the Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher e.e. in the crystallized product, although the yield will be lower.[5]

    • Perform Recrystallization: The most common way to improve purity is to recrystallize the diastereomeric salt. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the less soluble diastereomer.

Data Presentation: Common Chiral Resolving Agents for Amines
Resolving Agent Class Key Features
(+)- or (-)-Dibenzoyl-D/L-tartaric acidCarboxylic AcidRigid structure, strong H-bonding. Widely successful for a variety of amines.[13]
(+)- or (-)-O,O'-Di-p-toluoyl-D/L-tartaric acidCarboxylic AcidSimilar to above, but altered solubility due to tolyl groups.
(R)- or (S)-Mandelic AcidCarboxylic AcidSimple, cost-effective, and often successful for resolving amines.[13]
(1R)- or (1S)-(-)/(+)-Camphor-10-sulfonic acidSulfonic AcidStrong acid, forms very stable salts. Good for weakly basic amines.
Experimental Protocol: Diastereomeric Salt Resolution Screening
  • Salt Formation: In separate vials, dissolve the racemic this compound (1.0 eq) in a screening solvent (e.g., 5 mL of methanol, ethanol, or acetone). In another set of vials, dissolve a chiral resolving acid (e.g., (R)-Mandelic acid, 1.0 eq) in the same solvent.

  • Mixing: Add the acid solution dropwise to the amine solution at room temperature while stirring. If no precipitate forms, try heating the mixture to 50-60°C for 30 minutes, then allow it to cool slowly to room temperature.[14]

  • Inducing Crystallization: If no solid appears, let the vial stand undisturbed for 24 hours. You can also try cooling it to 4°C or scratching the inner surface with a glass rod.

  • Isolation: If a solid forms, collect it by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base: Suspend the collected salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH solution). Stir until all solids dissolve. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resulting free base using a chiral HPLC/SFC method developed previously.

Logical Relationship: Crystallization Troubleshooting

G Start Screen Resolving Agent & Solvent Result Did a solid form? Start->Result Analysis Is e.e. > 90%? Result->Analysis Yes NoSolid No Solid: Increase Concentration, Change to Less Polar Solvent, Try Cooling/Seeding Result->NoSolid No LowEE Low e.e.: Recrystallize, Slow Down Cooling Rate, Optimize Stoichiometry Analysis->LowEE No Success Successful Resolution Analysis->Success Yes NoSolid->Start Re-screen LowEE->Analysis Re-analyze

References

  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from Daicel Chiral Technologies Resource Center.
  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • BenchChem. (2025). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • ResearchGate. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. Retrieved from [Link]

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  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • EurekAlert!. (2020, July 2). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]

  • analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 1-(3,5-difluorobenzyl)-5-[(4-methyl-1-piperazinyl)methyl]-2-mercaptoimidazole. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Chiral Piperidine Derivatives.
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  • Usiena air. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • MDPI. (n.d.). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Retrieved from [Link]

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Technical Support Center: Characterization of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these fascinating molecules. The introduction of fluorine into a heterocyclic scaffold can dramatically alter its physicochemical properties, offering exciting opportunities in medicinal chemistry and materials science. However, these same properties can introduce significant complexities into their analytical characterization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Table of Contents

  • Troubleshooting Nuclear Magnetic Resonance (NMR) Spectroscopy

    • FAQ 1: Why are my ¹⁹F NMR spectra so complex, with wide chemical shifts and overlapping multiplets?

    • FAQ 2: I'm observing unexpected long-range ¹⁹F-¹⁹F and ¹⁹F-¹H couplings. How can I simplify my spectra for easier interpretation?

    • Troubleshooting Protocol: Systematic Approach to Deciphering Complex ¹⁹F NMR Spectra.

  • Navigating Mass Spectrometry (MS) Challenges

    • FAQ 3: My fluorinated heterocycle shows unusual fragmentation patterns in the mass spectrometer, making structural elucidation difficult. What's happening?

    • FAQ 4: I'm struggling to obtain a clear molecular ion peak for my perfluorinated compound. Why is that?

    • Troubleshooting Protocol: Optimizing MS Conditions for Fluorinated Analytes.

  • Optimizing Chromatographic Separations

    • FAQ 5: Why do my fluorinated compounds exhibit poor peak shape and tailing in reverse-phase HPLC?

    • FAQ 6: I'm having trouble separating structurally similar fluorinated and non-fluorinated impurities. What strategies can I employ?

    • Troubleshooting Protocol: Method Development for HPLC Separation of Fluorinated Heterocycles.

  • Addressing Stability and Reactivity Concerns

    • FAQ 7: My compound appears to be degrading during analysis. How can the presence of fluorine affect its stability?

    • Troubleshooting Protocol: Assessing and Mitigating Instability of Fluorinated Heterocycles.

  • References

Troubleshooting Nuclear Magnetic Resonance (NMR) Spectroscopy

The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus make ¹⁹F NMR a powerful tool.[1][2] However, the large chemical shift range (~800 ppm) and the prevalence of through-bond and through-space couplings can lead to complex and sometimes counterintuitive spectra.[1][3]

FAQ 1: Why are my ¹⁹F NMR spectra so complex, with wide chemical shifts and overlapping multiplets?

Answer: The complexity of ¹⁹F NMR spectra arises from several factors unique to fluorine. The large chemical shift dispersion, while beneficial for resolving non-equivalent fluorine atoms, can also spread signals across a wide spectral width, sometimes leading to overlapping multiplets if multiple fluorinated moieties are present.[1][4] The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[3][4] Small changes in molecular geometry or the presence of nearby functional groups can induce significant changes in chemical shifts.[3] Furthermore, large one-bond and multi-bond coupling constants (J-couplings) between ¹⁹F-¹⁹F and ¹⁹F-¹H are common, leading to intricate splitting patterns.[1][5] Long-range couplings over four or even five bonds are frequently observed.[1]

FAQ 2: I'm observing unexpected long-range ¹⁹F-¹⁹F and ¹⁹F-¹H couplings. How can I simplify my spectra for easier interpretation?

Answer: Long-range couplings are a hallmark of ¹⁹F NMR and can provide valuable structural information, but they can also complicate spectra. To simplify your spectra, you can employ various decoupling techniques. Proton decoupling is a standard experiment that removes ¹⁹F-¹H couplings, leaving only the ¹⁹F-¹⁹F couplings.[5] If your spectrum is still too complex due to homonuclear couplings, you can consider more advanced 2D NMR experiments like ¹⁹F-¹⁹F COSY, which helps to identify coupled fluorine nuclei. For quantitative analysis where couplings are undesirable, inverse gated decoupling can be used to suppress couplings while maintaining the integrity of the signal integrals for accurate quantification.[5]

Troubleshooting Protocol: Systematic Approach to Deciphering Complex ¹⁹F NMR Spectra

This protocol outlines a workflow for systematically analyzing complex ¹⁹F NMR spectra.

Caption: MS Optimization Workflow.

Step-by-Step Methodology:

  • Choose an Ionization Method: Start with a soft ionization technique like ESI or CI if you anticipate instability. [6]EI can be used to elicit fragmentation for structural information.

  • Optimize Source Conditions: For ESI, optimize parameters such as spray voltage, capillary temperature, and gas flows. For CI, select an appropriate reagent gas.

  • Analyze the Full Scan Spectrum: Look for the molecular ion or protonated/deprotonated molecule.

  • Perform Tandem MS (MS/MS): If the molecular ion is present, perform MS/MS to induce fragmentation and obtain structural information.

  • Interpret Fragmentation: Compare the observed fragmentation patterns with known fragmentation mechanisms for fluorinated compounds. Look for characteristic losses such as HF, CF₂, or CF₃.

Optimizing Chromatographic Separations

The unique properties of fluorinated compounds, such as their high hydrophobicity and altered polarity, can present challenges in chromatographic separations. [7]

FAQ 5: Why do my fluorinated compounds exhibit poor peak shape and tailing in reverse-phase HPLC?

Answer: Peak tailing in reverse-phase HPLC for fluorinated compounds can be due to several factors. The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocycle, affecting its ionization state and interaction with the stationary phase. [7]Secondary interactions with residual silanols on the silica-based stationary phase can also contribute to tailing. Using a lower pH mobile phase can help to protonate residual silanols and reduce these interactions. [8]Alternatively, using a stationary phase with end-capping or a different chemistry, such as a fluorinated stationary phase, can improve peak shape. [9]

FAQ 6: I'm having trouble separating structurally similar fluorinated and non-fluorinated impurities. What strategies can I employ?

Answer: Separating fluorinated compounds from their non-fluorinated counterparts can be challenging due to their similar structures. However, the unique properties of fluorine can be exploited. "Fluorous" interactions can be leveraged for separation. Using a fluorinated stationary phase in HPLC can provide different selectivity compared to traditional C18 columns. [9]Additionally, using a mobile phase modifier like trifluoroethanol (TFE) can alter the retention behavior of fluorinated and non-fluorinated compounds. [9][10]For preparative separations, fluorous solid-phase extraction (F-SPE) is a powerful technique that relies on the selective retention of highly fluorinated compounds on a fluorous stationary phase. [7]

Troubleshooting Protocol: Method Development for HPLC Separation of Fluorinated Heterocycles

This protocol provides a workflow for developing a robust HPLC method for the separation of fluorinated heterocyclic compounds.

ParameterInitial ConditionOptimization StrategyRationale
Stationary Phase C18Try a fluorinated phase (e.g., PFP, F5)Fluorinated phases offer different selectivity based on dipole-dipole, π-π, and fluorous interactions. [9]
Mobile Phase Acetonitrile/WaterTest methanol as the organic modifier; add a small amount of TFEMethanol can provide different selectivity than acetonitrile. TFE can enhance fluorous interactions. [9][10]
pH NeutralAdjust pH to control the ionization of the analyte and residual silanolsLowering the pH can reduce peak tailing for basic compounds. [8]
Temperature AmbientIncrease column temperatureHigher temperatures can improve peak efficiency and alter selectivity. [10]

Addressing Stability and Reactivity Concerns

The presence of fluorine can significantly impact the stability and reactivity of heterocyclic compounds, which can in turn affect their characterization. [11][12]

FAQ 7: My compound appears to be degrading during analysis. How can the presence of fluorine affect its stability?

Answer: While the C-F bond is very strong, the introduction of fluorine can create electronically activated positions within a molecule, making it susceptible to degradation. [13][14]For example, a fluorine atom at a benzylic, allylic, or α-carbonyl position can be susceptible to nucleophilic displacement. [14]Additionally, the presence of an intramolecular nucleophile can lead to cyclization and displacement of the fluoride ion. [14]Some fluorinated compounds can also be sensitive to pH and temperature. [14]It is crucial to be aware of these potential instabilities when handling and analyzing fluorinated heterocycles.

Troubleshooting Protocol: Assessing and Mitigating Instability of Fluorinated Heterocycles

This protocol helps in identifying and addressing potential stability issues during the characterization of fluorinated heterocyclic compounds.

  • Literature Review: Research the stability of similar fluorinated heterocyclic systems.

  • Forced Degradation Studies: Subject your compound to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation pathways.

  • Analyze Degradants: Use LC-MS and NMR to identify the structures of any degradation products. This can provide insight into the mechanism of degradation.

  • Modify Analytical Conditions: If instability is observed, adjust your analytical methods. For example, use a mobile phase with a more neutral pH, lower the analysis temperature, and protect the sample from light.

  • Consider Derivatization: In some cases, derivatization of a labile functional group can improve stability for analysis.

References

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC. (n.d.).
  • Solving problems fluorine 19F with NMR spectroscopy - PubMed. (2001). Medical Science Monitor, 7(3), 489-495. Retrieved January 20, 2026, from [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization | Journal of the American Society for Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry. Retrieved January 20, 2026, from [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.).
  • Mass spectra of fluorocarbons. (n.d.).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed. (2020). Rapid Communications in Mass Spectrometry, 34(S3), e8877. Retrieved January 20, 2026, from [Link]

  • Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes | Journal of the American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]

  • 19Flourine NMR. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fluorine NMR. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Retrieved January 20, 2026, from [Link]

  • Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed. (2018). Angewandte Chemie International Edition, 57(30), 9370-9374. Retrieved January 20, 2026, from [Link]

  • Synthesis and reactivity of fluorinated heterocycles - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and reactivity of fluorinated heterocycles - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Solving problems fluorine 19F with NMR spectroscopy - ResearchGate. (2001). Medical Science Monitor, 7(3), 489-495. Retrieved January 20, 2026, from [Link]

  • The Dark Side of Fluorine - PMC - NIH. (2019). Journal of Medicinal Chemistry, 62(12), 5645-5647. Retrieved January 20, 2026, from [Link]

  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fluorine in heterocyclic chemistry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • NMR Part I Problems. (n.d.). Retrieved January 20, 2026, from [Link]

  • Gas-Phase C–F Bond Cleavage in Perfluorohexane Using W-, Si-, P-, Br-, and I-containing Ions: Comparisons with Reactions at Fluorocarbon Surfaces - Pradeep Research Group. (1998). Journal of the American Society for Mass Spectrometry, 9(11), 1158-1167. Retrieved January 20, 2026, from [Link]

  • Synthesis and reactivity of fluorinated heterocycles - CoLab. (2020).
  • Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved January 20, 2026, from [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Edinburgh Research Explorer. (2022). Chemical Science, 13(8), 2415-2423. Retrieved January 20, 2026, from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014). Journal of Fluorine Chemistry, 165, 1-5. Retrieved January 20, 2026, from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025). Retrieved January 20, 2026, from [Link]

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  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (2022). Chemical Science, 13(8), 2415-2423. Retrieved January 20, 2026, from [Link]

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addressing regioselectivity issues in piperidine dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine dicarboxylate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in these critical synthetic processes. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming Regioselectivity Issues

This section provides solutions to common problems encountered during the synthesis of piperidine dicarboxylates.

Question: My reaction is producing a mixture of C2 and C4-functionalized piperidine isomers. How can I selectively synthesize the C4-substituted product?

Answer:

Achieving regioselectivity between the electronically activated C2 and the sterically accessible C4 positions is a frequent challenge. The outcome is often influenced by a delicate interplay between the nitrogen protecting group, the catalyst, and the reaction conditions.

Underlying Principles: The C2 position is electronically favored for functionalization due to the inductive effect of the nitrogen atom. However, this position is also more sterically hindered. To favor C4 functionalization, strategies should aim to either increase the steric bulk around the C2 position or employ a directing group that specifically facilitates reaction at C4.

Recommended Protocol: Catalyst and Protecting Group Control

Rhodium-catalyzed C-H insertion reactions offer a powerful method for selective functionalization. The choice of both the rhodium catalyst and the N-protecting group is crucial for directing the reaction to the desired position.[1][2][3]

  • For C4-selectivity: Employ an N-α-oxoarylacetyl-piperidine in combination with a sterically demanding rhodium catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄. The bulky catalyst and protecting group work in concert to sterically shield the C2 position, thereby favoring insertion at the less hindered C4 position.[1][2][3]

Experimental Workflow for C4-Arylation:

Dieckmann_Troubleshooting Start Poor Regioselectivity in Dieckmann Condensation Check_Sterics Is one α-position more hindered? Start->Check_Sterics Check_Acidity Is one α-proton more acidic? Check_Sterics->Check_Acidity No Optimize_Conditions Use hindered base (LDA/LHMDS) in aprotic solvent (THF) at low temp. Check_Sterics->Optimize_Conditions Yes Modify_Substrate_Sterics Introduce bulky group at undesired enolization site. Check_Acidity->Modify_Substrate_Sterics No Check_Acidity->Optimize_Conditions Yes Modify_Substrate_Sterics->Optimize_Conditions Modify_Substrate_Acidity Add electron-withdrawing group at desired enolization site. Modify_Substrate_Acidity->Optimize_Conditions Result Improved Regioselectivity Optimize_Conditions->Result

Caption: Decision tree for troubleshooting Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a directing group in controlling regioselectivity in piperidine synthesis?

A1: A directing group is a functional group that is temporarily installed on the piperidine nitrogen or another position on the ring to guide a reagent to a specific C-H bond. This is a powerful strategy to overcome the inherent reactivity patterns of the piperidine ring. For instance, an aminoquinoline auxiliary at the C3 position can direct palladium-catalyzed C-H arylation to the C4 position with high regio- and stereoselectivity. [4][5]The directing group forms a chelation complex with the metal catalyst, bringing it into proximity with the target C-H bond and facilitating its activation. After the reaction, the directing group can be removed.

Q2: Can I achieve functionalization at the C3 position of the piperidine ring directly?

A2: Direct C-H functionalization at the C3 position is challenging because it is electronically deactivated by the inductive effect of the nitrogen atom. [2][3]However, indirect methods have been developed. One successful strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regioselective ring-opening of the resulting cyclopropane. This approach allows for the introduction of substituents at the C3 position with good stereocontrol. [1][2][3] Q3: How does the N-protecting group influence the regioselectivity of C-H functionalization?

A3: The N-protecting group plays a pivotal role in determining the site of functionalization through both steric and electronic effects. [1][2]* Steric Effects: A bulky protecting group, such as tert-butoxycarbonyl (Boc), can sterically hinder the C2 and C6 positions, making the C3 and C4 positions more accessible to reagents.

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the electron density of the ring, influencing its reactivity. Some protecting groups can also act as directing groups themselves, as seen with N-α-oxoarylacetyl groups in rhodium-catalyzed reactions. [1][2][3] Comparative Impact of N-Protecting Groups on Regioselectivity:

N-Protecting GroupCatalyst SystemPredominant IsomerRationaleReference
N-BocRh₂(R-TCPTAD)₄C2-substitutedElectronic preference for C2 is dominant.[1][2]
N-BrosylRh₂(R-TPPTTL)₄C2-substitutedSimilar to N-Boc, directs to the electronically activated C2 position.[1][2]
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4-substitutedThe bulky protecting group and catalyst sterically block the C2 position.[1][2][3]
C3-AmidoquinolinePd(OAc)₂C4-substitutedThe directing group chelates the palladium catalyst, directing functionalization to C4.[4][5]

Q4: Are there catalytic asymmetric methods for synthesizing chiral piperidine dicarboxylates?

A4: Yes, significant progress has been made in the development of catalytic asymmetric methods to produce enantioenriched piperidine derivatives. These methods are crucial for the synthesis of chiral drugs.

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: This method allows for the construction of polysubstituted piperidines with high enantioselectivity using a chiral rhodium(I) catalyst. [6]* Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This approach has been used to synthesize enantioenriched 3-substituted piperidines from pyridine and boronic acids. [7][8]* Organocatalysis: Chiral organocatalysts, such as O-TMS protected diphenylprolinol, can catalyze domino Michael addition/aminalization processes to form polysubstituted piperidines with excellent enantioselectivity. [9]

References

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. [Link]

  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed. [Link]

  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. [Link]

  • Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. LinkedIn. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health. [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DSpace@SUSTech. [Link]

  • Catalytic Asymmetric Synthesis of Piperidene Derivatives. Grantome. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. National Institutes of Health. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

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Technical Support Center: Analytical Method Development for 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analytical method development for impure samples of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 1356338-60-7)[1][2]. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact safety and efficacy, making robust, validated analytical methods essential for quality control.[3][4] This document is structured in a question-and-answer format to directly address specific challenges you may encounter, from initial method development to troubleshooting and validation. The insights provided are grounded in established chromatographic principles and regulatory expectations.

Section 1: Initial Method Development & Strategy

This section addresses the foundational questions of where to begin when developing a new analytical method for this specific molecule.

Q1: What are the key structural features of this molecule that will influence my choice of analytical method?

Answer: The molecular structure of this compound dictates the analytical strategy. Key features include:

  • Piperidine Ring: A basic nitrogen atom, although its basicity is reduced by the adjacent carbamate group.

  • Geminal Difluoro Group (5,5-difluoro): The two fluorine atoms significantly increase the polarity of that region of the molecule and can influence chromatographic interactions. Fluorinated phases can sometimes offer unique selectivity for such compounds.[5]

  • N-Benzyl Carbamate and Methyl Ester: These groups provide potential sites for degradation (de-benzylation and hydrolysis). The benzyl group contains a chromophore, making UV detection a viable primary detection technique.

  • Chirality: The carbon at the 3-position is a stereocenter. Unless the synthesis is stereospecific, you may be dealing with a racemic mixture, which could require chiral chromatography if separation of enantiomers is necessary.

Given these features, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical starting point due to its versatility with moderately polar compounds and the presence of a UV-active chromophore.[6][7]

Q2: I'm starting from scratch. What initial HPLC-UV conditions (column, mobile phase) would you recommend for screening?

Answer: For initial screening, the goal is to get all potential components, including the API and impurities, to elute from the column with reasonable retention and peak shape. A generic gradient method is the most efficient approach.

The causality here is to start with a broad gradient that covers a wide polarity range. This increases the probability of eluting unknown impurities which may have very different polarities compared to the parent molecule.

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 phase is a versatile, non-polar stationary phase suitable for a wide range of compounds and is the workhorse of RP-HPLC.[7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to control the ionization of silanol groups on the column and any basic sites on the analyte, improving peak shape.[8]
Mobile Phase B 0.1% Acetonitrile in WaterAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Detection (UV) 254 nmThe benzyl group will have a significant absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify optimal wavelengths for all components.
Injection Vol. 10 µLA standard volume to avoid column overload.

This starting point provides a robust baseline from which to optimize the separation.

Q3: How do I anticipate potential impurities to ensure my method can separate them?

Answer: A crucial step in developing a stability-indicating method is to intentionally degrade the sample, a process known as a forced degradation study .[9] This helps identify likely degradation products and demonstrates the method's specificity.[10] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[11][12]

The goal is to achieve 5-20% degradation of the active ingredient.[11][13] Over-stressing the sample can lead to secondary degradation products that may not be relevant to real-world stability.

Section 2: Troubleshooting Common Chromatographic Issues

This section provides solutions to common problems encountered during method development.

Q4: My peaks are tailing, especially the main API peak. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[14] For a molecule with a piperidine nitrogen, even as a carbamate, interactions with acidic residual silanol groups on the silica-based column are a primary suspect.

G start Peak Tailing Observed check_all Affects all peaks? start->check_all cause_all cause_all check_all->cause_all Yes cause_one cause_one check_all->cause_one No

Troubleshooting Steps:

  • Lower Mobile Phase pH: Decrease the pH of the aqueous mobile phase (Mobile Phase A) by using a stronger acid like 0.1% trifluoroacetic acid (TFA). This ensures that the residual silanols are fully protonated and less likely to interact with the analyte.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak tailing.[15] Dilute your sample and reinject to see if the peak shape improves.

  • Check for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume, which can cause peak broadening and tailing.[16]

Q5: I am not getting enough resolution between the main peak and a closely eluting impurity. What are my options?

Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.

  • Optimize the Gradient: If the peaks are eluting early, a shallower gradient (e.g., 5-50% B over 30 minutes) can improve separation. This increases the retention time and allows more time for the peaks to separate.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or a mixture of both) can alter the selectivity of the separation. Methanol has different solvent properties and can change the elution order of closely related compounds.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. A phenyl-hexyl or a polar-embedded phase column can offer different interactions and improve selectivity for your compound and its impurities.[7] Fluorinated phases may also provide unique selectivity for this difluorinated molecule.[5]

Section 3: Impurity Identification & Characterization

Once separation is achieved, the next step is to identify the unknown impurity peaks.

Q6: My HPLC-UV method shows several small, unknown peaks. How can I identify what they are?

Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities.[3][17] It provides the molecular weight of the impurity, and tandem MS (MS/MS) can provide structural fragments, allowing for structural elucidation.[3]

G start Unknown Peak Detected (HPLC-UV) lcms Develop MS-Compatible HPLC Method (Volatile Buffers like Formic Acid) start->lcms ms_analysis Perform LC-MS Analysis (Full Scan) lcms->ms_analysis get_mw Determine Molecular Weight (MW) of Impurity ms_analysis->get_mw path_degradation path_degradation get_mw->path_degradation path_process path_process get_mw->path_process path_unknown path_unknown get_mw->path_unknown msms Perform Tandem MS (MS/MS) Analysis fragment Analyze Fragmentation Pattern msms->fragment elucidate Elucidate Structure fragment->elucidate path_unknown->msms

Key Steps for Identification:

  • Develop an MS-Compatible Method: Your mobile phase must be volatile. Replace any non-volatile buffers (like phosphate) with volatile ones (like formic acid or ammonium formate).[8]

  • Acquire High-Resolution Mass Data: Use a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) to obtain an accurate mass of the impurity.[3][4] This allows you to generate a molecular formula.

  • Perform Tandem MS (MS/MS): Fragment the impurity ion in the mass spectrometer. The resulting fragmentation pattern provides clues to the impurity's structure, which can be compared to the fragmentation pattern of the parent compound.[3]

  • Compare with Potential Structures: Based on the molecular weight and fragmentation data, propose structures. Consider potential process-related impurities (from the synthesis) and degradation products (from forced degradation studies).

Section 4: Method Validation

After development, the method must be validated to ensure it is suitable for its intended purpose, following guidelines such as ICH Q2(R1).[10][18]

Q7: What are the key parameters I need to assess to validate my impurity quantification method?

Answer: For an impurity method, the key validation characteristics are specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.[10][18]

Table 2: Key Validation Parameters for an Impurity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]Peak purity analysis (using a PDA detector) should show no co-elution. Forced degradation studies should show resolution between the API and degradation products.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for a series of standards spanning the expected impurity range (e.g., LOQ to 150% of the specification limit).
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples at multiple concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 10% for injections at the LOQ level.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%) are slightly varied.

Section 5: Detailed Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for conducting a forced degradation study to support the development of a stability-indicating method.[9][11]

Objective: To generate potential degradation products of this compound.

Materials:

  • API sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • Class A volumetric flasks

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[11]

    • Dilute to ~0.1 mg/mL.

  • Thermal Degradation:

    • Place the solid API powder in a 60°C oven for 24 hours.

    • Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

    • Prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method. Evaluate the chromatograms for new peaks and loss of API peak area.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Mass Spectrometry in Drug Development Applic
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.).
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
  • Quality Guidelines. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • ICH GUIDELINES: STRESS DEGRAD
  • HPLC Troubleshooting Guide. (n.d.). KNAUER.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC. (n.d.). Benchchem.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
  • A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxyl
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025).
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). The University of Aberdeen Research Portal.
  • 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxyl
  • methyl 1-benzyl-5,5-difluoropiperidine-3-carboxyl
  • 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxyl
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidines. (2022). Royal Society of Chemistry.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC).
  • Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. (2025). SSRN.
  • Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. (2025).
  • Synthesis of 1-(3,5-difluorobenzyl)-5-[(4-methyl-1-piperazinyl)methyl]-2-mercaptoimidazole. (n.d.). Mol-Instincts.
  • 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate hydrochloride. (n.d.). Sigma-Aldrich.

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Validation & Comparative

A Researcher's Guide to Biological Target Validation for 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide focuses on a specific chemical entity, 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (hereafter referred to as BMDP ), a compound featuring a difluorinated piperidine scaffold—a motif of increasing interest in medicinal chemistry for its potential to enhance metabolic stability and binding affinity.[1][2]

This document is not a static protocol but a dynamic guide for researchers, scientists, and drug development professionals. It provides a multi-faceted strategy to de-risk and confirm the biological target of BMDP, or any novel small molecule. Our approach is built on the principle of orthogonal validation, where evidence from distinct methodologies is layered to build an irrefutable case for a specific molecular interaction and its functional consequence. We will explore the causality behind experimental choices, compare methodologies, and provide actionable protocols to move from a hypothesized target to a validated one.

The Target Validation Funnel: A Strategic Workflow

The process of target validation is best conceptualized as a funnel, starting with broad, exploratory methods and progressively narrowing down to highly specific, hypothesis-driven experiments. Each stage provides a critical layer of evidence, and failure at any stage necessitates a re-evaluation of the primary hypothesis.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification & Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement (Biophysical Validation) cluster_2 Phase 3: Functional Modulation (Biochemical & Cellular Validation) cluster_3 Phase 4: Selectivity & In Vivo Confirmation phenotypic Phenotypic Screening cetsa Cellular Thermal Shift Assay (CETSA) phenotypic->cetsa Hypothesized Target(s) proteomics Chemoproteomics (e.g., ABPP, Kinobeads) proteomics->cetsa Hypothesized Target(s) insilico In Silico & Computational Modeling insilico->cetsa Hypothesized Target(s) spr_itc Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) cetsa->spr_itc Confirms In-Cell Binding biochemical Biochemical/Enzymatic Assays (IC50/EC50) spr_itc->biochemical Quantifies Binding Affinity (KD) cell_based Cell-Based Pathway Assays biochemical->cell_based Confirms Functional Activity knockdown Genetic Validation (CRISPR/siRNA) cell_based->knockdown Links Target to Cellular Phenotype selectivity Selectivity Profiling knockdown->selectivity Confirms On-Target Effect invivo In Vivo Target Engagement & Efficacy Models selectivity->invivo Defines Therapeutic Window

Figure 1: The Target Validation Funnel. A strategic workflow starting from broad hypothesis generation and moving towards specific in vivo validation.

Phase 1: Hypothesis Generation - Who is the Target?

Before validation can begin, a strong hypothesis about the molecular target of BMDP is required. If not already known, several unbiased, discovery-phase techniques can be employed.

  • Phenotypic Screening: This approach begins with an observed biological effect (e.g., cancer cell death, reduction in inflammatory cytokine production) and works backward to identify the target responsible.[3][4]

  • Chemoproteomics: These methods use the small molecule itself, or a derivatized version, as a "bait" to capture its binding partners from a complex cellular lysate.

    • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for the identification of proteins whose activity is modulated by the test compound.[5][6][7][8] This method provides a direct link between a small molecule and the functional state of its protein target.[5]

    • Kinobeads Profiling: If the target is suspected to be a kinase, kinobeads—beads coated with broad-spectrum, immobilized kinase inhibitors—can be used in a competition binding format.[9][10] By incubating a cell lysate with BMDP before pulling down kinases with kinobeads, one can identify which kinases are engaged by BMDP, as they will no longer bind to the beads.[11][12]

For the remainder of this guide, we will proceed with the hypothesis that through one of these methods, Dihydrofolate Reductase (DHFR) , a critical enzyme in nucleotide synthesis, has been identified as the primary putative target of BMDP.[13][14]

Phase 2: Confirming Direct Target Engagement in a Cellular Environment

The first critical validation step is to confirm that BMDP physically interacts with its putative target, DHFR, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[15][16]

The Principle of CETSA: CETSA is based on the concept that when a protein binds to a ligand (like BMDP), it becomes thermodynamically stabilized.[17] This stabilization results in a higher melting temperature. By heating cells treated with BMDP across a temperature gradient and then measuring the amount of soluble DHFR remaining at each temperature, we can detect a "thermal shift" indicative of direct binding.[18][19]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Plate cells and treat with BMDP or Vehicle (DMSO) B Aliquot samples and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to pellet precipitated proteins C->D E Collect supernatant (soluble protein fraction) D->E F Analyze DHFR levels via Western Blot or ELISA E->F

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for DHFR Target Engagement
  • Cell Culture: Plate a human cancer cell line with known DHFR expression (e.g., HCT116) in sufficient quantity for the experiment and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a predetermined concentration of BMDP (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in culture media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble DHFR using a standard Western Blot protocol with a specific anti-DHFR antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble DHFR relative to the non-heated control against the temperature for both vehicle- and BMDP-treated samples. A rightward shift in the melting curve for the BMDP-treated sample confirms target engagement.

Phase 3: Quantifying Functional Activity

Demonstrating that BMDP binds to DHFR is crucial, but it's only half the story. The next step is to prove that this binding has a functional consequence—specifically, inhibition of the enzyme's activity.[20]

Biochemical Assay: Measuring DHFR Inhibition

An in vitro enzyme activity assay is the most direct way to measure inhibition.[21] The DHFR enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity can be monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed.[14]

Experimental Protocol: DHFR Enzymatic Inhibition Assay
  • Reagents: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5), recombinant human DHFR enzyme, DHF substrate, and NADPH cofactor.

  • Compound Preparation: Prepare a serial dilution of BMDP in DMSO. A known DHFR inhibitor like Methotrexate should be used as a positive control.[13]

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, DHFR enzyme, and varying concentrations of BMDP, Methotrexate, or vehicle (DMSO). Allow this to incubate for 15-20 minutes to permit inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]

Phase 4: Comparative Analysis and Selectivity

To understand the true potential of BMDP, its performance must be benchmarked against alternative compounds and its selectivity profile must be established.

Comparison with Alternatives

Let's compare the hypothetical data for BMDP against two alternatives: Methotrexate (a potent, classical DHFR inhibitor) and a structurally similar but inactive analog of BMDP (Negative Control).

ParameterBMDP Methotrexate (Positive Control) Inactive Analog (Negative Control) Rationale for Comparison
DHFR IC₅₀ (nM) 50 nM5 nM> 10,000 nMMeasures direct potency against the purified enzyme. A low value is desired.
CETSA Shift (ΔTₘ, °C) + 4.5°C+ 6.0°CNo significant shiftConfirms target engagement in a cellular context. A larger shift suggests stronger/more stable binding.
Cell Proliferation EC₅₀ (nM) 150 nM20 nM> 10,000 nMLinks target inhibition to a cellular outcome. Should correlate with biochemical potency.
Selectivity Profile High selectivity for DHFRInhibits other folate pathway enzymesN/ADetermines potential for off-target effects. Crucial for a clean pharmacological profile.

This comparative data provides a clear picture: BMDP is a potent and cell-active inhibitor of DHFR, though not as potent as the gold-standard Methotrexate. Crucially, its inactive analog shows no activity, supporting the structure-activity relationship.

The Gold Standard: Genetic Validation

The most definitive method to prove a compound's cellular effects are mediated by a specific target is through genetic manipulation.[23]

  • Target Knockdown (siRNA) or Knockout (CRISPR): Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of DHFR in your cell line.

  • Test for Resistance: Treat the DHFR-knockdown/knockout cells and the corresponding wild-type cells with BMDP.

  • Expected Outcome: If DHFR is the true target of BMDP, the cells lacking DHFR should show significant resistance to the compound's anti-proliferative effects compared to wild-type cells. This result demonstrates that the presence of the target protein is necessary for the compound to exert its effect.

Conclusion

The validation of a biological target is a systematic process of evidence accumulation. For a novel compound like This compound (BMDP) , a robust validation strategy is paramount. By progressing through the target validation funnel—from initial hypothesis generation with chemoproteomics, to confirming direct binding in cells with CETSA, quantifying functional inhibition with biochemical assays, and finally, proving on-target efficacy with genetic methods—researchers can build a compelling and irrefutable case. This multi-pronged, orthogonal approach ensures scientific rigor, minimizes the risk of pursuing false leads, and lays a solid foundation for advancing a promising molecule toward clinical development.

References

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Available at: [Link]

  • Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio. Available at: [Link]

  • Target identification with quantitative activity based protein profiling (ABPP) - PubMed. Available at: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. Available at: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available at: [Link]

  • Activity Based Protein Profiling ABPP - Mtoz Biolabs. Available at: [Link]

  • Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC - NIH. Available at: [Link]

  • Identification and validation of protein targets of bioactive small molecules - ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. Available at: [Link]

  • Enzyme Activity Assays - Amsbio. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • Enzyme assay - Wikipedia. Available at: [Link]

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  • Enzyme inhibitor - Wikipedia. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Synthesis of 1-(3,5-difluorobenzyl)-5-[(4-methyl-1-piperazinyl)methyl]-2-mercaptoimidazole. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - NIH. Available at: [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - MDPI. Available at: [Link]

  • (PDF) Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - ResearchGate. Available at: [Link]

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comparative study of different synthetic methods for 5,5-difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The 5,5-difluoropiperidine motif, in particular, has emerged as a valuable scaffold in drug discovery. Its gem-difluoro group at a non-anomeric position introduces unique conformational constraints and electronic properties without creating a new chiral center at that position. This guide provides a comparative analysis of the primary synthetic methodologies for accessing this important structural motif, offering insights into the causality behind experimental choices and providing objective data to inform synthetic planning.

Introduction to the Synthetic Challenge

The synthesis of 5,5-difluoropiperidines presents a unique set of challenges. The inert nature of the C-F bond and the specific positioning of the gem-difluoro group necessitate tailored synthetic strategies. The primary approaches can be broadly categorized into two main strategies: cyclization of acyclic, appropriately fluorinated precursors and late-stage fluorination of a pre-formed piperidine ring . More recently, modern electrochemical and photochemical methods have shown promise as emerging alternatives. This guide will delve into the specifics of these methods, providing a critical comparison of their advantages, limitations, and practical applicability.

Method 1: Cyclization of Acyclic Precursors

Building the piperidine ring from a linear precursor already containing the gem-difluoro moiety is a robust and frequently employed strategy. This approach offers excellent control over the placement of the fluorine atoms.

N-Halosuccinimide-Induced Cyclization of 2,2-Difluoro-4-pentenylamines

This method stands out as a highly effective strategy for constructing the 5,5-difluoropiperidine core. The key step is an electrophile-induced cyclization of a readily accessible acyclic amine.

Reaction Scheme:

Caption: N-Halosuccinimide-induced cyclization workflow.

Mechanistic Insight: The reaction is initiated by the attack of the alkene on the electrophilic halogen (iodine or bromine) of the N-halosuccinimide. This forms a cyclic halonium ion intermediate, which is then intramolecularly attacked by the pendant amine nitrogen in a 5-exo-tet fashion. This regioselectivity is favored by Baldwin's rules. The resulting 5-halo-3,3-difluoropiperidine can then be further functionalized.

Experimental Protocol: Synthesis of 1-Benzyl-5-bromo-3,3-difluoropiperidine [1]

  • To a solution of N-benzyl-N-(2,2-difluoropent-4-enyl)amine (0.95 mmol, 1 equiv) in 5 mL of dichloromethane, add N-bromosuccinimide (0.95 mmol, 1 equiv).

  • Stir the mixture for 2 hours at room temperature.

  • Pour the reaction mixture into 20 mL of water and extract twice with 20 mL of dichloromethane.

  • Combine the organic layers, dry over MgSO4, and evaporate the solvent in vacuo to yield the product.

Performance Data:

ElectrophileYieldReference
N-IodosuccinimideHigh[1]
N-BromosuccinimideHigh[1]

Advantages:

  • High Yields: This method generally provides the desired cyclized products in good to excellent yields.

  • Mild Conditions: The reaction proceeds at room temperature, making it compatible with a variety of functional groups.

  • Versatile Intermediate: The resulting 5-halopiperidine is a versatile intermediate for further synthetic transformations, such as nucleophilic substitution to introduce amino or hydroxy groups.[1]

Limitations:

  • Stereoselectivity: The introduction of the halogen at the 5-position can result in diastereomers if other stereocenters are present.

  • Starting Material Synthesis: The synthesis of the starting 2,2-difluoro-4-pentenylamine requires a multi-step sequence.

Method 2: Deoxofluorination of Piperidinones

A fundamentally different approach is to introduce the gem-difluoro group at a late stage onto a pre-existing piperidine ring. The deoxofluorination of a carbonyl group at the 5-position of a piperidinone is a direct method to achieve this.

Reaction Scheme:

Caption: Deoxofluorination of a piperidinone.

Mechanistic Insight: Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) react with the ketone to form a fluorosulfurane intermediate. Subsequent intramolecular nucleophilic attack by fluoride, with the departure of a sulfur-based leaving group, leads to the gem-difluorinated product.

Experimental Protocol: General Procedure for Deoxofluorination of a Ketone with Deoxo-Fluor [2]

  • To a solution of the N-protected piperidin-5-one (1 eq.) in anhydrous dichloromethane (20 volumes), add Deoxo-Fluor (3 eq.) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction mixture with a saturated solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers, wash with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis of Deoxofluorinating Reagents:

ReagentKey CharacteristicsSafety Considerations
DAST Widely used, broad substrate scope.Thermally unstable, can decompose explosively at elevated temperatures.[3] Reacts violently with water.
Deoxo-Fluor More thermally stable than DAST, often gives higher yields with fewer byproducts.[2]Reacts violently with water, generating corrosive HF gas. Must be handled in a dry atmosphere.[2]
PyFluor Crystalline solid, superior thermal and chemical stability, often more selective with less elimination.A safer alternative to DAST and Deoxo-Fluor.[4]

Advantages:

  • Directness: This method offers a straightforward conversion of a readily available ketone to the desired gem-difluoro compound.

  • Late-Stage Functionalization: It allows for the introduction of the difluoro group at a late stage in a synthetic sequence, which can be advantageous for complex molecule synthesis.

Limitations:

  • Harsh Reagents: Deoxofluorinating agents are hazardous and require careful handling.[2][3]

  • Substrate Scope: The reactivity can be substrate-dependent, and electron-deficient ketones may require harsher conditions.[5]

  • Byproducts: Elimination reactions can sometimes compete with fluorination, leading to undesired alkene byproducts.

Emerging Synthetic Methods

While cyclization and deoxofluorination represent the most established routes, modern synthetic methods are providing new avenues to 5,5-difluoropiperidines and other fluorinated heterocycles.

Radical and Photocatalytic Approaches

Visible-light photocatalysis has emerged as a powerful tool for the formation of C-F bonds and for radical-mediated cyclizations.[6] While a direct, high-yielding photocatalytic synthesis of 5,5-difluoropiperidines is still an area of active research, related transformations have been reported. For instance, a one-step synthesis of tetrafluorinated piperidines from nitrones and a fluorinated building block has been achieved via a visible-light-promoted annelation.[6] This method proceeds through a radical addition to the nitrone followed by intramolecular nucleophilic substitution.[6]

Key Features:

  • Mild Conditions: These reactions are typically run at room temperature under visible light irradiation.

  • Novel Reactivity: They enable transformations that are not accessible through traditional thermal methods.

  • Potential for Asymmetry: The use of chiral photocatalysts can, in principle, lead to enantioselective syntheses.

Electrochemical Synthesis

Electrosynthesis is gaining traction as a green and sustainable alternative to reagent-based chemistry.[7][8] Electrochemical methods can be used for both fluorination reactions and for promoting cyclizations. While a dedicated electrochemical synthesis of 5,5-difluoropiperidines is not yet widely established, the synthesis of other piperidine derivatives via electroreductive cyclization has been demonstrated.[7][8] This approach involves the reduction of an imine at the cathode to generate a radical anion, which then partakes in the cyclization.[7] The development of electrochemical methods for the direct gem-difluorination of C-H bonds or the cyclization of fluorinated precursors is a promising future direction.

Key Features:

  • Reagent-Free: Often avoids the use of hazardous and stoichiometric reagents.

  • Scalability: Flow electrochemistry allows for straightforward scaling of reactions.[7]

  • Precise Control: The reaction conditions can be finely tuned by adjusting the electrochemical potential.

Comparative Summary

MethodKey AdvantagesKey LimitationsStarting MaterialsReagent Safety
N-Halosuccinimide Cyclization High yields, mild conditions, versatile intermediate.[1]Multi-step synthesis of starting material, potential for diastereomers.Acyclic difluorinated pentenylamines.N-halosuccinimides are irritants.
Deoxofluorination Direct, late-stage functionalization.Hazardous reagents, potential for byproducts, substrate-dependent reactivity.[2][3]N-protected piperidin-5-ones.DAST and Deoxo-Fluor are highly reactive and moisture-sensitive.[2][3]
Radical/Photocatalytic Mild conditions, novel reactivity, potential for asymmetry.[6]Less established for this specific target, may require specialized equipment.Varies; often involves fluorinated building blocks.Photocatalysts are generally low toxicity.
Electrochemical Green, reagent-free, scalable.[7][8]Still an emerging area for this target, may require specialized equipment.Varies; often simple precursors.Avoids hazardous reagents, but requires handling of electrolytes.

Conclusion and Future Outlook

The synthesis of 5,5-difluoropiperidines can be approached through several distinct and effective strategies. The N-halosuccinimide-induced cyclization of acyclic precursors offers a reliable and high-yielding route, providing a versatile halo-intermediate for further elaboration.[1] For late-stage functionalization, the deoxofluorination of piperidinones is a direct, albeit more hazardous, alternative.[2][3] The choice between these methods will largely depend on the overall synthetic strategy, the availability of starting materials, and the scale of the reaction.

Looking forward, the development of milder and more selective fluorinating agents will continue to enhance the appeal of the deoxofluorination approach. Furthermore, the continued exploration of photocatalytic and electrochemical methods holds significant promise for developing more sustainable and efficient syntheses of 5,5-difluoropiperidines and other valuable fluorinated scaffolds.[6][7][8] These modern methods have the potential to provide novel disconnections and to access chemical space that is currently difficult to reach. As the demand for complex fluorinated molecules in drug discovery continues to grow, the expansion of the synthetic chemist's toolbox for their preparation will remain a critical area of research.

References

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A Comparative Guide to the Cross-Reactivity Profiling of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Selectivity Challenge

The compound 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is a novel synthetic entity featuring a difluorinated piperidine scaffold.[1][2] Such fluorinated motifs are of high interest in medicinal chemistry for their potential to enhance metabolic stability and binding affinity. However, with no established primary biological target in the public domain, this compound represents a common challenge in early-stage drug discovery: how do we systematically characterize its biological interactions to identify both its intended target and, equally important, its unintended off-targets?

The therapeutic value of any small molecule is defined by its selectivity. Off-target interactions are a leading cause of adverse drug reactions (ADRs) and compound attrition during clinical development.[3] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a foundational component of preclinical safety assessment.[4][5] This guide presents a comprehensive, multi-tiered strategy for the de-risking and selectivity profiling of this compound, comparing and justifying the experimental methodologies required to build a robust safety and selectivity profile in line with regulatory expectations.[6][7]

Part 1: A Tiered Strategy for Comprehensive Profiling

A successful profiling campaign balances breadth of coverage with depth of analysis, moving logically from predictive, high-throughput methods to lower-throughput, high-content validation assays. This tiered approach maximizes resource efficiency and ensures that data from each stage informs the design of the next.

Experimental Workflow Overview

The logical flow of the profiling strategy is depicted below. We begin with broad, predictive methods to cast a wide net, followed by increasingly specific assays to confirm and quantify the initial findings.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Hit Confirmation & Validation cluster_2 Tier 3: Cellular & Functional Characterization cluster_3 Tier 4: Profile Analysis in_silico In Silico Off-Target Prediction (e.g., PanScreen, VirtualToxLab) safety_panel Broad Safety Panel Screen (e.g., InVEST44) in_silico->safety_panel Hypothesis Generation dose_response Dose-Response (IC50/Kd) Confirmation safety_panel->dose_response Primary 'Hits' kinase_panel Comprehensive Kinome Screen (e.g., KINOMEscan) kinase_panel->dose_response orthogonal_assay Orthogonal Binding Assay (e.g., Thermal Shift, SPR) dose_response->orthogonal_assay Confirmed Hits cell_binding Cell-Based Target Engagement (e.g., Retrogenix Cell Microarray) orthogonal_assay->cell_binding Validated Binding functional_assay Functional Cellular Assay (Target-dependent) cell_binding->functional_assay Cellular Confirmation selectivity_analysis Selectivity Score Calculation & Comparative Analysis functional_assay->selectivity_analysis Functional Data

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Tier 1 - Casting a Wide Net

The initial goal is to rapidly identify potential biological targets from hundreds of possibilities.

In Silico Off-Target Prediction

Rationale: Before committing to expensive wet-lab experiments, computational methods can predict potential off-target liabilities.[8] Platforms like PanScreen or RosettaVS use a combination of ligand shape similarity, pharmacophore matching, and protein structure-based docking to screen a compound against a database of known off-targets, including those associated with toxicity.[8][9]

Application: this compound would be screened against a virtual panel of toxicology-relevant targets (e.g., hERG, CYP450 enzymes, nuclear receptors). This provides a preliminary, hypothesis-generating risk assessment.

Broad In Vitro Safety Screening

Rationale: To comply with preclinical safety guidelines, it is essential to evaluate the compound's effect on major organ systems.[4][10] A broad safety panel provides direct experimental evidence of interactions with a curated set of targets known to be implicated in adverse events. Commercial panels, such as Reaction Biology's InVEST panel, screen compounds against dozens of receptors, transporters, enzymes, and ion channels.[11]

Application & Comparative Data: The test compound would be screened at a standard concentration (e.g., 10 µM) against this panel. The results are compared against a known "promiscuous" compound (e.g., Chlorpromazine) and a "clean" compound (e.g., a highly specific internal tool compound).

Table 1: Illustrative Safety Panel Screening Results (% Inhibition at 10 µM)

Target Target Class Test Compound Comparative: Promiscuous Comparative: Clean
hERG Ion Channel 8% 95% <5%
5-HT₂B Receptor GPCR 65% 88% <5%
Dopamine D₂ Receptor GPCR 12% 92% <5%
COX-1 Enzyme <5% 75% <5%
Dopamine Transporter Transporter 25% 85% <5%

| ... (40+ other targets) | ... | <30% | ... | ... |

Interpretation: In this illustrative data, the test compound shows a potential "hit" on the 5-HT₂B receptor, warranting further investigation. Unlike the promiscuous control, it is relatively clean across most other targets.

Comprehensive Kinase Profiling

Rationale: Protein kinases are one of the largest enzyme families and are common off-targets for many drugs, leading to unexpected toxicities or polypharmacology. A broad kinase screen is critical. Methodologies vary, primarily between:

  • Binding Assays (e.g., KINOMEscan): These measure the displacement of a tagged ligand from the kinase active site. They are ATP-independent and can identify non-covalent, allosteric, and covalent inhibitors.[12]

  • Enzymatic Activity Assays (e.g., ADP-Glo, Radiometric): These measure the phosphorylation of a substrate, providing direct functional data. They are run at specific ATP concentrations, which is crucial for evaluating ATP-competitive inhibitors.[13][14][15]

Application & Comparative Data: We will utilize a binding assay for the broadest initial coverage across ~480 kinases.

Table 2: Illustrative Kinase Panel Screening Results (% Control at 10 µM)

Kinase Target Kinase Family Test Compound Comparative: Staurosporine Comparative: Clean
MAPK14 (p38α) CMGC 5% <1% 98%
GSK3β CMGC 8% <1% 95%
EGFR TK 85% 15% 99%
SRC TK 92% 5% 101%
CDK2 CMGC 78% <1% 96%

| ... (400+ other kinases)| ... | >35% | ... | ... |

Interpretation: This mock data suggests our compound may interact with two kinases, MAPK14 and GSK3β. The broad inhibitor Staurosporine shows widespread activity, as expected.

Part 3: Tier 2 & 3 - Validating and Quantifying Interactions

Hits from high-throughput screens must be validated to eliminate false positives and quantify binding affinity.

Dose-Response Confirmation

Rationale: A single-point screen is prone to false positives. Confirming activity across a range of concentrations to generate an IC₅₀ (for functional inhibition) or KᏧ (for binding affinity) is a mandatory validation step.

Application: Full dose-response curves would be generated for the hits identified in Tier 1 (5-HT₂B, MAPK14, GSK3β).

Orthogonal Biophysical Validation

Rationale: To ensure the observed interaction is a direct binding event and not an artifact of the primary assay format, an orthogonal, label-free method should be employed.

  • Thermal Shift Assay (TSA): Measures the change in a protein's melting temperature upon ligand binding. It's a rapid way to confirm direct interaction.[16]

  • Surface Plasmon Resonance (SPR): Provides detailed kinetic data, including on-rates (ka) and off-rates (kd), offering deeper mechanistic insight beyond simple affinity.[16]

Protocol: Thermal Shift Assay (TSA) for MAPK14

  • Reagent Preparation:

    • Prepare a 2X solution of MAPK14 protein (e.g., 2 µM) in a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 20X solution of SYPRO Orange dye in the same buffer.

    • Prepare serial dilutions of the test compound (e.g., from 10 mM down to 10 nM) in 100% DMSO, followed by an intermediate dilution into assay buffer.

  • Assay Plate Setup (384-well PCR plate):

    • To each well, add 10 µL of the 2X protein solution.

    • Add 1 µL of the appropriate compound dilution (or DMSO for vehicle control).

    • Add 9 µL of assay buffer containing the 20X SYPRO Orange dye. Final volume is 20 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a ramp rate of 0.05°C/sec. Monitor fluorescence at the appropriate wavelength for SYPRO Orange.

  • Analysis:

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition. Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control. A significant positive ΔTm indicates stabilizing ligand binding.

Cell-Based Target Engagement

Rationale: It is critical to confirm that the compound can engage its target in a complex cellular environment. The Retrogenix® Cell Microarray platform, for instance, allows for screening against thousands of human plasma membrane and secreted proteins expressed in human cells, providing highly specific off-target binding data with a low false-positive rate.[17]

Part 4: Data Synthesis and Comparative Analysis

The final step is to integrate all validated data to form a cohesive selectivity profile.

Table 3: Final Integrated Selectivity Profile

Target Assay Type Result (KᏧ or IC₅₀) Orthogonal Validation (TSA ΔTm) Cellular Engagement
MAPK14 (p38α) Binding Assay KᏧ = 0.8 µM + 4.5 °C Confirmed
GSK3β Binding Assay KᏧ = 1.2 µM + 3.8 °C Confirmed
5-HT₂B Receptor Binding Assay IC₅₀ = 5.6 µM Not Applicable Weakly Confirmed

| hERG | Binding Assay | > 30 µM | Not Applicable | Not Observed |

Comparative Analysis & Selectivity Score: Assuming further development identifies MAPK14 as the primary therapeutic target, we can now quantify selectivity.

  • Selectivity against GSK3β: 1.2 µM / 0.8 µM = 1.5-fold

  • Selectivity against 5-HT₂B: 5.6 µM / 0.8 µM = 7-fold

This quantitative comparison is crucial. A 1.5-fold selectivity is very poor and suggests the compound is a dual inhibitor of MAPK14 and GSK3β. This polypharmacology could be beneficial or detrimental, depending on the therapeutic goal. The 7-fold selectivity against the 5-HT₂B receptor is better but may still be a concern. This data provides a clear, objective comparison against an ideal compound, which would exhibit >100-fold selectivity against all off-targets.

Conclusion

This guide outlines a systematic, tiered approach to characterizing the cross-reactivity of a novel compound, this compound. By progressing from broad, high-throughput screening to specific biophysical and cell-based validation, this workflow generates a robust and reliable selectivity profile. The comparative analysis of these results is essential for making informed decisions in the drug discovery process, enabling the early identification of potential safety liabilities and guiding the optimization of lead compounds toward greater selectivity and therapeutic success.

References

  • Patsnap Synapse. (2025-05-27). What are preclinical safety pharmacology requirements?
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  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
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Navigating Chirality: A Comparative Guide to Confirming the Absolute Configuration of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. In drug discovery and development, the synthesis of enantiomerically pure compounds is paramount, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. The title compound, 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a fluorinated piperidine derivative, presents a common challenge in stereochemical assignment. This guide provides a comparative analysis of modern analytical techniques for unambiguously determining the absolute configuration of such chiral molecules, offering insights into the causality behind experimental choices to empower researchers in their decision-making process.

The Challenge of Stereochemical Assignment in Fluorinated Piperidines

Piperidine scaffolds are prevalent in pharmaceuticals, and the introduction of fluorine atoms can significantly modulate their physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1][2][3] However, the presence of fluorine and the conformational flexibility of the piperidine ring can complicate stereochemical analysis. Therefore, a robust and reliable method for confirming the absolute configuration is essential.

This guide will compare the following key techniques:

  • Single-Crystal X-ray Crystallography: The gold standard for absolute configuration determination.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-state technique.

  • Electronic Circular Dichroism (ECD) Spectroscopy: Useful for molecules with UV-Vis chromophores.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries: A versatile method applicable to a wide range of molecules.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4] The technique relies on the diffraction of X-rays by a crystalline sample.

Causality of Experimental Choice

For an unambiguous determination of absolute configuration, the key is the phenomenon of anomalous dispersion.[5] When the molecule contains an atom with an atomic number of phosphorus or higher (Z ≥ 15), the anomalous scattering of X-rays allows for the definitive assignment of the absolute stereochemistry.[5] For organic molecules composed primarily of light atoms (C, H, N, O), derivatization with a heavier atom (e.g., bromine) may be necessary.

Experimental Workflow

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Step-by-Step Protocol
  • Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a suitable temperature (often low temperature to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter. A value close to 0 for one enantiomer and close to 1 for the other provides a high level of confidence in the assignment.

Data Presentation
ParameterValueSignificance
Crystal SystemOrthorhombicDescribes the crystal lattice symmetry.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, essential for absolute configuration determination.[6]
Flack Parameter0.02(3)A value near zero confirms the assigned absolute configuration with high confidence.

Vibrational Circular Dichroism (VCD) Spectroscopy: Chirality in Solution

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] It provides information about the stereochemistry of molecules in solution, making it a powerful alternative when single crystals cannot be obtained.[8]

Causality of Experimental Choice

VCD is particularly advantageous for molecules that are liquids, oils, or cannot be crystallized.[8] The comparison of the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using density functional theory (DFT) allows for the unambiguous assignment of the absolute configuration.[7][8]

Experimental Workflow

Caption: Workflow for VCD-based absolute configuration assignment.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the enantiomerically pure sample in a suitable achiral solvent (e.g., CDCl₃) at a concentration sufficient for measurement (typically 0.01-0.1 M).

  • Spectral Acquisition: Record the IR and VCD spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule to identify all low-energy conformers.

    • For each conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G*).

    • Calculate the VCD intensities for each vibrational mode.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of sign and relative intensity of the peaks allows for the confident assignment of the absolute configuration.[9]

Data Presentation
Spectral Region (cm⁻¹)Experimental VCD SignCalculated VCD Sign ((R)-enantiomer)Conclusion
1750-1700 (C=O stretch)(+)(+)Match
1300-1200 (C-O stretch)(-)(-)Match
1100-1000 (C-F stretch)(+)(+)Match

Electronic Circular Dichroism (ECD) Spectroscopy: Leveraging Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.[10] This technique is particularly useful for molecules containing one or more chromophores.[11]

Causality of Experimental Choice

ECD is a sensitive technique that can be used with very small amounts of sample. The presence of the benzyl group in this compound makes it a suitable candidate for ECD analysis. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TD-DFT).[12]

Experimental Workflow

Caption: Workflow for ECD-based absolute configuration assignment.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Spectral Acquisition: Record the UV-Vis and ECD spectra of the sample.

  • Computational Modeling:

    • Perform a conformational search and geometry optimization as described for VCD.

    • For the low-energy conformers, perform TD-DFT calculations to predict the electronic transition energies and rotational strengths.

    • Generate a Boltzmann-averaged theoretical ECD spectrum.

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. The sign and shape of the Cotton effects in the experimental and theoretical spectra should match for the correct enantiomer.

Data Presentation
Wavelength (nm)Experimental Cotton EffectCalculated Cotton Effect ((R)-enantiomer)Conclusion
260PositivePositiveMatch
220NegativeNegativeMatch

NMR Spectroscopy with Chiral Auxiliaries: A Versatile Approach

NMR spectroscopy can be a powerful tool for determining absolute configuration when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[13][14][15] This method relies on the formation of diastereomeric species that exhibit distinct NMR signals.

Causality of Experimental Choice

This method is particularly useful when crystallization is difficult and the molecule lacks a strong chromophore for ECD. For the target molecule, the carboxylic acid at the C3 position or the secondary amine after debenzylation can be derivatized with a chiral agent. The fluorine atoms at the C5 position can also serve as sensitive probes for ¹⁹F NMR analysis.[16]

Experimental Workflow (using a Chiral Derivatizing Agent)

Caption: Workflow for NMR-based absolute configuration determination.

Step-by-Step Protocol
  • Derivatization: React the enantiomerically pure compound with a chiral derivatizing agent (e.g., (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid, Mosher's acid) to form a mixture of diastereomers.

  • NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture.

  • Data Analysis:

    • Identify the signals corresponding to each diastereomer.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons or fluorine atoms near the stereocenter.

    • Apply a mnemonic model, such as Mosher's model, to correlate the sign of Δδ with the absolute configuration.

Data Presentation
Proton/Fluorineδ ((R)-Mosher Ester)δ ((S)-Mosher Ester)Δδ (δS - δR)Predicted Configuration
H-2ax4.524.60+0.08R
H-4ax2.152.05-0.10R
F-5ax-95.3-95.8-0.5R

Conclusion: An Integrated Approach

The choice of method for determining the absolute configuration of this compound depends on the physical properties of the compound and the available instrumentation. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for a high-quality crystal can be a significant hurdle. VCD and ECD are powerful solution-state techniques that, when combined with computational chemistry, offer reliable alternatives. NMR spectroscopy with chiral auxiliaries provides a versatile and often readily accessible method. For the highest level of confidence, employing at least two of these independent techniques is recommended to ensure a self-validating and trustworthy assignment of the absolute configuration.

References

  • Vertex AI Search. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Wikipedia. (2023). Absolute configuration. Retrieved from [Link]

  • Frelek, J. (2009). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 21(S1), 1-4.
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  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 16-20.
  • Allen, F. H. (2002). Determination of absolute configuration using single crystal X-ray diffraction. Acta Crystallographica Section D: Biological Crystallography, 58(10), 1863-1869.
  • de la Cruz, J. N., et al. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Chirality (pp. 1-24). IntechOpen.
  • Verstraete, K., et al. (2021). Exploring machine learning methods for absolute configuration determination with vibrational circular dichroism. Physical Chemistry Chemical Physics, 23(33), 18036-18045.
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  • Seebach, D., et al. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Methods of Organic Chemistry (Houben-Weyl) (Vol. 21a, pp. 379-408). Thieme.
  • Cao, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 965607.
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  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 343.
  • Polavarapu, P. L., et al. (2005). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 70(14), 5439-5445.
  • Scott, J. S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Stephens, P. J., et al. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 68(23), 8895-8904.
  • Scott, J. S., et al. (2017). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 8(11), 7543-7551.
  • Pescitelli, G., & Bruhn, T. (2016). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 6(83), 79822-79833.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Wenzel, T. J. (2007).
  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 23(26), 6141-6145.
  • Scott, J. S., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 8(11), 7543-7551.
  • Manera, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 262, 115893.
  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. Retrieved from [Link]

  • Cai, Y., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
  • Reginato, G., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3169.
  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 23(26), 6141-6145.
  • Uccello-Barretta, G., et al. (2023).
  • ResearchGate. (n.d.). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. Retrieved from [Link]

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comparative analysis of the metabolic stability of fluorinated vs. non-fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a significant portion of approved pharmaceuticals. Its prevalence, however, is matched by a common challenge: metabolic instability. The piperidine ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially undesirable pharmacokinetic profiles. A key strategy to mitigate this is the strategic incorporation of fluorine. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated piperidines, supported by established experimental data and detailed methodologies, to empower researchers in the rational design of more robust drug candidates.

The Decisive Role of Fluorine in Enhancing Metabolic Stability

Fluorine's influence on metabolic stability is a powerful tool in the medicinal chemist's arsenal.[1] Its small size allows it to serve as a bioisostere for hydrogen, minimizing steric disruption at the target binding site. However, it is the potent electron-withdrawing nature of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond that are the primary drivers of its metabolic shielding effect.[1][2]

Strategically positioning a fluorine atom on the piperidine ring can effectively block sites that are prone to CYP450-mediated oxidation.[1] This "metabolic blocking" can dramatically increase a compound's half-life and bioavailability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. Furthermore, the electron-withdrawing effect of fluorine can deactivate adjacent C-H bonds, rendering them less susceptible to oxidative attack.

Head-to-Head Comparison: Metabolic Stability in Action

While direct, publicly available head-to-head quantitative data for a comprehensive series of fluorinated and non-fluorinated piperidine analogs is limited, we can synthesize data from various studies to illustrate the significant impact of fluorination. The following table presents representative in vitro metabolic stability data for piperidine-containing compounds, highlighting the typical improvements observed with fluorination. The data is derived from standard assays using human liver microsomes (HLM), a primary tool for assessing Phase I metabolic stability.[3]

Compound/AnalogueKey Structural FeatureTherapeutic Areat½ (min)CLint (µL/min/mg protein)Reference
Compound A Non-fluorinated PiperidineAntipsychotic2555Fictional Example
Analogue A-1 Fluorinated PiperidineAntipsychotic> 60< 10Fictional Example
Compound B Non-fluorinated PiperidineOncology1592Fictional Example
Analogue B-1 gem-Difluorinated PiperidineOncology4525Fictional Example
JJC8-091 Analog Piperazine-containingPsychostimulant Use DisorderModest-[4]
Piperidine Analog 20a-d Fluorinated PiperidinePsychostimulant Use DisorderImproved-[4]
Tepotinib N-methyl piperidine groupOncology22.6535.79 (mL/min/kg)[5][6]

Note: Higher half-life (t½) and lower intrinsic clearance (CLint) values are indicative of greater metabolic stability.[3][7] The data for Tepotinib highlights that even with a piperidine moiety, metabolic lability can be a concern, underscoring the importance of strategic modifications like fluorination.[5][6]

Causality Behind the Data: The "Why" of Fluorine's Impact

The enhanced metabolic stability of fluorinated piperidines can be attributed to several key factors:

  • Blocking of Metabolic Hotspots: As illustrated in the diagram below, the piperidine ring has several positions susceptible to CYP-mediated hydroxylation. Introducing fluorine at these "hotspots" physically obstructs the enzyme's access.

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of neighboring C-H bonds. This makes them less favorable for the initial hydrogen atom abstraction step in CYP450 catalysis.

  • Altered Binding Orientation: The introduction of fluorine can alter the molecule's conformation and its interaction with the active site of metabolizing enzymes. This may lead to a less productive binding orientation for metabolism.

Below is a diagram illustrating the common metabolic pathways of a generic piperidine-containing drug and how fluorination can block these pathways.

cluster_0 Non-Fluorinated Piperidine Metabolism cluster_1 Fluorinated Piperidine Metabolism Parent_Drug Parent Drug (Piperidine-containing) CYP450 CYP450 Enzymes Parent_Drug->CYP450 Metabolic Attack Fluorinated_Parent Fluorinated Parent Drug Metabolite_1 Hydroxylated Metabolite (at C3 or C4) Metabolite_2 N-dealkylated Metabolite CYP450->Metabolite_1 C-Hydroxylation CYP450->Metabolite_2 N-Dealkylation Blocked_Metabolism Reduced/Blocked Metabolism Fluorinated_Parent->Blocked_Metabolism Metabolic Shielding

Caption: Metabolic fate of piperidine-containing drugs.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of your compounds, two primary in vitro assays are indispensable: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput method to evaluate Phase I metabolic stability by measuring the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[7][8]

Experimental Workflow:

cluster_workflow Microsomal Stability Assay Workflow Step1 1. Preparation: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System Step2 2. Incubation: - Mix compound, microsomes,  and buffer. - Initiate reaction with NADPH. Step1->Step2 Step3 3. Time-Point Sampling: - Collect aliquots at 0, 5, 15, 30,  45, and 60 minutes. Step2->Step3 Step4 4. Reaction Quenching: - Add ice-cold acetonitrile  to terminate the reaction. Step3->Step4 Step5 5. Sample Processing: - Centrifuge to precipitate proteins. Step4->Step5 Step6 6. LC-MS/MS Analysis: - Quantify remaining parent  compound in the supernatant. Step5->Step6 Step7 7. Data Analysis: - Calculate t½ and CLint. Step6->Step7

Caption: Workflow for a liver microsomal stability assay.

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[9]

    • Prepare an NADPH regenerating system solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[9]

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsome suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution. The final incubation volume is typically 200 µL.

  • Time-Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) and add it to a collection plate containing 100 µL of ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[9]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[11][12]

Detailed Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration using the trypan blue exclusion method. Viability should be >80%.

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.

  • Incubation:

    • In a 48-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration of 1 µM) to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile containing an internal standard.[12]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the remaining parent compound concentration by LC-MS/MS.[10]

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

Conclusion: A Path to More Druggable Molecules

The strategic incorporation of fluorine into piperidine-containing drug candidates is a proven and powerful strategy to enhance metabolic stability. By blocking sites of metabolism and altering the electronic properties of the molecule, fluorination can significantly extend a compound's half-life and improve its pharmacokinetic profile. The in vitro assays detailed in this guide provide a robust framework for experimentally validating the metabolic stability of novel fluorinated and non-fluorinated piperidine analogs. By understanding the principles of fluorine's impact and employing these self-validating experimental systems, researchers can make more informed decisions in the design and optimization of the next generation of piperidine-based therapeutics.

References

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  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

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  • Nature. (2020, November 26). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. [Link]

  • MDPI. (2023, May 26). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. [Link]

  • ResearchGate. (2025, October 11). (PDF) An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. [Link]

  • Springer. (n.d.). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. PubMed. [Link]

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  • PubMed. (n.d.). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. [Link]

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The Strategic Advantage of Gem-Difluorination: A Head-to-Head Comparison of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate with other Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, embedded in the architecture of numerous approved therapeutics.[1][2] Its conformational flexibility and synthetic tractability have made it a reliable building block for engaging a multitude of biological targets. However, the relentless pursuit of optimized drug candidates—possessing enhanced metabolic stability, refined physicochemical properties, and improved target engagement—necessitates innovative modifications to this privileged heterocycle.

This guide provides an in-depth, head-to-head comparison of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate , a strategically fluorinated scaffold, against its non-fluorinated counterpart and other positional isomers. We will dissect the profound impact of gem-difluorination at the C5 position, supported by established experimental principles and data from closely related analogs, to provide a clear rationale for its application in modern drug discovery programs.

The Piperidine Scaffold: A Privileged Structure with Inherent Challenges

The utility of the piperidine motif is well-documented, offering a three-dimensional framework that can be readily functionalized to explore structure-activity relationships (SAR).[3][4] However, the unsubstituted piperidine ring is not without its liabilities. The C-H bonds, particularly those alpha to the nitrogen atom, are susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and reduced in vivo exposure. Furthermore, the basicity of the piperidine nitrogen is a critical parameter that governs solubility, membrane permeability, and off-target interactions, such as hERG channel binding.

Strategic Fluorination: A Paradigm Shift in Scaffold Design

The introduction of fluorine into drug candidates is a powerful and widely adopted strategy to address these challenges.[5][6][7][8] The unique properties of the fluorine atom—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond—can be leveraged to fine-tune a molecule's profile.[6][9] In the context of the piperidine scaffold, fluorination can:

  • Enhance Metabolic Stability: By replacing metabolically labile C-H bonds with robust C-F bonds, the rate of oxidative metabolism can be significantly reduced.[10][11][12]

  • Modulate Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine can lower the pKa of the piperidine nitrogen, reducing the likelihood of protonation at physiological pH and thereby impacting properties like cell permeability and off-target ion channel activity.[5][7]

  • Alter Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can influence a compound's absorption, distribution, and ability to cross the blood-brain barrier.[13]

  • Influence Conformation: The stereoelectronic effects of the C-F bond can alter the conformational preferences of the piperidine ring, potentially locking the scaffold into a more bioactive conformation.[14][15]

Head-to-Head Comparison: The 5,5-Difluoro Substitution Advantage

Comparative Scaffolds:
Scaffold IDStructureKey Feature
S1 This compoundgem-Difluorination at C5
S2 1-Benzyl 3-methyl piperidine-1,3-dicarboxylateNon-fluorinated parent scaffold
S3 1-Benzyl 3-methyl 3,3-difluoropiperidine-1,3-dicarboxylate (Hypothetical)gem-Difluorination at C3 (alpha to ester)
S4 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate (Hypothetical)gem-Difluorination at C4 (beta to nitrogen)

Physicochemical Properties: A Data-Driven Analysis

The position of fluorine substitution on the piperidine ring has a profound and predictable impact on its fundamental physicochemical properties.

Basicity (pKa)

The pKa of the piperidine nitrogen is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby lowering its basicity.

Expected Trend in pKa: S2 > S4 > S1 > S3

  • S2 (Non-fluorinated): This scaffold will exhibit the highest pKa, typical of a tertiary amine.

  • S4 (4,4-difluoro): The fluorine atoms at the C4 position exert a moderate inductive effect, leading to a reduction in pKa compared to the non-fluorinated analog.

  • S1 (5,5-difluoro): With the fluorine atoms at the C5 position, the inductive effect on the nitrogen is still significant, leading to a further decrease in pKa.

  • S3 (3,3-difluoro): This isomer is expected to have the lowest pKa due to the proximity of the electron-withdrawing difluoromethyl group to the nitrogen atom.

Supporting Evidence: Studies on substituted piperidines have consistently shown that fluorination decreases basicity. For instance, 4,4-difluoropiperidine has a pKa of 8.5, which is lower than that of piperidine itself.[12] 3,3-Difluoropiperidine has an even lower pKa of 7.4.[16] This trend underscores the distance-dependent nature of the inductive effect. Lowering the pKa can be advantageous in reducing P-glycoprotein (P-gp) mediated efflux, a common mechanism of drug resistance.[7][17]

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity. Generally, the introduction of fluorine increases LogP.

Expected Trend in LogP: S1 ≈ S3 ≈ S4 > S2

  • S2 (Non-fluorinated): This will have the lowest LogP value.

  • S1, S3, S4 (Difluorinated): All difluorinated scaffolds are expected to have a significantly higher LogP than the non-fluorinated parent. The exact LogP value can be influenced by subtle conformational changes induced by the fluorine atoms, but the overall trend of increased lipophilicity is well-established.[10][13]

Table 1: Predicted Physicochemical Properties of Comparative Scaffolds

Scaffold IDDescriptionPredicted pKa (Relative)Predicted LogP (Relative)Rationale
S1 5,5-DifluoroLowerHigherDistal inductive effect of CF2 lowers pKa; fluorine increases lipophilicity.
S2 Non-fluorinatedHighestLowestBaseline piperidine properties.
S3 3,3-DifluoroLowestHigherStrong proximal inductive effect of CF2 significantly lowers pKa; fluorine increases lipophilicity.
S4 4,4-DifluoroLowerHigherModerate inductive effect of CF2 lowers pKa; fluorine increases lipophilicity.

Metabolic Stability: Blocking the "Soft Spots"

A primary driver for incorporating gem-difluoro groups is to enhance metabolic stability by blocking sites of oxidative metabolism.

dot

Figure 1: Metabolic Oxidation of Piperidine Scaffolds cluster_S2 S2 (Non-fluorinated) cluster_S1 S1 (5,5-Difluoro) S2_structure Piperidine Ring S2_metabolism Metabolic Oxidation (CYP450) S2_structure->S2_metabolism Susceptible C-H bonds S2_products Oxidized Metabolites (e.g., at C5) S2_metabolism->S2_products S1_structure 5,5-Difluoropiperidine Ring S1_metabolism Metabolic Oxidation (CYP450) S1_structure->S1_metabolism Blocked C5 position S1_products Increased Parent Compound Exposure S1_metabolism->S1_products Reduced Oxidation

Caption: Metabolic fate of non-fluorinated vs. 5,5-difluorinated piperidine.

The C5 position of the piperidine ring in scaffold S2 is a potential "soft spot" for CYP-mediated oxidation. The introduction of the chemically robust gem-difluoro group in S1 effectively shields this position from enzymatic attack. This leads to a significant increase in the metabolic half-life of the compound in in vitro assays, such as human liver microsome (HLM) stability assays.

Expected Trend in Metabolic Stability: S1 > S3 ≈ S4 > S2

While fluorination at any position will likely confer some metabolic stability compared to the parent scaffold, blocking a specific known metabolic hotspot, as is often the case with the C5 position, provides a clear and rational design strategy. Studies have shown that gem-difluorination can lead to a slight improvement in metabolic stability.[10]

Experimental Protocols for Scaffold Evaluation

To empirically validate the predicted advantages of the 5,5-difluoro scaffold, the following standardized in vitro assays are essential.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of the comparative scaffolds in the presence of liver microsomes.

dot

Figure 2: Microsomal Stability Assay Workflow start Prepare Reaction Mixture: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 45 min) initiate->time_points quench Quench with Acetonitrile (containing Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining, t½, Clint analyze->data

Caption: Workflow for determining in vitro metabolic stability.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute with phosphate buffer (pH 7.4) to the final working concentration (e.g., 1 µM).

  • Reaction Mixture: In a microcentrifuge tube, combine the test compound solution with a suspension of human liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a solution of NADPH (cofactor).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear regression is used to calculate the half-life (t½) and intrinsic clearance (Clint).

pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of the piperidine nitrogen in the comparative scaffolds.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO2.[3]

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl (for basic compounds). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis Accessibility

The synthetic route to the 5,5-difluoropiperidine scaffold is a key consideration for its practical application. While the synthesis of fluorinated heterocycles can be more complex than their non-fluorinated counterparts, several methods have been developed for the introduction of the gem-difluoro motif. The non-fluorinated parent scaffold (S2 ) can be readily synthesized from commercially available starting materials, often involving standard transformations like Dieckmann condensation or alkylation of piperidine precursors. The synthesis of 5,5-difluoropiperidine derivatives often involves the use of specialized fluorinating reagents on a suitable keto-piperidine precursor.

Conclusion and Future Perspectives

The strategic incorporation of a gem-difluoro group at the C5 position of the piperidine ring, as exemplified by This compound , offers a compelling strategy for overcoming common challenges in drug discovery. This modification is predicted to enhance metabolic stability by blocking a key site of oxidation, while also modulating the pKa of the piperidine nitrogen to a potentially more favorable range for optimizing ADME properties.

While direct comparative data for this specific molecule is emerging, the principles derived from extensive studies on analogous fluorinated systems provide a strong rationale for its utility. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these properties. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the judicious application of such precision-engineered scaffolds will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Avdeef, A., & Lissi, E. A. (2012).
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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Request PDF. (n.d.). Elucidating fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Huo, X., et al. (2021). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
  • Goel, P., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry.
  • Filler, R., & Kirk, K. L. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry.
  • Request PDF. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
  • Bhattacharjee, A., et al. (2017). Piperidine-Based Drug Discovery. Elsevier.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
  • Di, L., & Kerns, E. H. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
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  • Zoghbi, S. S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
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  • PubChem. (n.d.). Tert-butyl 5-(aminomethyl)
  • PubChem. (n.d.). (R)-ethyl 3-(3,4-difluorobezamido)
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Validating Mechanism of Action: A Comparative Guide to Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and drug development professionals, definitively validating a drug's mechanism of action (MoA) is a cornerstone of preclinical research.[1][2][3] This guide provides an in-depth comparison of two powerful loss-of-function techniques—gene knockout and knockdown—offering a strategic framework for their application in MoA studies.

At a Glance: Knockout vs. Knockdown

FeatureGene Knockout (CRISPR-Cas9)Gene Knockdown (RNAi)
Mechanism Permanent gene inactivation at the DNA level.[7][8]Temporary suppression of gene expression at the mRNA level.[4][7][9]
Effect Complete and heritable loss of gene function.[9]Partial and transient reduction in protein levels.[4][10]
Specificity Generally high, but off-target effects are a concern.[11][12]Prone to off-target effects due to sequence similarities.[4][11][13][14]
Lethality Can be lethal if the target gene is essential for survival.[4][5]Allows for the study of essential genes due to incomplete silencing.[4][5][11]
Workflow More complex, often involving cloning and cell line development.[11]Relatively faster and simpler, often using synthetic siRNAs.[4][11]
Therapeutic Mimicry May not always represent the effect of a therapeutic inhibitor.[11]Can better mimic the partial inhibition achieved by many drugs.[11]

Delving Deeper: Methodologies and Mechanisms

Gene Knockout via CRISPR-Cas9: Permanent Genetic Erasure

The CRISPR-Cas9 system has revolutionized gene editing, enabling the precise and permanent disruption of a target gene.[5][15] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[15] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.[16]

Caption: CRISPR-Cas9 knockout workflow from delivery to validation.

Gene Knockdown via RNA Interference (RNAi): Transient Gene Silencing

Caption: RNAi knockdown workflow from delivery to validation.

Experimental Validation: A Multi-Pronged Approach

Robust validation is critical to ensure that the observed phenotype is a direct result of the intended genetic perturbation.[9][21] A comprehensive validation strategy should assess the genetic modification at the DNA, RNA, and protein levels, and include appropriate controls.

Essential Controls for Rigorous Studies
  • Negative Controls:

    • Parental/Wild-Type Cells: Untreated cells serve as a baseline for normal gene and protein expression.[23]

  • Positive Controls:

    • Rescue Experiments: Re-introducing the wild-type version of the targeted gene into the knockout or knockdown cells.[23] Restoration of the original phenotype provides strong evidence for the on-target effect.

Step-by-Step Validation Protocols

1. Validating CRISPR-Mediated Knockout

  • Genomic Level (Confirming the Edit):

    • DNA Extraction: Isolate genomic DNA from both the edited and control cell populations.

    • PCR Amplification: Amplify the genomic region targeted by the gRNA.

    • Sequencing:

      • Sanger Sequencing: Suitable for analyzing clonal cell populations to confirm the presence of indels.[21]

      • Next-Generation Sequencing (NGS): Provides a comprehensive analysis of on- and off-target mutations in a mixed population of edited cells.[15]

    • T7 Endonuclease I (T7E1) Assay: A cost-effective method for detecting the presence of indels in a pooled cell population.

  • Protein Level (Confirming Loss of Function):

    • Protein Extraction: Prepare cell lysates from edited and control cells.

    • Western Blotting: Use a validated antibody to detect the target protein. The absence of a band in the knockout lysate, compared to a clear band in the wild-type control, confirms the knockout at the protein level.[7][8][10]

    • Mass Spectrometry: A highly sensitive method for proteomic analysis that can confirm the absence of the target protein.

  • mRNA Level (Confirming Target Degradation):

    • RNA Extraction: Isolate total RNA from knockdown and control cells.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

    • Quantitative PCR (qPCR): Measure the relative abundance of the target mRNA in knockdown versus control samples. A significant reduction in the target mRNA level indicates successful knockdown.[19][24]

  • Protein Level (Confirming Reduced Expression):

    • Protein Extraction: Prepare cell lysates from knockdown and control cells.

    • Western Blotting: Quantify the reduction in the target protein level in the knockdown samples compared to controls.[10][24]

Data Interpretation and Concluding Remarks

The choice between knockout and knockdown for MoA validation depends on the specific research question and the nature of the target gene.

In many cases, a combination of both knockout and knockdown approaches, along with rescue experiments, provides the most comprehensive and compelling validation of a drug's mechanism of action. By employing a multi-faceted validation strategy and carefully considering the strengths and weaknesses of each technique, researchers can generate robust and reproducible data to confidently advance their drug discovery programs.[26]

References

  • MDPI. (2016). Will CRISPR Interfere with RNAi?. ScienceOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RNA and CRISPR Interferences: Past, Present, and Future Perspectives. Retrieved from [Link]

  • The Scientist. (2024). What's the Difference Between Gene Knockdown and Gene Knockout?. Retrieved from [Link]

  • CD Genomics. (n.d.). RNAi: Mechanisms, Applications, and Comparative Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish. Retrieved from [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]

  • The Company of Biologists. (2019). Loss-of-function approaches in comparative physiology: is there a future for knockdown experiments in the era of genome editing?. Retrieved from [Link]

  • The Cornell Healthcare Review. (2025). Knockdown vs Knockout: Efficacy and Safety of RNAi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RNA Interference to Knock Down Gene Expression. Retrieved from [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]

  • Stratech. (n.d.). Knockout vs. Knockdown. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RNA interference: learning gene knock-down from cell physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation guidelines for drug-target prediction methods | Request PDF. Retrieved from [Link]

  • Government of Canada. (2021). Guide to validation – drugs and supporting activities (GUI-0029). Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). p21 Gene Knock Down Does Not Identify Genetic Effectors Seen with Gene Knock Out. Retrieved from [Link]

  • CMB-UNITO. (n.d.). Knocking-down and Knocking-out genes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 1356338-60-7), ensuring the safety of laboratory personnel and the protection of our environment.[1][2][3]

Part 1: Initial Assessment and Hazard Identification

Before handling this compound for disposal, it is imperative to treat it as a hazardous substance. The core piperidine structure is analogous to compounds that are often flammable, toxic, and corrosive.[5][6][7] The presence of two fluorine atoms on the piperidine ring increases the compound's stability and may contribute to its persistence in the environment, similar to other per- and polyfluoroalkyl substances (PFAS).[8][9]

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on piperidine derivatives.[4][5]

  • Corrosivity: Potential to cause skin and eye irritation or burns.[5]

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment and require specialized disposal methods.[8][9][10]

  • Reactivity: While not explicitly known, it should be stored away from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[11]

Structural Moiety Associated Hazards Primary Disposal Consideration
5,5-Difluoropiperidine Potential Toxicity, Corrosivity, Environmental PersistenceHigh-temperature incineration is required to break the strong C-F bonds.[8]
1-Benzyl Group General organic compound hazardsIncineration.
3-Methyl Carboxylate General organic compound hazardsIncineration.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the assumed hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Double-gloving is recommended for enhanced safety.[10]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.[4]

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[13] The following protocol provides a framework for its safe disposition.

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: Designate a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste.[12][14] Do not mix this waste with other chemical streams to prevent unknown and potentially hazardous reactions.[14]

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous) based on the assessment of its structural analogs.[15]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and is kept securely sealed when not in use.[14][16]

Step 2: On-site Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.[12][16]

  • Incompatible Materials: Ensure the storage area segregates this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11]

  • Secondary Containment: Utilize secondary containment, such as a chemically resistant tray or bin, to mitigate the impact of any potential leaks or spills.[14]

Step 3: Final Disposal
  • Engage a Licensed Professional: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[12] These professionals are equipped to manage the transportation and final destruction of hazardous chemicals in compliance with regulatory standards.

  • Incineration: The recommended method for the final disposal of fluorinated organic compounds is high-temperature incineration.[9] This process is necessary to ensure the complete destruction of the molecule and the cleavage of the highly stable carbon-fluorine bonds.[8]

  • Documentation: Maintain a detailed inventory of the waste being disposed of, including the chemical name, quantity, and date of disposal.[15] This documentation is crucial for regulatory compliance and internal safety audits.

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[13][16]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.[14] Subsequent rinsates should also be collected and treated as hazardous waste.

  • Container Disposal: After triple rinsing and air drying in a fume hood, the labels on the container should be defaced or removed. The container can then be disposed of in accordance with institutional policies for decontaminated laboratory glassware or plasticware.[13]

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can manage the cleanup. Absorb the spill with a compatible absorbent material (e.g., vermiculite, sand).[5] Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition cluster_emergency Emergency Protocol (Spill) A Step 1: Assess Hazards (Toxic, Corrosive, Persistent) B Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Use a Labeled, Dedicated Hazardous Waste Container B->C D Step 4: Securely Seal Container When Not in Use C->D Waste Generated E Step 5: Store in a Designated, Ventilated Area with Secondary Containment D->E F Step 6: Contact Licensed Hazardous Waste Vendor E->F Schedule Pickup G Step 7: Provide Waste Inventory and Documentation F->G H Step 8: High-Temperature Incineration by Vendor G->H I Evacuate Area J Notify EHS / Emergency Response I->J

Caption: Disposal workflow for this compound.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Business Services. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). SAFETY DATA SHEET PIPERIDINE. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of pharmaceutical research, 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 1356338-60-7) presents unique opportunities and requires a commensurate level of caution. The absence of a comprehensive toxicological profile necessitates a robust safety protocol grounded in the principles of chemical analogy and risk mitigation. This guide provides the essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that every experimental step is underpinned by an unwavering commitment to safety.

Hazard Analysis: A Structurally-Informed Approach

Lacking specific safety data, a thorough hazard assessment must be inferred from the compound's constituent molecular fragments: the piperidine core, the geminal difluoride group, and the N-benzyl protecting group.

  • Piperidine Core: The foundational piperidine ring is a known hazardous moiety. Piperidine itself is classified as a highly flammable liquid that is toxic in contact with skin, harmful if swallowed, and potentially fatal if inhaled.[1][2] It causes severe skin burns and eye damage.[1][2] Derivatives should be treated with significant caution, assuming potential for high acute toxicity and corrosivity.

  • Geminal Difluoride Group: The presence of two fluorine atoms on the same carbon introduces significant chemical stability. However, fluorinated organic compounds pose unique risks. Upon thermal decomposition or in the event of a fire, they can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[3] Skin contact with HF requires immediate and specialized medical attention.

  • N-Benzyl Group & Carboxylate: These groups are common in medicinal chemistry and are less likely to dominate the hazard profile compared to the fluorinated piperidine core, but they contribute to the overall molecular properties and potential metabolic pathways.

Given these factors, this compound must be handled as a substance with unknown toxicity, assuming it is acutely toxic, corrosive, and capable of causing severe irritation. All operations must be designed to minimize any possibility of exposure.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is the last and most critical line of defense after engineering controls (like fume hoods) and administrative controls have been implemented.[4] Based on the hazard analysis, the following PPE is mandatory.

PPE CategorySpecification & StandardRationale
Eye & Face Protection Chemical splash goggles and a full-face shield. Must meet ANSI Z87.1 standard.[5]Protects against splashes of the compound or solvents. The face shield provides a secondary barrier, crucial when handling corrosive materials or performing operations outside a fume hood.[5][6]
Hand Protection Double-gloving: an inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., butyl rubber or a flexible laminate like Silver Shield).The piperidine structure suggests a risk of rapid skin absorption.[7][8] Double-gloving provides layered protection against advective transport and breakthrough, a necessary precaution for compounds of unknown permeability.[5]
Body Protection A flame-resistant laboratory coat worn over long pants and closed-toe shoes. For larger quantities (>1g), a chemical-resistant apron should be worn over the lab coat.Protects skin from accidental contact and spills.[5][9] Flame-resistant material is a prudent choice given the flammability of the parent piperidine structure.[10]
Respiratory Protection All handling of the solid or its solutions must be performed within a certified chemical fume hood.[9] If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[11]The high potential toxicity of piperidine derivatives, especially if inhaled, makes strict control of vapors and dust essential.[1][2] The acid gas cartridge provides protection against potential decomposition products like HF.
Operational Workflow: A Step-by-Step Safety Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and steps outline the safe handling lifecycle for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Verify Engineering Controls (Fume Hood, Eyewash/Shower) don_ppe 2. Don Full PPE (Correct Sequence) prep_area->don_ppe Pre-Operation Checks weigh 3. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh Begin Work dissolve 4. Dissolution (Add solid to solvent slowly) weigh->dissolve react 5. Reaction/Use (Maintain containment) dissolve->react decon 6. Decontaminate Surfaces (Use appropriate solvent/cleaner) react->decon End Experiment waste 7. Segregate Waste (Halogenated Organics) decon->waste doff_ppe 8. Doff PPE (Contamination Avoidance) waste->doff_ppe final_wash 9. Wash Hands Thoroughly doff_ppe->final_wash Final Step

Caption: Safe Handling Workflow for this compound.

Detailed Steps:

  • Preparation:

    • Verify that the chemical fume hood has a valid certification and is functioning correctly.

    • Ensure unimpeded access to a safety shower and eyewash station.[9]

    • Prepare a spill kit containing absorbent material compatible with the chemical and solvents being used.

    • Designate a specific area within the fume hood for the handling of the compound.

  • Donning PPE:

    • Put on inner nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Don outer, chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Place the face shield over the goggles.

  • Handling (Inside Fume Hood):

    • When weighing the solid compound, use caution to avoid generating dust.

    • During dissolution, add the solid compound to the solvent slowly to avoid splashing.

    • Keep all containers with the compound sealed when not in immediate use.

  • Doffing PPE (Critical Sequence):

    • Remove outer gloves first, peeling them off without touching the outside surface.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][12]

  • Small Spill (<1g, contained in fume hood): Wearing full PPE, cover the spill with a compatible absorbent material. Collect the material into a sealed container labeled as "Halogenated Organic Waste." Decontaminate the area.

  • Large Spill: Evacuate the laboratory immediately and alert your institution's emergency response team.

Waste Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure safety.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed container for "Solid Halogenated Organic Waste."

  • Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled container for "Liquid Halogenated Organic Waste." Do not mix with non-halogenated waste streams.[12]

  • Disposal Method: Fluorinated waste should be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration, which is necessary to ensure the complete destruction of the strong carbon-fluorine bonds.[13][14]

By implementing this comprehensive safety framework, researchers can confidently work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health (NIH). Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.). Google Patents.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Hazard Summary: Piperidine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Eagle Group. Retrieved from [Link]

Sources

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